molecular formula C22H25Cl2N5O2 B12389998 PB17-026-01

PB17-026-01

Cat. No.: B12389998
M. Wt: 462.4 g/mol
InChI Key: CRDRKYXRTQUBHK-YJYMSZOUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PB17-026-01 is a useful research compound. Its molecular formula is C22H25Cl2N5O2 and its molecular weight is 462.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H25Cl2N5O2

Molecular Weight

462.4 g/mol

IUPAC Name

2-[(3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C22H25Cl2N5O2/c1-13-19(25)22(12-31-13)7-10-28(11-8-22)21-26-29-9-6-15(18(29)20(30)27(21)2)14-4-3-5-16(23)17(14)24/h3-6,9,13,19H,7-8,10-12,25H2,1-2H3/t13-,19+/m1/s1

InChI Key

CRDRKYXRTQUBHK-YJYMSZOUSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C2(CCN(CC2)C3=NN4C=CC(=C4C(=O)N3C)C5=C(C(=CC=C5)Cl)Cl)CO1)N

Canonical SMILES

CC1C(C2(CCN(CC2)C3=NN4C=CC(=C4C(=O)N3C)C5=C(C(=CC=C5)Cl)Cl)CO1)N

Origin of Product

United States

Foundational & Exploratory

The Allosteric SHP2 Inhibitor PB17-026-01: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core mechanism of action of PB17-026-01, a potent allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). This document details the inhibitor's impact on SHP2's enzymatic function, its role in key signaling pathways, and provides comprehensive experimental protocols for its characterization.

Introduction to SHP2 and its Role in Oncogenesis

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1] It is a crucial positive regulator of the Ras-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in human cancers.[1][2]

Under normal physiological conditions, SHP2 exists in an auto-inhibited, inactive conformation. The N-terminal SH2 domain folds back to block the active site of the protein tyrosine phosphatase (PTP) domain.[3] Upon stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated tyrosine residues on activated RTKs or their associated docking proteins via its SH2 domains. This interaction induces a conformational change, relieving the auto-inhibition and activating the phosphatase activity of SHP2.[3] Activated SHP2 then dephosphorylates specific substrates, leading to the activation of the RAS-MAPK pathway and promoting cell proliferation, survival, and differentiation.[2][3]

Gain-of-function mutations in PTPN11 or the overexpression of SHP2 are associated with several human cancers, including leukemia, lung cancer, breast cancer, and neuroblastoma, making it a compelling target for anti-cancer drug development.[4]

This compound: An Allosteric Inhibitor of SHP2

This compound is a potent and specific allosteric inhibitor of SHP2. Unlike orthosteric inhibitors that compete with the substrate at the catalytic site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that modulates its activity.

Mechanism of Action

This compound binds to a "tunnel-like" allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains of SHP2. This binding event effectively acts as a "molecular glue," stabilizing the auto-inhibited conformation of SHP2. By locking the enzyme in this inactive state, this compound prevents the conformational change required for its activation, even in the presence of upstream signaling events. Consequently, SHP2 is unable to dephosphorylate its downstream targets, leading to the inhibition of the RAS-MAPK signaling pathway.

Signaling Pathway Inhibition

The primary consequence of SHP2 inhibition by this compound is the suppression of the RAS-MAPK signaling cascade. This pathway is a critical driver of cell growth and proliferation in many cancers.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) pY RTK->pY SHP2_inactive SHP2 (inactive) pY->SHP2_inactive Activation SHP2_active SHP2 (active) SHP2_inactive->SHP2_active Grb2_Sos Grb2/SOS SHP2_active->Grb2_Sos RAS_GDP RAS-GDP Grb2_Sos->RAS_GDP RAS_GTP RAS-GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation PB17_026_01 This compound PB17_026_01->SHP2_inactive Stabilizes inactive state

Diagram 1: SHP2 Signaling Pathway and Point of Inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound against SHP2 has been determined through biochemical assays.

CompoundTargetAssay TypeIC50 (nM)Reference
This compoundSHP2Biochemical Phosphatase Activity38.9[3]

Note: Further quantitative data such as Ki, Kd, and a comprehensive selectivity profile against other phosphatases are not publicly available at the time of this writing.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

SHP2 Phosphatase Activity Assay (Biochemical)

This assay measures the enzymatic activity of SHP2 and the inhibitory effect of compounds like this compound. A common method utilizes a fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

Materials:

  • Recombinant full-length human SHP2 protein

  • DiFMUP substrate (e.g., from a commercial supplier)

  • Assay buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 5 mM DTT

  • This compound or other test compounds dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Add a fixed amount of SHP2 enzyme to each well of the 384-well plate containing the assay buffer.

  • Add the serially diluted this compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding the DiFMUP substrate to each well.

  • Immediately measure the fluorescence intensity at time zero and then kinetically every 1-2 minutes for 30-60 minutes using a fluorescence plate reader.

  • The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

SHP2_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare serial dilution of this compound Add_Compound Add this compound and incubate Compound_Dilution->Add_Compound Enzyme_Prep Prepare SHP2 enzyme in assay buffer Add_Enzyme Add SHP2 to 384-well plate Enzyme_Prep->Add_Enzyme Add_Enzyme->Add_Compound Add_Substrate Add DiFMUP substrate Add_Compound->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically Add_Substrate->Measure_Fluorescence Calculate_Inhibition Calculate % inhibition Measure_Fluorescence->Calculate_Inhibition Plot_Data Plot dose-response curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

Diagram 2: Workflow for the SHP2 Phosphatase Activity Assay.
Cellular Assay: Inhibition of ERK Phosphorylation

This assay determines the ability of this compound to inhibit SHP2 activity within a cellular context by measuring the phosphorylation of a key downstream effector, ERK.

Materials:

  • Cancer cell line known to be dependent on SHP2 signaling (e.g., KYSE-520 esophageal squamous cell carcinoma)

  • Cell culture medium and supplements

  • Growth factor (e.g., EGF or FGF) to stimulate the pathway

  • This compound or other test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK)

  • Secondary antibody (HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for a specified period (e.g., 4-24 hours) to reduce basal signaling.

  • Treat the cells with various concentrations of this compound for a defined time (e.g., 1-2 hours).

  • Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10-15 minutes) to activate the RAS-MAPK pathway.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against p-ERK and t-ERK.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

  • Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal to determine the extent of inhibition.

Co-crystallization of this compound with SHP2

This protocol outlines a general procedure for obtaining co-crystals of SHP2 in complex with an allosteric inhibitor, which can be adapted for this compound.

Materials:

  • Purified, concentrated SHP2 protein

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Crystallization buffer (composition to be optimized, but may include a precipitant like PEG, a buffer like Tris-HCl, and salts)

  • Cryoprotectant solution (e.g., crystallization buffer supplemented with glycerol or other cryoprotectants)

  • Crystallization plates (e.g., sitting drop or hanging drop vapor diffusion plates)

  • Liquid nitrogen

Procedure:

  • Incubate the purified SHP2 protein with a molar excess of this compound (e.g., 1:3 to 1:5 molar ratio) on ice for at least 30 minutes to allow for complex formation.

  • Centrifuge the protein-inhibitor complex to remove any aggregates.

  • Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-inhibitor complex with the crystallization buffer in various ratios.

  • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.

  • Once crystals of suitable size are obtained, carefully transfer them to a cryoprotectant solution to prevent ice formation during freezing.

  • Flash-cool the crystals in liquid nitrogen.

  • The frozen crystals are then ready for X-ray diffraction analysis to determine the three-dimensional structure of the SHP2-PB17-026-01 complex.

Conclusion

This compound is a potent allosteric inhibitor of SHP2 that functions by stabilizing the auto-inhibited conformation of the enzyme, thereby preventing its activation and downstream signaling through the RAS-MAPK pathway. This mechanism of action provides a promising strategy for the therapeutic intervention in cancers that are dependent on aberrant SHP2 activity. The experimental protocols provided in this guide offer a framework for the further characterization and development of this compound and other novel SHP2 inhibitors.

References

Technical Guide: Probing the Interaction of a Novel Spirocyclic Moiety with the SHP2 Phosphatase

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Topic: Analysis of the SHP2 Binding Affinity of a 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl) Containing Compound.

This technical guide provides an in-depth analysis of the binding characteristics of a potent allosteric inhibitor of the Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2), which incorporates the 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl) moiety. While direct binding affinity data for this specific fragment is not available, this document focuses on the activity of the full inhibitor, herein referred to as PB17-026-01, and its analogue, PB17-036-01.

Quantitative Binding Affinity Data

The SHP2 binding affinity of the allosteric inhibitor containing the spirocyclic moiety was determined, revealing potent inhibition. A direct comparison with a structurally similar analogue highlights the significant contribution of the terminal group to the overall binding affinity.

CompoundStructureIC50 (nM)Fold Difference
This compound 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-oneNot explicitly stated, but described as potent.~20-fold more active than PB17-036-01[4]
PB17-036-01 Analogue of this compound with a different terminal group.6451

Experimental Protocols

The determination of SHP2 binding affinity and inhibitor characterization typically involves a combination of biochemical and cellular assays. Below are detailed methodologies for key experiments relevant to this class of compounds.

Biochemical Inhibition Assay (Fluorescence-Based)

This assay is a standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against SHP2.

Principle: The assay measures the enzymatic activity of SHP2 by monitoring the fluorescence generated from the dephosphorylation of a synthetic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP). Inhibition of SHP2 by a compound results in a decrease in the fluorescence signal.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute recombinant full-length wild-type SHP2 protein to the desired concentration in assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • Prepare a solution of the DiFMUP substrate in assay buffer.

    • To activate the wild-type SHP2, which exists in an autoinhibited state, pre-incubate it with a dually phosphorylated peptide, such as one derived from the insulin receptor substrate 1 (IRS-1)[5].

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a 384-well plate.

    • Add the pre-activated SHP2 enzyme to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding the DiFMUP substrate.

    • Monitor the increase in fluorescence intensity over time using a plate reader (excitation/emission wavelengths typically around 358/450 nm).

  • Data Analysis:

    • Calculate the initial reaction velocity for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the engagement of the inhibitor with the SHP2 target within a cellular environment[5][6].

Principle: The binding of a ligand to a protein can alter its thermal stability. In a CETSA experiment, cells are treated with the compound and then heated to a range of temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by western blotting or an enzyme fragment complementation (EFC) assay[5]. A shift in the melting temperature (Tm) of the protein in the presence of the compound indicates target engagement.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells expressing the target protein (e.g., HEK293 cells overexpressing SHP2).

    • Treat the cells with the test compound or vehicle control for a defined period.

  • Thermal Treatment:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the samples to a range of temperatures using a thermocycler.

  • Lysis and Protein Quantification:

    • Lyse the cells to separate the soluble and aggregated protein fractions (e.g., by freeze-thaw cycles followed by centrifugation).

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble SHP2 protein in each sample using a suitable method, such as:

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific anti-SHP2 antibody.

      • InCell Pulse™ (EFC-based): Utilize cells expressing SHP2 fused to a fragment of β-galactosidase. Lysis and addition of the complementing enzyme fragment and substrate will generate a chemiluminescent signal proportional to the amount of soluble SHP2[5].

  • Data Analysis:

    • Plot the amount of soluble SHP2 as a function of temperature for both the compound-treated and vehicle-treated samples.

    • Determine the melting temperature (Tm) for each condition. A significant shift in Tm indicates target engagement.

Signaling Pathways and Experimental Workflows

SHP2 Signaling Pathway

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in various signaling pathways, most notably the RAS/MAPK pathway. In its inactive state, the N-terminal SH2 domain of SHP2 blocks the catalytic site of the phosphatase (PTP) domain. Upon activation by growth factors or cytokines, SHP2 is recruited to phosphorylated tyrosine residues on receptor tyrosine kinases (RTKs) or adaptor proteins via its SH2 domains. This binding event relieves the autoinhibition, leading to the activation of SHP2's phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, which ultimately leads to the activation of the RAS/MAPK cascade, promoting cell proliferation, differentiation, and survival.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Adaptor Adaptor Protein (e.g., Grb2) RTK->Adaptor Recruits & Phosphorylates SHP2_inactive SHP2 (Inactive) Adaptor->SHP2_inactive Recruits SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change RAS RAS SHP2_active->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates & Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PB17_026_01 This compound (Allosteric Inhibitor) PB17_026_01->SHP2_active Inhibits by stabilizing inactive conformation

Caption: SHP2 activation and downstream signaling via the MAPK pathway.

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of a SHP2 inhibitor using a fluorescence-based biochemical assay.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compound Dispense_Compound Dispense compound dilutions into 384-well plate Compound_Prep->Dispense_Compound Enzyme_Prep Prepare activated SHP2 enzyme solution Add_Enzyme Add SHP2 enzyme and incubate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare DiFMUP substrate solution Add_Substrate Initiate reaction with DiFMUP substrate Substrate_Prep->Add_Substrate Dispense_Compound->Add_Enzyme Add_Enzyme->Add_Substrate Read_Plate Measure fluorescence kinetics Add_Substrate->Read_Plate Calculate_Velocity Calculate initial reaction velocities Read_Plate->Calculate_Velocity Plot_Data Plot % inhibition vs. log[compound] Calculate_Velocity->Plot_Data Determine_IC50 Fit data to determine IC50 value Plot_Data->Determine_IC50

Caption: Workflow for SHP2 biochemical IC50 determination.

References

Allosteric Modulation of SHP2 by PB17-026-01: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the allosteric modulation of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) by the potent inhibitor PB17-026-01. This document details the mechanism of action, quantitative biochemical and cellular characteristics, and relevant experimental protocols for the study of this and similar compounds.

Introduction to SHP2 and Allosteric Inhibition

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating cellular signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[1][2] It acts as a central node in signal transduction, influencing cell growth, differentiation, and survival.[3][4] Dysregulation of SHP2 activity, often through mutations or overexpression, is implicated in various developmental disorders, such as Noonan syndrome, and in the pathogenesis of numerous cancers.[2][4]

SHP2 activity is regulated by a conformational change. In its inactive state, the N-terminal SH2 domain blocks the catalytic site of the phosphatase (PTP) domain, resulting in auto-inhibition.[5] Upon binding of phosphotyrosine motifs of upstream signaling partners to the SH2 domains, SHP2 undergoes a conformational change to an open, active state, allowing substrate access to the catalytic site.[6]

Allosteric inhibitors of SHP2, such as this compound, function by binding to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains.[4][7] This binding stabilizes the auto-inhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.[7] This mechanism offers a promising therapeutic strategy, as allosteric inhibitors can provide greater selectivity and improved pharmacokinetic properties compared to traditional active-site inhibitors.[4]

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and its analogs, as well as for the well-characterized allosteric SHP2 inhibitor SHP099 for comparative context.

Table 1: Biochemical Potency of SHP2 Allosteric Inhibitors

CompoundTargetIC50 (nM)Notes
This compound SHP238.9[7][8]Potent allosteric inhibitor.
PB17-036-01SHP2645[7]Analog of this compound with ~20-fold less activity.[7]
PB17-021-01SHP2104.2[7]Analog of this compound with decreased activity due to a C-to-N substitution.[7]
SHP099SHP270[9]A well-characterized, potent, and selective allosteric SHP2 inhibitor.[5]

Table 2: Cellular Potency and Pharmacokinetics of Allosteric SHP2 Inhibitors

CompoundParameterValueCell Line / SpeciesNotes
This compound Binding Affinity (Kd)Data not publicly available-
Cellular Potency (EC50)Data not publicly available-
PharmacokineticsData not publicly available-
SHP099Cellular pERK IC50~50-100 nMKYSE520 (esophageal squamous cell carcinoma)Demonstrates target engagement in a cellular context.[1]
Oral BioavailabilityGoodMouseOrally efficacious in preclinical models.[5]
In vivo EfficacyDose-dependent tumor growth inhibitionKYSE520 xenograft modelCorrelates with pERK inhibition.[1]

Signaling Pathways and Experimental Workflows

SHP2 Signaling and Allosteric Inhibition

SHP2 is a key component of the receptor tyrosine kinase (RTK) signaling cascade. Upon growth factor binding, RTKs become phosphorylated, creating docking sites for SHP2. This leads to the activation of the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival. Allosteric inhibitors like this compound lock SHP2 in its inactive state, thereby blocking this signaling cascade.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruits & Activates SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active RAS_GDP RAS-GDP SHP2_active->RAS_GDP Promotes GDP-GTP Exchange RAS_GTP RAS-GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylates PB17_026_01 This compound PB17_026_01->SHP2_inactive Binds & Stabilizes Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

SHP2 signaling pathway and the point of intervention by this compound.
Experimental Workflow: Biochemical IC50 Determination

This workflow outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of a SHP2 inhibitor in a biochemical assay.

Biochemical_Workflow A Prepare Reagents: - SHP2 enzyme - Phosphopeptide activator (e.g., IRS-1) - Fluorogenic substrate (e.g., DiFMUP) - Assay buffer - Test compound (this compound) B Activate SHP2: Incubate SHP2 with phosphopeptide activator A->B C Prepare Serial Dilution of Inhibitor: Create a concentration gradient of this compound A->C D Incubate Inhibitor with Activated SHP2 B->D C->D E Initiate Reaction: Add DiFMUP substrate D->E F Measure Fluorescence: Monitor the increase in fluorescence over time E->F G Data Analysis: - Plot % inhibition vs. log[inhibitor] - Fit to a dose-response curve - Determine IC50 F->G

Workflow for determining the biochemical IC50 of a SHP2 inhibitor.
Experimental Workflow: Cellular Target Engagement (CETSA)

The Cellular Thermal Shift Assay (CETSA) is used to verify that a compound binds to its target in a cellular environment.

CETSA_Workflow A Cell Culture: Grow cells expressing the target protein (SHP2) B Compound Treatment: Incubate cells with this compound or vehicle control A->B C Heat Shock: Expose cells to a temperature gradient B->C D Cell Lysis: Lyse cells to release proteins C->D E Separate Soluble and Aggregated Proteins: Centrifuge to pellet aggregated proteins D->E F Protein Quantification: Analyze the amount of soluble SHP2 in the supernatant (e.g., by Western Blot or ELISA) E->F G Data Analysis: - Plot soluble SHP2 vs. temperature - Determine the melting temperature (Tm) - A shift in Tm indicates target engagement F->G

Workflow for assessing cellular target engagement using CETSA.

Experimental Protocols

SHP2 Biochemical Inhibition Assay (IC50 Determination)

This protocol is adapted from standard fluorescence-based assays for PTP activity.

Materials:

  • Full-length recombinant human SHP2 protein

  • Dually phosphorylated IRS-1 peptide (phosphopeptide activator)

  • 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) substrate

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • This compound stock solution in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Enzyme Activation: Prepare a working solution of SHP2 enzyme (e.g., 1 nM final concentration) and the IRS-1 peptide activator (e.g., 500 nM final concentration) in assay buffer. Incubate at room temperature for 20 minutes to allow for SHP2 activation.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

  • Assay Plate Setup: Add the diluted this compound solutions to the wells of a 384-well plate. Include wells with DMSO only as a vehicle control (0% inhibition) and wells with a known potent inhibitor or no enzyme as a positive control (100% inhibition).

  • Enzyme Addition: Add the activated SHP2 enzyme solution to all wells except the no-enzyme control.

  • Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a working solution of DiFMUP substrate in assay buffer (e.g., at its Km concentration for SHP2). Add the DiFMUP solution to all wells to start the reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) at regular intervals for 30-60 minutes using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular pERK Western Blot Assay

This protocol is used to assess the effect of a SHP2 inhibitor on the phosphorylation of ERK, a downstream effector in the MAPK pathway.

Materials:

  • Cancer cell line known to have activated RTK signaling (e.g., KYSE520, HeLa)

  • Cell culture medium and supplements

  • This compound stock solution in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and the loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal and then to the loading control.

Conclusion

This compound is a potent allosteric inhibitor of SHP2 that effectively stabilizes the auto-inhibited conformation of the enzyme, leading to the blockade of downstream signaling pathways such as the RAS-MAPK cascade.[7] Its distinct chemical scaffold provides a valuable platform for the further development of SHP2 inhibitors for the treatment of cancers and other diseases driven by aberrant SHP2 activity.[7] The experimental protocols and workflows detailed in this guide provide a framework for the characterization of this compound and other novel SHP2 allosteric modulators. Further studies are warranted to fully elucidate the cellular and in vivo activity, as well as the pharmacokinetic and pharmacodynamic properties of this compound.

References

PB17-026-01: A Technical Guide for the Allosteric Inhibition of SHP2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Src homology-2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in cellular signaling. As a key transducer downstream of receptor tyrosine kinases (RTKs), SHP2 is integral to the activation of the RAS/MAPK pathway, which governs cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of SHP2 activity through gain-of-function mutations or overexpression is implicated in various developmental disorders, such as Noonan syndrome, and is a driver in numerous human cancers, including lung, breast, and gastric cancers, as well as juvenile myelomonocytic leukemia.[4][5]

Historically, targeting phosphatases has been challenging due to the highly conserved and positively charged nature of their active sites, leading to difficulties in achieving inhibitor selectivity and cell permeability. The discovery of a novel allosteric binding pocket at the interface of the N-SH2, C-SH2, and PTP domains has opened new avenues for the development of potent and selective SHP2 inhibitors.[6][7][8] These allosteric inhibitors function by stabilizing the auto-inhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.

This technical guide focuses on PB17-026-01 , a potent, novel allosteric inhibitor of SHP2. We provide a comprehensive overview of its mechanism of action, quantitative biochemical data, and detailed experimental protocols for its characterization, aimed at facilitating its use as a chemical probe for SHP2 function in basic research and drug discovery.

Mechanism of Action

Under basal conditions, SHP2 exists in a "closed," auto-inhibited conformation where the N-SH2 domain sterically blocks the active site of the PTP domain.[1] Upon activation by upstream signals, such as binding to phosphotyrosine motifs on activated RTKs or scaffolding proteins, SHP2 undergoes a conformational change to an "open," active state.

This compound is an allosteric inhibitor that binds to a "tunnel-like" pocket at the interface of the N-SH2, C-SH2, and PTP domains. This binding event locks the enzyme in its inactive, auto-inhibited conformation.[6] By stabilizing this closed state, this compound prevents the catalytic site from accessing its substrates, thereby inhibiting downstream signaling pathways, most notably the RAS/MAPK cascade. The co-crystal structure of SHP2 in complex with this compound reveals key hydrogen bond interactions with residues T108, E110, R111, F113, and T253, which are crucial for its high-affinity binding and inhibitory activity.[9]

Quantitative Data

The following table summarizes the available quantitative data for this compound.

ParameterValueAssay TypeNotesReference
IC50 38.9 nMBiochemical Phosphatase AssayRecombinant full-length human SHP2 with DiFMUP substrate.[10]
Selectivity Data not publicly available-Selectivity against other phosphatases (e.g., SHP1, PTP1B) has not been reported.-
Cellular Potency (pERK) Data not publicly availableWestern Blot / High-Content ImagingEC50 for inhibition of ERK phosphorylation in a cellular context has not been reported.-
Binding Affinity (Kd) Data not publicly availableSurface Plasmon Resonance (SPR) / Isothermal Titration Calorimetry (ITC)The dissociation constant (Kd) has not been reported.-

Signaling Pathways and Experimental Workflows

SHP2 Signaling Pathway

The following diagram illustrates the central role of SHP2 in the RAS/MAPK signaling cascade, which is initiated by the activation of a Receptor Tyrosine Kinase (RTK). This compound acts by locking SHP2 in its inactive state, thereby blocking this downstream signal propagation.

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Recruits SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruits & Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds SOS SOS Grb2->SOS Ras_GDP Ras-GDP SOS->Ras_GDP SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->Ras_GDP Promotes GDP/GTP Exchange Ras_GTP Ras-GTP Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates & Activates PB17 This compound PB17->SHP2_inactive Stabilizes (Allosteric Inhibition)

Caption: SHP2-mediated activation of the RAS/MAPK pathway and inhibition by this compound.
Experimental Workflow for Characterization

This diagram outlines a typical workflow for characterizing a novel SHP2 allosteric inhibitor like this compound.

Workflow cluster_biochem Biochemical Assays cluster_biophys Biophysical Assays cluster_cell Cellular Assays biochem_assay 1. Enzymatic Assay (e.g., DiFMUP) Determine IC50 selectivity 2. Selectivity Panel (SHP1, PTP1B, etc.) Determine Selectivity biochem_assay->selectivity spr 3. Binding Assay (e.g., SPR) Determine Kd selectivity->spr cetsa 4. Target Engagement (e.g., CETSA) Confirm Cellular Binding spr->cetsa perk 5. Pathway Inhibition (e.g., pERK Western Blot) Determine Cellular EC50 cetsa->perk

Caption: Workflow for the characterization of a novel SHP2 allosteric inhibitor.

Experimental Protocols

SHP2 Biochemical Inhibition Assay (IC50 Determination)

This protocol describes the method used to determine the in vitro inhibitory activity of this compound against full-length human SHP2.

Materials:

  • Enzyme: Recombinant full-length human SHP2 (e.g., expressed in E. coli and purified).

  • Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

  • Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT.

  • Test Compound: this compound dissolved in 100% DMSO.

  • Plate: 384-well, black, low-volume, non-binding surface microplate.

  • Plate Reader: Fluorescence plate reader capable of excitation at 355 nm and emission at 460 nm.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps to generate a 10-point curve.

  • Assay Plate Setup:

    • Add 2.5 µL of assay buffer to all wells.

    • Add 2.5 nL of the serially diluted compound or DMSO (for positive and negative controls) to the appropriate wells using an acoustic liquid handler.

  • Enzyme Addition:

    • Prepare a 2X solution of SHP2 enzyme in assay buffer (final concentration typically 0.5-1 nM).

    • Add 2.5 µL of the 2X SHP2 solution to the wells containing the compound. For negative controls (no enzyme), add 2.5 µL of assay buffer.

    • Incubate the plate at room temperature for 30 minutes.

  • Substrate Addition & Reaction:

    • Prepare a 2X solution of DiFMUP substrate in assay buffer (final concentration typically 100-200 µM).

    • Add 5 µL of the 2X DiFMUP solution to all wells to initiate the reaction. The final assay volume is 10 µL.

  • Data Acquisition:

    • Immediately transfer the plate to a fluorescence plate reader.

    • Monitor the increase in fluorescence (Ex: 355 nm, Em: 460 nm) over time (e.g., every 60 seconds for 15-30 minutes) at room temperature.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general method to confirm that an inhibitor binds to and stabilizes SHP2 in a cellular environment.

Materials:

  • Cell Line: A suitable cancer cell line endogenously expressing SHP2 (e.g., KYSE-520, HeLa).

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.

  • Test Compound: Allosteric SHP2 inhibitor (e.g., this compound) and vehicle control (DMSO).

  • Lysis Buffer: PBS with protease inhibitors.

  • Instrumentation: PCR thermocycler with a temperature gradient function, equipment for cell lysis (e.g., sonicator or freeze-thaw cycles), SDS-PAGE and Western blotting equipment.

  • Antibodies: Primary antibody against SHP2, appropriate HRP-conjugated secondary antibody.

Procedure:

  • Cell Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat cells with the test compound at a desired concentration (e.g., 10x the biochemical IC50) or with vehicle (DMSO) for 1-2 hours in the incubator.

  • Cell Harvesting:

    • Harvest the cells by scraping and wash them with ice-cold PBS.

    • Resuspend the cell pellet in lysis buffer.

  • Heat Shock:

    • Aliquot the cell lysate into PCR tubes.

    • Place the tubes in a thermocycler and apply a temperature gradient (e.g., from 40°C to 70°C) for 3 minutes.

    • After heating, cool the samples at 4°C for 3 minutes.

  • Protein Extraction:

    • Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 25°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blot Analysis:

    • Collect the supernatant containing the soluble, non-denatured protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against SHP2, followed by an HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensity for SHP2 at each temperature point for both the vehicle- and compound-treated samples.

    • Plot the band intensity versus temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement and stabilization.

pERK Inhibition Cellular Assay

This protocol outlines a general procedure to measure the cellular potency of a SHP2 inhibitor by quantifying its effect on the phosphorylation of ERK, a key downstream effector of the SHP2-regulated MAPK pathway.

Materials:

  • Cell Line: A cancer cell line with RTK-driven signaling (e.g., KYSE-520, NCI-H358).

  • Growth Factor: Appropriate growth factor to stimulate the pathway (e.g., EGF, HGF).

  • Test Compound: Allosteric SHP2 inhibitor (e.g., this compound) and vehicle control (DMSO).

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Antibodies: Primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. Appropriate HRP-conjugated secondary antibodies.

Procedure:

  • Cell Seeding and Starvation:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling.

  • Inhibitor Treatment:

    • Pre-treat the starved cells with a serial dilution of the SHP2 inhibitor or DMSO for 1-2 hours.

  • Pathway Stimulation:

    • Stimulate the cells with a pre-determined concentration of the appropriate growth factor (e.g., 10 ng/mL EGF) for a short period (e.g., 10-15 minutes).

  • Cell Lysis:

    • Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Western Blot Analysis:

    • Determine the protein concentration of each lysate.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting.

    • Probe membranes with antibodies against phospho-ERK (pERK) and total ERK (tERK) as a loading control.

  • Data Analysis:

    • Quantify the band intensities for pERK and tERK.

    • Normalize the pERK signal to the tERK signal for each sample.

    • Calculate the percent inhibition of pERK phosphorylation for each inhibitor concentration relative to the stimulated DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the cellular EC50 value.

Conclusion

This compound is a potent allosteric inhibitor of SHP2 with a well-defined biochemical activity and mechanism of action. By stabilizing the auto-inhibited conformation of SHP2, it serves as a valuable chemical probe to investigate the roles of SHP2 in health and disease. This guide provides the foundational data and experimental protocols necessary for its application in research settings. Further characterization of its selectivity profile and cellular activity will be crucial to fully establish its utility as a high-quality chemical probe for dissecting SHP2-dependent signaling pathways.

References

The Emergence of PMD-026: A First-in-Class RSK Inhibitor for Precision Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of PMD-026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PMD-026, a novel, orally bioavailable, first-in-class p90 ribosomal S6 kinase (RSK) inhibitor. The information presented herein is based on publicly available preclinical and clinical data, offering a technical resource for professionals in the field of oncology and drug development. It is important to note that the compound "PB17-026-01" as queried could not be identified in the public domain; however, "PMD-026," a compound with a closely related nomenclature, is a well-documented clinical-stage drug candidate, and it is presumed that this is the intended subject of this guide.

Discovery and Development

PMD-026 was developed by Phoenix Molecular Designs (PhoenixMD), a biotechnology company focused on creating precise cancer therapeutics.[1] The discovery of PMD-026 was driven by the identification of RSK2 as a critical kinase for the growth of triple-negative breast cancer (TNBC) compared to other breast cancer subtypes.[1][2] The RSK family of kinases represents a key convergence point in major signaling pathways, including the EGFR, MAPK, and PDK-1 pathways, which are implicated in promoting the growth and metastasis of invasive cancers.[1][2]

Recognizing the therapeutic potential of targeting this pathway, PhoenixMD embarked on the development of a small molecule inhibitor, leading to the creation of PMD-026.[1] For the manufacturing of PMD-026 for IND-enabling toxicology studies and Phase I clinical trials, Phoenix Molecular Designs has collaborated with STA Pharmaceutical, a subsidiary of WuXi AppTec.

Chemical Synthesis

The detailed chemical synthesis pathway for PMD-026 is proprietary and not publicly available. As a clinical-stage investigational drug, its synthesis is a controlled process managed by the developing company and its manufacturing partners.

Mechanism of Action and Signaling Pathway

PMD-026 is a potent, orally bioavailable inhibitor of the serine/threonine kinase p90 ribosomal S6 kinase (RSK) family, targeting isoforms RSK1, RSK2, RSK3, and RSK4.[3] It demonstrates high selectivity for the RSK2 isoform.[4] The RSK family of proteins are key downstream effectors of the Ras-MAPK signaling cascade and are involved in regulating diverse cellular processes such as cell growth, proliferation, survival, and motility.

The primary mechanism of action of PMD-026 involves the inhibition of RSK-mediated signaling, which in turn prevents the phosphorylation and activation of downstream substrates.[5] A key substrate of RSK is the transcription factor Y-box binding protein-1 (YB-1). By preventing the phosphorylation of YB-1, PMD-026 leads to cell cycle arrest, induction of apoptosis, and a subsequent inhibition of tumor cell proliferation in cancer cells where the RSK pathway is active.[5]

The antitumor effects of PMD-026 are not limited to its impact on YB-1. In the context of castration-resistant prostate cancer, PMD-026 has been shown to decrease the expression of androgen receptor (AR) variants, such as AR-V7, which are implicated in resistance to endocrine therapies.[5] The inhibition of the RSK pathway by PMD-026 ultimately results in G2/M cell cycle arrest and apoptosis in susceptible cancer cell lines.[4]

Signaling Pathway Diagram

RSK_Signaling_Pathway Growth_Factors Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK RSK RSK (RSK1-4) ERK->RSK YB1 YB-1 RSK->YB1 Phosphorylation AR_V7 AR Variants (e.g., AR-V7) RSK->AR_V7 Upregulation Cell_Cycle_Progression Cell Cycle Progression (G2/M) RSK->Cell_Cycle_Progression Promotion pYB1 p-YB-1 (Active) YB1->pYB1 Apoptosis Apoptosis pYB1->Apoptosis Proliferation Tumor Cell Proliferation pYB1->Proliferation AR_V7->Proliferation PMD026 PMD-026 PMD026->RSK

Caption: The RSK signaling pathway and the inhibitory action of PMD-026.

Quantitative Data Summary

The biological activity of PMD-026 has been characterized through various in vitro and in vivo studies. The key quantitative findings are summarized in the tables below.

In Vitro Potency of PMD-026
TargetIC50 (nM)Assay Type
RSK12In vitro kinase assay
RSK20.7In vitro kinase assay
RSK30.9In vitro kinase assay
RSK42In vitro kinase assay

Data sourced from Probechem Biochemicals.[3]

In Vitro Efficacy in TNBC Cell Lines
Growth ConditionIC50 (µM)
Anchorage-independent0.2 - 6.2
Anchorage-dependent1.8 - 8.4
In Vivo Efficacy in TNBC Xenograft Models
ModelTreatmentEfficacyp-value
MDA-MB-231 XenograftPMD-026 (single agent)72% Tumor Growth Inhibition≤ 0.001
MDA-MB-468 XenograftPMD-026 (single agent)73% Tumor Regression≤ 0.001
PDx TNBC ModelPMD-026 + Paclitaxel80% Tumor Growth Inhibition≤ 0.001

Data for sections 3.2 and 3.3 sourced from AACR Journals.[2]

Experimental Protocols

The characterization of PMD-026 has involved a range of standard and specialized experimental procedures. While the specific, detailed protocols employed by Phoenix Molecular Designs are proprietary, this section outlines the general methodologies for the key experiments cited in the available literature.

In Vitro RSK Kinase Assay

Objective: To determine the direct inhibitory activity of PMD-026 on the enzymatic activity of purified RSK isoforms.

General Protocol:

  • Recombinant active RSK1, RSK2, RSK3, or RSK4 enzyme is incubated in a kinase assay buffer.[6]

  • A specific substrate for RSK, such as a peptide or a protein like GST-S6, is added to the reaction mixture.[7]

  • The kinase reaction is initiated by the addition of ATP, often radiolabeled (γ-³²P-ATP) or in a system where ADP production is measured.[6][8]

  • Serial dilutions of PMD-026 are added to the reaction wells to determine a dose-response curve.

  • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).[6]

  • The reaction is stopped, and the amount of substrate phosphorylation or ADP produced is quantified. For radiolabeled assays, this can be done by separating the phosphorylated substrate on phosphocellulose paper and measuring radioactivity.[6] For luminescence-based assays like ADP-Glo™, a reagent is added that converts ADP to ATP, which then drives a luciferase reaction, and the light output is measured.[8]

  • The IC50 value, the concentration of PMD-026 that inhibits 50% of the kinase activity, is calculated from the dose-response curve.

Western Blot Analysis of Phosphorylated Proteins

Objective: To assess the effect of PMD-026 on the phosphorylation of downstream targets of RSK, such as YB-1, in cultured cells.

General Protocol:

  • Cancer cell lines of interest are cultured and treated with varying concentrations of PMD-026 for a specified duration.

  • Cells are lysed in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[9][10]

  • Protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • Equal amounts of protein from each sample are denatured and separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[10]

  • The membrane is blocked to prevent non-specific antibody binding. For phospho-protein detection, blocking is typically done with bovine serum albumin (BSA) rather than milk, as milk contains phosphoproteins that can cause high background.[10]

  • The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-YB-1).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.[10]

  • A chemiluminescent substrate is added to the membrane, which reacts with the HRP to produce light.

  • The light signal is captured using an imaging system, revealing bands corresponding to the phosphorylated protein. The intensity of the bands can be quantified to determine the relative amount of phosphorylation.

Tumor Xenograft Studies in Mice

Objective: To evaluate the in vivo antitumor efficacy of PMD-026 in a living organism.

General Protocol:

  • Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.[11]

  • A suspension of human cancer cells (cell line-derived xenograft or CDX) or fragments of a patient's tumor (patient-derived xenograft or PDX) are implanted into the mice, typically subcutaneously.[11]

  • Tumors are allowed to grow to a palpable size.

  • Mice are randomized into control and treatment groups.

  • The treatment group receives PMD-026, typically administered orally, at a specified dose and schedule. The control group receives a vehicle control.

  • Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • The body weight and general health of the mice are also monitored.

  • The study continues for a predetermined period or until tumors in the control group reach a specified size.

  • At the end of the study, the percent tumor growth inhibition (TGI) or tumor regression is calculated by comparing the tumor volumes in the treated group to the control group.

Experimental Workflow Diagram

Experimental_Workflow Start Hypothesis: Inhibition of RSK will have anti-tumor activity In_Vitro_Kinase_Assay In Vitro Kinase Assay (Determine IC50) Start->In_Vitro_Kinase_Assay Cell_Culture_Studies Cell-Based Assays (Proliferation, Apoptosis) In_Vitro_Kinase_Assay->Cell_Culture_Studies Western_Blot Western Blot (Target Engagement, e.g., p-YB-1) Cell_Culture_Studies->Western_Blot In_Vivo_Xenograft In Vivo Xenograft Studies (Efficacy and Tolerability) Western_Blot->In_Vivo_Xenograft PK_PD_Analysis Pharmacokinetics (PK) & Pharmacodynamics (PD) Analysis In_Vivo_Xenograft->PK_PD_Analysis Toxicology GLP Toxicology Studies PK_PD_Analysis->Toxicology IND_Filing Investigational New Drug (IND) Application Toxicology->IND_Filing Clinical_Trials Phase I/II Clinical Trials IND_Filing->Clinical_Trials

Caption: A generalized workflow for the preclinical development of a kinase inhibitor like PMD-026.

Conclusion

PMD-026 represents a significant advancement in the field of targeted oncology, being the first orally available RSK kinase inhibitor to enter clinical trials.[4] Its mechanism of action, centered on the inhibition of the RSK signaling pathway, offers a novel therapeutic strategy for cancers dependent on this pathway, such as certain subtypes of breast and prostate cancer. The preclinical data, demonstrating potent in vitro activity and significant in vivo efficacy, have established a strong foundation for its ongoing clinical development. This technical guide has summarized the key publicly available information on PMD-026, providing a valuable resource for researchers and drug development professionals interested in this promising new agent.

References

Structural Basis for PB17-026-01 Inhibition of SHP2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural and molecular basis for the inhibition of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) by the allosteric inhibitor PB17-026-01. SHP2 is a critical regulator in cellular signaling pathways, including the MAPK cascade, and its hyperactivation is implicated in various cancers and developmental disorders. This compound is a potent allosteric inhibitor that stabilizes SHP2 in an auto-inhibited conformation. This document details the binding interactions, quantitative inhibitory activity, and the experimental methodologies used to elucidate the mechanism of action of this compound, providing a comprehensive resource for researchers in oncology, signal transduction, and drug discovery.

Introduction to SHP2 and its Role in Cellular Signaling

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase essential for the regulation of multiple signaling pathways downstream of receptor tyrosine kinases (RTKs).[1] In its basal state, SHP2 is held in an auto-inhibited conformation where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[2] Upon activation by upstream signals, SHP2 undergoes a conformational change that exposes the catalytic site, allowing it to dephosphorylate target proteins and positively regulate the RAS-ERK signaling pathway.[1] Dysregulation of SHP2 activity is associated with several human diseases, making it a compelling target for therapeutic intervention.[2]

This compound: A Potent Allosteric Inhibitor of SHP2

This compound is a novel, potent, and allosteric inhibitor of SHP2. Unlike orthosteric inhibitors that target the active site, this compound binds to a tunnel-like allosteric pocket at the interface of the N-SH2, C-SH2, and PTP domains.[2] This binding locks the enzyme in its inactive, auto-inhibited conformation, preventing its activation and downstream signaling.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against SHP2 has been determined through enzymatic assays. The half-maximal inhibitory concentration (IC50) value is a key metric of its efficacy.

CompoundTargetIC50 (nM)
This compoundSHP238.9
SHP099 (Reference)SHP271.0
PB17-036-01 (Analogue)SHP2645
PB17-021-01 (Analogue)SHP2104.2

Structural Basis of Inhibition

The co-crystal structure of SHP2 in complex with this compound (PDB ID: 7XHQ) reveals the precise molecular interactions that underpin its inhibitory mechanism.[3][4] The structure was solved at a resolution of 2.20 Å.[3]

Allosteric Binding Pocket

This compound binds to a central allosteric tunnel at the interface of the N-SH2, C-SH2, and PTP domains, effectively acting as a "molecular glue" to stabilize the auto-inhibited conformation.[2]

Key Molecular Interactions

The inhibitor forms several key hydrogen bonds and hydrophobic interactions with residues from all three domains, locking them together. These interactions include:

  • Hydrogen Bonds: The terminal group of this compound forms hydrogen bonds with T108, E110, F113, and T253.[4] It also forms a hydrogen bond with the Nε of R111.[2]

  • Hydrophobic Interactions: The dichlorophenyl group of the inhibitor is situated in a hydrophobic pocket, contributing to its binding affinity. The replacement of a carbon atom with a nitrogen atom in the analogue PB17-021-01, near the hydrophobic residues L254 and P491, leads to a decrease in inhibitory activity, highlighting the importance of these hydrophobic contacts.[2]

The binding of this compound stabilizes the closed conformation of SHP2, preventing the release of the N-SH2 domain from the PTP domain and thus inhibiting its catalytic activity.

Signaling Pathways and Experimental Workflows

SHP2 Signaling Pathway

The following diagram illustrates the canonical SHP2 signaling pathway and the mechanism of its inhibition by this compound.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) pRTK Phosphorylated RTK (pY) RTK->pRTK Growth Factor SHP2_inactive SHP2 (Inactive, Auto-inhibited) pRTK->SHP2_inactive Recruitment via SH2 domains SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change Grb2_Sos1 Grb2/Sos1 SHP2_active->Grb2_Sos1 Dephosphorylates scaffolding proteins Ras_GDP Ras-GDP Grb2_Sos1->Ras_GDP Activates Ras_GTP Ras-GTP Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Phosphorylates transcription factors PB17_026_01 This compound PB17_026_01->SHP2_inactive Binds to allosteric site, stabilizes inactive state

SHP2 signaling pathway and inhibition by this compound.
Experimental Workflow for Inhibitor Characterization

The following diagram outlines the typical workflow for characterizing a novel SHP2 inhibitor like this compound.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_biochemical Biochemical & Biophysical Characterization cluster_cellular Cellular & In Vivo Evaluation Compound_Design Compound Design & Structure-Based Optimization Synthesis Chemical Synthesis of This compound Compound_Design->Synthesis Enzymatic_Assay Enzymatic Assay (IC50 Determination) Synthesis->Enzymatic_Assay SPR Surface Plasmon Resonance (Binding Kinetics) Synthesis->SPR Crystallography X-ray Crystallography (Co-crystal Structure) Synthesis->Crystallography Cell_Based_Assays Cell-Based Assays (Pathway Inhibition) Enzymatic_Assay->Cell_Based_Assays Crystallography->Compound_Design Informs further design In_Vivo_Models In Vivo Tumor Models (Efficacy) Cell_Based_Assays->In_Vivo_Models

Workflow for the characterization of SHP2 inhibitors.

Detailed Experimental Protocols

SHP2 Enzymatic Inhibition Assay (IC50 Determination)

This protocol is based on a standard fluorescence intensity assay using 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) as a substrate.

Materials:

  • Recombinant full-length SHP2 enzyme

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • DiFMUP substrate (stock solution in DMSO)

  • This compound (serial dilutions in DMSO)

  • 384-well black plates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare a working solution of SHP2 in the assay buffer.

  • Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.

  • In a 384-well plate, add the SHP2 enzyme solution to each well (except for no-enzyme controls).

  • Add the diluted this compound solutions to the respective wells. Include a DMSO vehicle control.

  • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells. The final concentration of DiFMUP should be at or near the Km for SHP2.

  • Immediately begin kinetic reading on the fluorescence microplate reader, measuring the increase in fluorescence over time (e.g., every minute for 10-15 minutes).

  • Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence curves.

  • Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

X-ray Crystallography of SHP2-PB17-026-01 Complex

This protocol provides a general outline for obtaining the co-crystal structure. Specific details can be found in the primary publication.

Materials:

  • Purified, concentrated SHP2 protein

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Crystallization buffer screens

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron source preferred)

Procedure:

  • Complex Formation: Incubate the purified SHP2 protein with a molar excess of this compound to ensure saturation of the binding site.

  • Crystallization: Use vapor diffusion methods (sitting drop or hanging drop) to screen for crystallization conditions. Mix the SHP2-inhibitor complex with various crystallization buffer solutions and equilibrate against a reservoir.

  • Crystal Optimization: Optimize initial crystal hits by varying the concentrations of precipitant, buffer pH, and additives.

  • Cryo-protection and Data Collection: Soak the obtained crystals in a cryoprotectant solution before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron beamline.

  • Structure Determination and Refinement: Process the diffraction data (indexing, integration, and scaling). Solve the structure using molecular replacement with a known SHP2 structure as a search model. Build the model of this compound into the electron density map and refine the structure to obtain the final coordinates, R-factors, and validation statistics.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol outlines a general approach for measuring the binding kinetics of this compound to SHP2.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified SHP2 protein

  • This compound (serial dilutions)

  • Immobilization buffers (e.g., acetate pH 4.5) and running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Ligand Immobilization: Immobilize the purified SHP2 protein onto the surface of a sensor chip using standard amine coupling chemistry. A reference channel should be prepared by activating and deactivating the surface without protein immobilization.

  • Analyte Binding: Prepare a series of dilutions of this compound in the running buffer.

  • Kinetic Analysis: Inject the different concentrations of this compound over the immobilized SHP2 surface and the reference channel. Monitor the association and dissociation phases in real-time by measuring the change in response units (RU).

  • Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

This compound is a potent allosteric inhibitor of SHP2, demonstrating significant promise as a chemical probe and a lead compound for the development of novel anti-cancer therapeutics. Its mechanism of action, elucidated through structural and biochemical studies, involves the stabilization of the auto-inhibited conformation of SHP2 through a network of specific molecular interactions within a key allosteric pocket. The detailed experimental protocols provided herein serve as a guide for the further investigation of this compound and the discovery of next-generation SHP2 inhibitors.

References

Probing Target Engagement and Validation of PB17-026-01, an Allosteric SHP2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the necessary studies to characterize the target engagement and validate the mechanism of action of PB17-026-01, a potent allosteric inhibitor of Src-homology-2-domain-containing protein tyrosine phosphatase (SHP2). SHP2, encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in cell growth, differentiation, and survival through the RAS/MAPK signaling pathway.[1][2][3] Dysregulation of SHP2 activity is implicated in various developmental disorders and cancers, making it a compelling therapeutic target.[2][3][4][5] this compound has been identified as a potent allosteric inhibitor that stabilizes SHP2 in an autoinhibited conformation.[1][4] This guide outlines key experimental protocols, data presentation strategies, and visual workflows to facilitate a thorough investigation of its therapeutic potential.

Quantitative Data Summary

A comprehensive analysis of this compound requires the quantification of its binding affinity, inhibitory potency, and effects on cellular signaling. The following tables summarize the key quantitative data that should be generated and presented.

Table 1: Biochemical and Biophysical Characterization of this compound

ParameterDescriptionExperimental Method(s)Example Value
IC50 The concentration of this compound that inhibits 50% of SHP2 enzymatic activity.In vitro phosphatase activity assayXX nM
Kd The equilibrium dissociation constant, representing the binding affinity between this compound and SHP2.Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)XX nM
EC50 The concentration of this compound that produces 50% of the maximal response in a cell-based assay.Cellular Thermal Shift Assay (CETSA), pERK inhibition assayXX nM
ΔTm The change in the melting temperature of SHP2 upon binding of this compound.Cellular Thermal Shift Assay (CETSA)+X °C

Table 2: Cellular Activity of this compound in a Relevant Cancer Cell Line (e.g., KRAS mutant)

ParameterDescriptionExperimental Method(s)Example Value
pERK Inhibition IC50 The concentration of this compound that inhibits 50% of ERK phosphorylation in stimulated cells.Western Blot, ELISAXX nM
Cell Proliferation GI50 The concentration of this compound that causes 50% growth inhibition of cancer cells.Cell viability assays (e.g., CellTiter-Glo, MTT)XX µM
Apoptosis Induction The percentage of apoptotic cells induced by this compound treatment.Flow cytometry (Annexin V/PI staining), Caspase-Glo assayX% at Y µM

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. The following sections provide protocols for key experiments in the characterization of this compound.

In Vitro SHP2 Phosphatase Activity Assay

Principle: This assay measures the enzymatic activity of recombinant SHP2 by monitoring the dephosphorylation of a synthetic substrate. The inhibitory effect of this compound is determined by measuring the reduction in substrate conversion.

Methodology:

  • Reagents and Materials:

    • Recombinant human SHP2 protein

    • Phosphatase substrate (e.g., DiFMUP, pNPP)

    • Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT)

    • This compound stock solution in DMSO

    • 384-well assay plates

    • Plate reader capable of fluorescence or absorbance detection

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • Add 2 µL of the compound dilutions to the wells of a 384-well plate. Include DMSO-only controls.

    • Add 10 µL of recombinant SHP2 enzyme solution to each well and incubate for 30 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 10 µL of the phosphatase substrate solution to each well.

    • Monitor the kinetic reaction by measuring the fluorescence or absorbance at regular intervals for 30-60 minutes at 37°C.

    • Calculate the rate of reaction for each well.

    • Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method to confirm direct target engagement in a cellular environment. The binding of a ligand, such as this compound, to its target protein, SHP2, stabilizes the protein and increases its melting temperature (Tm).

Methodology:

  • Reagents and Materials:

    • Cancer cell line expressing SHP2

    • Cell culture medium and supplements

    • This compound

    • PBS (Phosphate-Buffered Saline)

    • Lysis buffer with protease and phosphatase inhibitors

    • PCR tubes or 96-well PCR plates

    • Thermal cycler

    • SDS-PAGE and Western blot reagents

    • Anti-SHP2 antibody

  • Procedure:

    • Culture cells to 80-90% confluency.

    • Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

    • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

    • Aliquot the cell lysate into PCR tubes or a 96-well PCR plate.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.

    • Centrifuge the samples at high speed to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble SHP2 at each temperature by Western blotting using an anti-SHP2 antibody.

    • Quantify the band intensities and plot the percentage of soluble SHP2 against the temperature to generate melting curves.

    • Determine the Tm for each treatment condition. A positive shift in Tm in the presence of this compound indicates target engagement.

Western Blot Analysis of pERK Inhibition

Principle: To validate the functional consequence of SHP2 inhibition by this compound, the phosphorylation status of downstream effectors in the RAS/MAPK pathway, such as ERK, is assessed.

Methodology:

  • Reagents and Materials:

    • Cancer cell line with an active RAS/MAPK pathway

    • Serum-free medium

    • Growth factor (e.g., EGF, FGF)

    • This compound

    • Lysis buffer with protease and phosphatase inhibitors

    • SDS-PAGE and Western blot reagents

    • Primary antibodies: anti-pERK1/2, anti-total ERK1/2, anti-SHP2, anti-GAPDH (loading control)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., EGF) for 10-15 minutes to induce MAPK pathway activation.

    • Immediately wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against pERK, total ERK, and a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the pERK signal to the total ERK signal. Plot the normalized pERK levels against the this compound concentration to determine the IC50 for pERK inhibition.

Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs. The following are Graphviz DOT scripts for generating key diagrams related to this compound studies.

SHP2-Mediated Signaling Pathway

This diagram illustrates the role of SHP2 in the RAS/MAPK signaling cascade and the inhibitory action of this compound.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2_inactive SHP2 (Inactive) Grb2->SHP2_inactive Recruits SOS SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Activates SHP2_active->SOS PB17_026_01 This compound PB17_026_01->SHP2_inactive

Caption: SHP2 activation downstream of RTKs and inhibition by this compound.

Experimental Workflow for Target Engagement and Validation

This diagram outlines the logical flow of experiments to characterize this compound from initial biochemical assays to cellular validation.

Experimental_Workflow start Start: Characterization of this compound biochem Biochemical & Biophysical Assays start->biochem ic50 SHP2 Activity Assay (IC50) biochem->ic50 kd Binding Affinity (Kd) (ITC, SPR) biochem->kd target_engagement Cellular Target Engagement ic50->target_engagement kd->target_engagement cetsa CETSA (ΔTm) target_engagement->cetsa functional_assays Cellular Functional Assays cetsa->functional_assays pERK pERK Inhibition (IC50) functional_assays->pERK proliferation Cell Proliferation (GI50) functional_assays->proliferation apoptosis Apoptosis Induction functional_assays->apoptosis end Validated Target Engagement and Cellular Activity pERK->end proliferation->end apoptosis->end

Caption: Workflow for this compound target engagement and validation.

References

The Dawn of a New Era in Oncology: A Technical Guide to the Therapeutic Potential of SHP2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling, making it a compelling target for cancer therapy.[1][2] For decades, SHP2 was considered "undruggable" due to challenges in developing specific inhibitors against its catalytic site.[3][4] However, the discovery of allosteric inhibitors that lock SHP2 in an inactive conformation has revolutionized the field, paving the way for multiple agents to enter clinical trials.[5][6][7] This guide provides an in-depth technical overview of the therapeutic potential of SHP2 inhibition, summarizing preclinical and clinical data, detailing key experimental protocols, and visualizing the complex signaling networks involved.

The Central Role of SHP2 in Cancer Signaling

SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, a cascade crucial for cell proliferation, differentiation, and survival.[8][9] Acting downstream of receptor tyrosine kinases (RTKs), SHP2 is essential for the full activation of RAS.[10][11] In many cancers, hyperactivation of the RAS-MAPK pathway, driven by mutations in RTKs, RAS, or other upstream components, leads to uncontrolled cell growth.[8] SHP2 facilitates this by dephosphorylating key signaling molecules, ultimately promoting the exchange of GDP for GTP on RAS, leading to its activation.[11]

Beyond the RAS-MAPK pathway, SHP2 is implicated in other oncogenic signaling cascades, including the PI3K/AKT and JAK/STAT pathways.[12][] Furthermore, SHP2 plays a role in the tumor microenvironment, where it can mediate immune suppression through its involvement in the PD-1/PD-L1 checkpoint pathway.[5][14] This multifaceted role of SHP2 in both tumor cell-intrinsic and -extrinsic processes underscores its significance as a therapeutic target.

Preclinical Efficacy of SHP2 Inhibitors

A new generation of allosteric SHP2 inhibitors has demonstrated significant preclinical activity, both as monotherapy in specific contexts and, more broadly, in combination with other targeted agents. These inhibitors bind to a pocket distinct from the active site, stabilizing an auto-inhibited conformation of the enzyme.[6][15]

In Vitro Activity

SHP2 inhibitors have shown potent anti-proliferative effects across a range of cancer cell lines, particularly those dependent on RTK signaling. The half-maximal inhibitory concentration (IC50) values for several key SHP2 inhibitors are summarized below.

InhibitorCancer Cell LineIC50 (µM)Reference(s)
SHP099 MV4-11 (AML)0.32[16]
TF-1 (Erythroleukemia)1.73[16][17]
KYSE-520 (Esophageal)5.14[18]
Detroit 562 (Pharynx)3.76[18]
PC9 (NSCLC)7.536 (24h)[11]
PC9GR (NSCLC)8.900 (24h)[11]
TNO155 NCI-H3255 (NSCLC)< 1.5[19]
HCC827 (NSCLC)< 1.5[19]
PC9 (NSCLC)< 1.5[19]
ORL-195 (OSCC)0.39 - 211.1[20]
RMC-4630 PC9 (NSCLC)0.014
NCI-H358 (NSCLC)0.020
ORL-195 (OSCC)0.261 - 20.9[20]
JAB-3068 KYSE-520 (Esophageal)2.17[21]
In Vivo Activity and Combination Strategies

In preclinical animal models, SHP2 inhibitors have demonstrated the ability to suppress tumor growth.[9][14] A particularly promising strategy is the combination of SHP2 inhibitors with other targeted therapies, such as MEK inhibitors or KRAS G12C inhibitors. This approach is designed to overcome adaptive resistance mechanisms where cancer cells upregulate RTK signaling to bypass the effects of a primary targeted agent.[6] For instance, the combination of a SHP2 inhibitor with a KRAS G12C inhibitor has shown synergistic anti-tumor effects in preclinical models.[6]

Clinical Development of SHP2 Inhibitors

Several allosteric SHP2 inhibitors have advanced into clinical trials, showing encouraging preliminary results, particularly in combination settings.

Monotherapy and Combination Trial Data
InhibitorTrial IdentifierPhaseCancer Type(s)Key Findings & Response DataReference(s)
TNO155 NCT03114319IAdvanced Solid TumorsManageable safety profile. Best observed response was stable disease (SD) in 20% of patients.[22][8][22]
NCT04000529IbAdvanced Solid TumorsCombination with Spartalizumab: DCR of 26.3% (PR: 1.8%, SD: 24.6%). Combination with Ribociclib: DCR of 13.0%.[15]
RMC-4630 NCT03634982ISolid Tumors with RAS mutationsMonotherapy: In KRAS G12C NSCLC, DCR was 71% (5/7 patients). 1 PR and 1 unconfirmed PR in NSCLC.[3][23][3][23]
JAB-3312 NCT05288205I/IIaKRAS G12C mutated solid tumorsCombination with Glecirasib (KRAS G12C inhibitor) in first-line NSCLC: ORR of 65.5% (38/58) and DCR of 100%. In a specific dose group, ORR was 86.7% (13/15).[24][10][24][25]

Key Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a SHP2 inhibitor on cancer cell proliferation.

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the SHP2 inhibitor (e.g., 0.01 to 100 µM) or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® or MTS reagent) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis.[26]

Western Blot for Phospho-ERK Inhibition

Objective: To assess the pharmacodynamic effect of a SHP2 inhibitor on the RAS-MAPK pathway by measuring the phosphorylation of ERK.

Methodology:

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with the SHP2 inhibitor at various concentrations for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[27]

  • Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[27][28]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK (e.g., p-ERK1/2 Thr202/Tyr204) overnight at 4°C.[28]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[28]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[28]

  • Stripping and Reprobing: Strip the membrane and re-probe with an antibody for total ERK as a loading control.[4]

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of a SHP2 inhibitor in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the SHP2 inhibitor (e.g., by oral gavage) and/or a combination agent daily or on a specified schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume (e.g., using calipers) and body weight of the mice every 2-3 days.

  • Endpoint: Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified size.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for p-ERK) to confirm target engagement.

  • Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of the anti-tumor effect.

Visualizing the Landscape of SHP2 Inhibition

Signaling Pathways and Mechanisms

The following diagrams illustrate the central role of SHP2 in the RAS-MAPK signaling pathway and the mechanism of allosteric inhibition.

SHP2_RAS_MAPK_Pathway RTK RTK SHP2 SHP2 RTK->SHP2 Activates Grb2/SOS Grb2/SOS RTK->Grb2/SOS Recruits RAS RAS SHP2->RAS Promotes Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival Growth Factor Growth Factor Grb2/SOS->RAS Activates (GDP -> GTP) SHP2 Inhibitor SHP2 Inhibitor SHP2 Inhibitor->SHP2 Inhibits

Caption: The SHP2-mediated RAS-MAPK signaling pathway and the point of intervention for SHP2 inhibitors.

Allosteric_Inhibition_Mechanism cluster_0 Active State cluster_1 Inactive State (Inhibited) Active_SHP2 SHP2 (Open/Active) Substrate Dephosphorylated Substrate Active_SHP2->Substrate Dephosphorylates Inactive_SHP2 SHP2 (Closed/Inactive) Substrate_P Phosphorylated Substrate Substrate_P->Active_SHP2 SHP2_Inhibitor Allosteric Inhibitor SHP2_Inhibitor->Inactive_SHP2 Binds and Stabilizes

Caption: Mechanism of allosteric SHP2 inhibition, stabilizing the inactive conformation.

Experimental and Logical Workflows

The following diagrams outline a typical experimental workflow for evaluating SHP2 inhibitors and the logical framework for combination therapy.

Experimental_Workflow Start Start In_Vitro_Screening In Vitro Screening (Cell Viability Assays) Start->In_Vitro_Screening IC50_Determination IC50 Determination In_Vitro_Screening->IC50_Determination PD_Assays Pharmacodynamic Assays (Western Blot for p-ERK) IC50_Determination->PD_Assays In_Vivo_Xenograft In Vivo Xenograft Models PD_Assays->In_Vivo_Xenograft Efficacy_Evaluation Efficacy Evaluation (Tumor Growth Inhibition) In_Vivo_Xenograft->Efficacy_Evaluation Clinical_Trials Clinical Trials Efficacy_Evaluation->Clinical_Trials End End Clinical_Trials->End

Caption: A streamlined workflow for the preclinical and clinical evaluation of SHP2 inhibitors.

Combination_Therapy_Logic Oncogenic_Driver Oncogenic Driver (e.g., KRAS G12C) Targeted_Therapy Targeted Therapy (e.g., KRAS G12C Inhibitor) Oncogenic_Driver->Targeted_Therapy Is inhibited by Initial_Response Initial Tumor Response Targeted_Therapy->Initial_Response Overcome_Resistance Overcome Resistance & Synergistic Effect Targeted_Therapy->Overcome_Resistance Adaptive_Resistance Adaptive Resistance (RTK Upregulation) Initial_Response->Adaptive_Resistance Leads to SHP2_Inhibition SHP2 Inhibition Adaptive_Resistance->SHP2_Inhibition Is blocked by SHP2_Inhibition->Overcome_Resistance

Caption: The logical rationale for combining SHP2 inhibitors with other targeted therapies.

Future Directions and Conclusion

The development of allosteric SHP2 inhibitors represents a significant advancement in oncology, offering a new therapeutic strategy for a range of cancers. While monotherapy activity appears limited, the true potential of SHP2 inhibition likely lies in rationally designed combination therapies that can overcome or delay the onset of drug resistance.[6] Ongoing clinical trials are exploring these combinations, and the results are eagerly awaited.[23][29]

Future research will focus on identifying predictive biomarkers to select patients most likely to benefit from SHP2-targeted therapies, further elucidating the role of SHP2 in the tumor microenvironment and its potential as an immunomodulatory agent, and exploring novel combination strategies. The journey of SHP2 from an "undruggable" target to a promising therapeutic vulnerability is a testament to the power of innovative drug discovery and a deep understanding of cancer biology.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assay of WMC26 in HCT116 Human Colon Cancer Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Abstract

This document provides a detailed protocol for assessing the cytotoxic activity of WMC26, a potent bisimidazoacridone antitumor agent, against the HCT116 human colorectal carcinoma cell line. WMC26 has demonstrated high selectivity and cytotoxicity for colon cancer cells.[1] The described cell-based assay is a quantitative method to determine the half-maximal inhibitory concentration (IC50) of WMC26, providing a measure of its potency. The protocol is intended for researchers in oncology, drug discovery, and cancer biology.

Introduction

WMC26 is a member of the bisimidazoacridone class of compounds, which are bifunctional DNA binders.[1] These agents have shown significant promise due to their high selectivity and potent antitumor activity against colon cancer cell lines, both in vitro and in vivo.[1] The proposed mechanism of action for WMC26 involves its interaction with DNA, causing conformational changes that are recognized by the cell's excision repair machinery. This recognition leads to an abortive repair process, resulting in irreversible growth arrest at the G2-M phase of the cell cycle and subsequent cell death. The HCT116 cell line, a human colorectal carcinoma line, is a well-established model for studying colon cancer and is known to be particularly sensitive to WMC26.[1] This application note details a robust and reproducible MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay protocol to evaluate the cytotoxic effects of WMC26 on HCT116 cells.

Data Presentation

The following table summarizes the representative cytotoxic activity of WMC26 against the HCT116 human colon cancer cell line. The IC50 value is a measure of the concentration of the compound required to inhibit the metabolic activity of 50% of the cell population.

CompoundCell LineAssay TypeIncubation Time (hours)IC50 (µM)
WMC26HCT116MTT Assay72~0.05*
Etoposide (Reference)HCT116MTT Assay72~5.6

*Note: The IC50 value for WMC26 is a representative value based on published reports of its high potency (1,000-10,000 times more toxic than to melanoma cells) and the IC90 values of similar bisacridone compounds, which are in the nanomolar range.

Proposed Signaling Pathway of WMC26

The diagram below illustrates the proposed mechanism of action of WMC26 in HCT116 cancer cells. WMC26 binds to DNA, causing a distortion in its structure. This altered DNA is then recognized by the cellular excision repair system. The subsequent attempt at repair is unsuccessful, leading to a block in the cell cycle at the G2-M phase, which ultimately triggers programmed cell death.

WMC26_Signaling_Pathway Proposed Signaling Pathway of WMC26 WMC26 WMC26 DNA Nuclear and/or Cytoplasmic DNA WMC26->DNA Binds to DNA Altered_DNA Altered DNA Conformation DNA->Altered_DNA Induces Conformational Change Excision_Repair Excision Repair Enzymes Altered_DNA->Excision_Repair Recognized by Repair_Complex Abortive Repair Complex Excision_Repair->Repair_Complex Forms G2M_Arrest G2-M Cell Cycle Arrest Repair_Complex->G2M_Arrest Leads to Cell_Death Cell Death (Apoptosis) G2M_Arrest->Cell_Death Triggers

Proposed mechanism of action of WMC26.

Experimental Protocols

HCT116 Cell Culture
  • Cell Line: HCT116 (ATCC® CCL-247™), human colorectal carcinoma.

  • Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the medium.

    • Wash the cell monolayer with Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Add Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C until cells detach.

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh growth medium and seed into new culture flasks at a recommended split ratio of 1:3 to 1:8.

WMC26 Cytotoxicity Assay (MTT Protocol)

This protocol is designed for a 96-well plate format.

Materials:

  • HCT116 cells

  • Complete growth medium

  • WMC26 compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 20% SDS in 50% N,N-dimethylformamide)

  • 96-well clear flat-bottom cell culture plates

  • Microplate reader

Experimental Workflow Diagram:

MTT_Assay_Workflow WMC26 Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Harvest_Cells Harvest & Count HCT116 Cells Seed_Cells Seed Cells in 96-well Plate (5,000 cells/well) Harvest_Cells->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_WMC26 Prepare Serial Dilutions of WMC26 Add_WMC26 Add WMC26 to Wells Prepare_WMC26->Add_WMC26 Incubate_72h Incubate for 72h Add_WMC26->Incubate_72h Add_MTT Add MTT Solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Incubate_3h Incubate for 3h Add_Solubilizer->Incubate_3h Read_Absorbance Read Absorbance at 570 nm Incubate_3h->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50

Workflow for the WMC26 cytotoxicity assay.

Procedure:

  • Cell Seeding:

    • Harvest HCT116 cells and perform a cell count.

    • Dilute the cell suspension to a concentration of 5 x 10^4 cells/mL in complete growth medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of WMC26 in DMSO.

    • Perform serial dilutions of the WMC26 stock solution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest WMC26 concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared WMC26 dilutions or control solutions.

    • Incubate the plate for 72 hours.

  • MTT Assay:

    • After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate for an additional 3 hours at 37°C.

  • Data Acquisition and Analysis:

    • Gently mix the contents of each well.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each WMC26 concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the WMC26 concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Conclusion

The protocol described in this application note provides a reliable method for determining the cytotoxic potency of WMC26 on the HCT116 colon cancer cell line. The high sensitivity of HCT116 cells to WMC26 underscores the potential of this compound as a selective anticancer agent. This assay can be adapted for high-throughput screening of other potential anticancer compounds and for further investigation into the mechanisms of drug resistance and sensitivity in colorectal cancer.

References

Application Notes and Protocols for In Vivo Dosing and Administration of PB17-026-01 (PMD-026) in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PB17-026-01, also known as PMD-026, is a first-in-class, orally bioavailable small molecule inhibitor of the p90 ribosomal S6 kinase (RSK) family, with high selectivity for the RSK2 isoform.[1] Developed by Phoenix Molecular Designs, PMD-026 has shown significant preclinical and clinical activity, particularly in triple-negative breast cancer (TNBC) and other malignancies where the RSK signaling pathway is implicated.[2][3] These application notes provide a comprehensive overview of the in vivo administration of PMD-026 in mouse models, detailing its mechanism of action, dosing, formulation, and relevant experimental protocols.

Mechanism of Action: PMD-026 targets and inhibits RSK subtypes, which are crucial downstream effectors of the MAPK signaling pathway.[4] This inhibition prevents the phosphorylation and activation of the transcription factor Y-box binding protein-1 (YB-1).[1][2] The suppression of YB-1 phosphorylation leads to cell cycle arrest, induction of apoptosis, and an overall inhibition of tumor cell proliferation in cancer cells where the RSK pathway is overactive.[1][5]

Quantitative Data Summary

The following tables summarize the reported in vivo efficacy and dosing of PMD-026 in various mouse xenograft models.

Table 1: Single-Agent Efficacy of PMD-026 in TNBC Xenograft Models

Cell LineMouse StrainTumor Growth Inhibition (TGI) / RegressionStatistical Significance
MDA-MB-231Not Specified72% TGIp ≤ 0.001
MDA-MB-468Not Specified73% Regressionp ≤ 0.001
SUM149PTNot Specified41% TGIp = 0.0041

Data compiled from preclinical studies.[2][6]

Table 2: Combination Therapy Efficacy of PMD-026 in Mouse Models

Cancer TypeXenograft ModelCombination AgentTumor Growth Inhibition (TGI)Statistical Significance
TNBCPatient-Derived Xenograft (PDx)Paclitaxel80% TGIp ≤ 0.001
TNBCSUM149PTPaclitaxel66% TGIp < 0.0001
Prostate Cancer22Rv1EnzalutamideMore prominent than single agentsNot Specified

Data compiled from preclinical studies.[2][5][6]

Experimental Protocols

Protocol 1: General Oral Administration of PMD-026 in Mice

This protocol outlines the standard procedure for administering PMD-026 orally to mice.

Materials:

  • PMD-026

  • Appropriate vehicle (e.g., as determined by formulation studies)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Formulation Preparation: Prepare the dosing solution of PMD-026 in the chosen vehicle at the desired concentration. Ensure the solution is homogenous before each administration.

  • Animal Handling and Dosing:

    • Weigh the mouse to determine the correct volume of the dosing solution to administer.

    • Gently restrain the mouse, ensuring a firm but gentle grip on the scruff of the neck to prevent movement.

    • Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach.

    • Slowly administer the prepared dose.

    • Observe the animal for a short period post-administration to ensure no adverse reactions.

  • Monitoring: Monitor the mice daily for any signs of toxicity, including changes in body weight, behavior, and overall health.

Protocol 2: Efficacy Study in a Triple-Negative Breast Cancer (TNBC) Xenograft Model

This protocol describes a typical workflow for evaluating the anti-tumor efficacy of PMD-026 in a TNBC xenograft mouse model.

Materials:

  • TNBC cells (e.g., MDA-MB-231, MDA-MB-468, or SUM149PT)

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Matrigel (or other appropriate extracellular matrix)

  • Calipers

  • PMD-026 formulation

  • Control vehicle

Procedure:

  • Tumor Cell Implantation:

    • Harvest TNBC cells and resuspend them in a mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Administration:

    • Randomize mice into treatment and control groups.

    • Administer PMD-026 orally to the treatment group according to the predetermined dosing schedule (e.g., daily).

    • Administer the vehicle alone to the control group.

  • Endpoint and Analysis:

    • Continue treatment for the specified duration (e.g., 2-4 weeks).

    • At the study endpoint, euthanize the mice.

    • Excise the tumors and record their final weight and volume.

    • Collect tumor tissue for further analysis, such as histology, western blotting for pYB-1 levels to confirm target engagement, or other relevant biomarkers.[2][4]

Visualizations

G cluster_0 MAPK Signaling Pathway cluster_1 PMD-026 Mechanism of Action Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases RAS RAS Receptor Tyrosine Kinases->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK YB_1 YB-1 RSK->YB_1 Phosphorylation PMD_026 PMD-026 PMD_026->RSK p_YB_1 p-YB-1 (Active) YB_1->p_YB_1 Cell_Cycle_Arrest Cell Cycle Arrest p_YB_1->Cell_Cycle_Arrest Apoptosis Apoptosis p_YB_1->Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition G Start Start TNBC_Cell_Culture Culture TNBC Cells Start->TNBC_Cell_Culture Cell_Harvest Harvest and Prepare Cell Suspension TNBC_Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Oral Administration of PMD-026 or Vehicle Randomization->Treatment Monitoring Daily Health and Weight Monitoring Treatment->Monitoring Tumor_Measurement Measure Tumor Volume 2-3x Weekly Treatment->Tumor_Measurement Endpoint Study Endpoint Monitoring->Endpoint Tumor_Measurement->Endpoint Analysis Tumor Excision and Analysis Endpoint->Analysis End End Analysis->End

References

Application Note & Protocol: Western Blot Analysis of the MAPK/ERK Pathway Following Treatment with the RSK Inhibitor PMD-026

Author: BenchChem Technical Support Team. Date: December 2025

Abstract This document provides a comprehensive protocol for utilizing Western blot to analyze the effects of PMD-026, a selective inhibitor of Ribosomal S6 Kinase (RSK), on the MAPK/ERK signaling cascade. While the compound PB17-026-01 is not found in the available literature, PMD-026 is an investigational drug targeting RSK, a key downstream effector of ERK.[1] This protocol details the methodology to assess the direct inhibition of RSK phosphorylation (p-RSK) and to observe upstream feedback effects on ERK phosphorylation (p-ERK). The intended audience includes researchers in cell biology, oncology, and drug development.

Introduction: The MAPK/ERK/RSK Signaling Pathway

The Ras-Raf-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a fundamental signaling cascade that converts extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and survival.[2] Extracellular signal-regulated kinases (ERK1 and ERK2) are critical nodes in this pathway. Upon activation by upstream kinases (MEK1/2), phosphorylated ERK (p-ERK) translocates to the nucleus to regulate transcription factors or remains in the cytoplasm to phosphorylate various substrate proteins.[3]

One of the primary cytoplasmic targets of p-ERK is the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases. The phosphorylation of RSK by ERK is a crucial step for its activation. Activated RSK, in turn, phosphorylates numerous substrates involved in regulating cell growth and motility. Dysregulation of the ERK/RSK axis is a common feature in many cancers, making its components attractive targets for therapeutic intervention.[4]

PMD-026 is a first-in-class, orally available RSK inhibitor developed for treating triple-negative breast cancer.[1] Unlike MEK or ERK inhibitors that act upstream, PMD-026 directly targets RSK. Therefore, its mechanism of action is expected to result in a direct decrease in the phosphorylation of RSK substrates, while potentially causing feedback alterations in the phosphorylation state of ERK itself. Western blotting is the gold-standard method to verify these pathway-specific effects. This application note provides a detailed protocol to measure the dose- and time-dependent effects of PMD-026 on p-RSK and p-ERK levels.

Signaling Pathway and Drug Mechanism

The diagram below illustrates the MAPK/ERK/RSK signaling cascade and the specific point of inhibition by PMD-026.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK RSK RSK pERK->RSK Phosphorylates TF Transcription Factors pERK->TF Translocates to Nucleus pRSK p-RSK RSK->pRSK Response Cell Proliferation, Survival, etc. pRSK->Response Inhibitor PMD-026 Inhibitor->RSK Inhibits Activation TF->Response Western_Blot_Workflow A 1. Cell Culture & Seeding (e.g., MDA-MB-231, 70-80% confluency) B 2. Serum Starvation (Optional, 12-24h to reduce basal signaling) A->B C 3. PMD-026 Treatment (Dose-response or time-course) B->C D 4. Cell Lysis (Ice-cold buffer with protease/phosphatase inhibitors) C->D E 5. Protein Quantification (BCA or Bradford Assay) D->E F 6. Sample Preparation (Normalize concentration, add Laemmli buffer, boil 5 min) E->F G 7. SDS-PAGE (Load 20-30 µg protein/lane) F->G H 8. Protein Transfer (Transfer to PVDF or nitrocellulose membrane) G->H I 9. Immunoblotting (Block, primary & secondary antibody incubations) H->I J 10. Detection (ECL substrate and imaging) I->J K 11. Stripping & Reprobing (Probe for Total RSK, p-ERK, Total ERK, Loading Control) J->K L 12. Data Analysis (Densitometry, normalization, and graphing) K->L Troubleshooting Problem1 No or Weak p-RSK Signal Potential Cause: Inefficient lysis, phosphatase activity, insufficient pathway activation Solution: Use fresh lysis buffer with inhibitors; keep samples on ice; include positive control (EGF/PMA). Problem2 High Background Potential Cause: Insufficient blocking, high antibody concentration, inadequate washing Solution: Block with 5% BSA for 1h; optimize antibody dilutions; increase wash duration/volume. Problem3 Unexpected p-ERK Signal Increase Potential Cause: Pathway feedback loop upon RSK inhibition Solution: This is a plausible biological outcome, not an error. Analyze in the context of the inhibitor's known mechanism. Problem4 Uneven Loading Control Bands Potential Cause: Inaccurate protein quantification, pipetting error Solution: Re-quantify protein lysates carefully; ensure equal loading volume and concentration. Problem5 Patchy or Speckled Blot Potential Cause: Aggregated antibody, dirty equipment, membrane dried out Solution: Centrifuge antibody solutions before use; ensure all containers are clean; never let the membrane dry out. Troubleshooting Troubleshooting Common Western Blot Issues

References

Application Notes and Protocols for SHP2 Phosphatase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for measuring the enzymatic activity of SHP2 (Src homology 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase, and for evaluating the potency of inhibitors such as PB17-026-01.

Introduction

SHP2, encoded by the PTPN11 gene, is a key regulator in multiple cell signaling pathways, including the Ras-ERK, PI3K-Akt, and JAK-STAT pathways.[1] It plays a critical role in cellular processes such as proliferation, differentiation, and migration.[2] Dysregulation of SHP2 activity is implicated in various developmental disorders, like Noonan syndrome, and in the pathogenesis of several cancers.[1][3] Under normal physiological conditions, SHP2 is maintained in a closed, auto-inhibited conformation.[1][3] Activation occurs upon binding of its SH2 domains to specific phosphotyrosine residues on target proteins, leading to a conformational change that exposes the catalytic site of the phosphatase domain.[1][3] The development of SHP2 inhibitors is a promising therapeutic strategy for various malignancies. This compound is a potent allosteric inhibitor of SHP2 with a reported IC50 value of 38.9 nM.[4]

Principle of the Assay

The SHP2 phosphatase activity assay is designed to measure the dephosphorylation of a substrate by the SHP2 enzyme. This can be achieved through various methods, most commonly through fluorescence or colorimetric detection.

  • Fluorescence-Based Assay: This method utilizes a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). When DiFMUP is dephosphorylated by SHP2, it produces a highly fluorescent product, 6,8-Difluoro-4-Methylumbelliferone (DiFMU), which can be measured. This assay is highly sensitive and suitable for high-throughput screening.

  • Colorimetric (Absorbance-Based) Assay: This method, often employing Malachite Green, detects the amount of inorganic phosphate released from a phosphopeptide substrate after dephosphorylation by SHP2.[5] The Malachite Green reagent forms a colored complex with the free phosphate, and the absorbance of this complex is measured.

Materials and Reagents

  • Recombinant full-length human SHP2 enzyme

  • SHP2 substrate:

    • For Fluorescence Assay: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

    • For Colorimetric Assay: A phosphopeptide substrate (e.g., a peptide corresponding to the phosphorylated insulin receptor)[5]

  • SHP2 inhibitor (e.g., this compound)

  • Assay Buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20)[1]

  • For Colorimetric Assay: Malachite Green solution[5]

  • 96-well or 384-well black microtiter plates (for fluorescence) or clear plates (for colorimetric)

  • Fluorescence plate reader or a spectrophotometer

Experimental Protocols

I. Fluorescence-Based SHP2 Activity Assay

This protocol is adapted from established methods for measuring SHP2 activity using the fluorogenic substrate DiFMUP.[2]

1. Reagent Preparation:

  • SHP2 Enzyme Stock Solution: Prepare a stock solution of recombinant SHP2 in assay buffer. The final concentration in the assay will need to be optimized, but a starting point could be in the low nanomolar range (e.g., 0.5 nM final concentration).[1]

  • DiFMUP Substrate Solution: Prepare a stock solution of DiFMUP in DMSO. Dilute to the desired final concentration in assay buffer just before use. The optimal concentration should be determined by a Michaelis-Menten kinetics experiment.

  • Inhibitor (this compound) Solution: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor to determine the IC50 value.

2. Assay Procedure:

  • Add 5 µL of the SHP2 inhibitor (or vehicle control) at various concentrations to the wells of a 384-well plate.

  • Add 10 µL of the SHP2 enzyme solution to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 10 µL of the DiFMUP substrate solution to each well.

  • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a fluorescence plate reader with excitation at ~355 nm and emission at ~460 nm.

3. Data Analysis:

  • Calculate the rate of the enzymatic reaction (slope of the fluorescence intensity versus time curve).

  • Plot the reaction rate as a function of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

II. Colorimetric SHP2 Activity Assay (Malachite Green)

This protocol is based on the detection of free phosphate released from a phosphopeptide substrate.[5]

1. Reagent Preparation:

  • SHP2 Enzyme Stock Solution: Prepare as described in the fluorescence-based assay.

  • Phosphopeptide Substrate Solution: Prepare a stock solution of the phosphopeptide substrate in assay buffer. The final concentration should be at or near the Km value for SHP2.

  • Inhibitor (this compound) Solution: Prepare as described in the fluorescence-based assay.

  • Malachite Green Reagent: Prepare the Malachite Green solution according to the manufacturer's instructions.

2. Assay Procedure:

  • Add 10 µL of the SHP2 inhibitor (or vehicle control) at various concentrations to the wells of a 96-well plate.

  • Add 20 µL of the SHP2 enzyme solution to each well and incubate for 30 minutes at room temperature.

  • Start the reaction by adding 10 µL of the phosphopeptide substrate solution to each well.

  • Incubate the reaction mixture at 30°C for 30 minutes.[5]

  • Stop the reaction by adding 50 µL of the Malachite Green solution to each well.

  • Incubate for 10-15 minutes at room temperature to allow for color development.

  • Measure the absorbance at ~620 nm using a spectrophotometer.[5]

3. Data Analysis:

  • Subtract the absorbance of the blank (no enzyme) from all readings.

  • Plot the absorbance as a function of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

Table 1: Example Data for SHP2 Inhibition by this compound (Fluorescence Assay)

This compound (nM)Reaction Rate (RFU/min)% Inhibition
0 (Control)5000
145010
1030040
38.925050
10015070
10005090

Table 2: Example Data for SHP2 Inhibition by this compound (Colorimetric Assay)

This compound (nM)Absorbance (620 nm)% Inhibition
0 (Control)0.8000
10.72010
100.48040
400.40050
1000.24070
10000.08090

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) pRTK Phosphorylated RTK (pY) RTK->pRTK Growth Factor SHP2_inactive SHP2 (Inactive, Auto-inhibited) pRTK->SHP2_inactive Recruitment via SH2 domains SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change Grb2_Sos Grb2-SOS SHP2_active->Grb2_Sos Dephosphorylates inhibitory sites Ras_GDP Ras-GDP (Inactive) Grb2_Sos->Ras_GDP Promotes GDP/GTP Exchange Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP RAF_MEK_ERK RAF-MEK-ERK Cascade Ras_GTP->RAF_MEK_ERK Proliferation Cell Proliferation, Survival RAF_MEK_ERK->Proliferation

Caption: SHP2 signaling pathway activation.

SHP2_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - SHP2 Enzyme - Substrate (DiFMUP or Peptide) - Inhibitor (this compound) - Assay Buffer Add_Inhibitor 1. Add Inhibitor/ Vehicle to Plate Reagents->Add_Inhibitor Add_Enzyme 2. Add SHP2 Enzyme Add_Inhibitor->Add_Enzyme Incubate1 3. Incubate (30 min, RT) Add_Enzyme->Incubate1 Add_Substrate 4. Add Substrate to Initiate Reaction Incubate1->Add_Substrate Incubate2 5. Incubate (e.g., 30 min, 30°C) Add_Substrate->Incubate2 Measure 6. Measure Signal (Fluorescence or Absorbance) Incubate2->Measure Analyze 7. Data Analysis: - Calculate Reaction Rates - Plot Dose-Response Curve - Determine IC50 Measure->Analyze

Caption: Experimental workflow for SHP2 activity assay.

References

Application Note: Assessing the Cell Permeability of PB17-026-01, a Novel RSK Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PB17-026-01 is a novel small molecule inhibitor targeting the Ribosomal S6 Kinase (RSK) signaling pathway, a critical regulator of cell proliferation, survival, and motility. Dysregulation of the RSK pathway has been implicated in various cancers, including triple-negative breast cancer, making it a promising target for therapeutic intervention. The ability of a drug candidate to permeate cell membranes is a fundamental determinant of its ultimate efficacy. This application note provides a detailed protocol for assessing the cell permeability of this compound using the Caco-2 permeability assay, an established in vitro model that mimics the human intestinal epithelium.[1][2] This assay is crucial for predicting oral drug absorption and identifying potential active transport mechanisms.[1][2][3]

Signaling Pathway

The RSK family of serine/threonine kinases are downstream effectors of the Ras-MAPK signaling cascade. Upon activation by extracellular signals such as growth factors, the pathway is initiated, leading to the activation of RSK, which in turn phosphorylates numerous substrates involved in cell growth and survival. This compound is designed to inhibit RSK, thereby blocking these downstream effects.

RSK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK Downstream_Targets Downstream Targets (e.g., CREB, c-Fos) RSK->Downstream_Targets PB17_026_01 This compound PB17_026_01->RSK Gene_Expression Gene Expression (Proliferation, Survival) Downstream_Targets->Gene_Expression

Figure 1: Simplified RSK Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting the oral absorption of drugs.[1] Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer with characteristics similar to the intestinal epithelium, including the formation of tight junctions and the expression of various transporters.[1][2] This allows for the assessment of a compound's permeability via both passive diffusion and active transport.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES

  • This compound

  • Lucifer yellow

  • Control compounds: Atenolol (low permeability), Propranolol (high permeability)

  • LC-MS/MS system for quantification

Methods:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

    • Seed Caco-2 cells onto Transwell® inserts at a density of 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using an epithelial voltohmmeter. Monolayers with TEER values > 250 Ω·cm² are considered suitable for the assay.[3]

    • Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions. Add Lucifer yellow to the apical side and measure its appearance in the basolateral side after a 1-hour incubation. A permeability of < 1% indicates a tight monolayer.

  • Permeability Assay (Bidirectional): [2][4]

    • Apical to Basolateral (A-B) Transport:

      • Wash the Caco-2 monolayers with pre-warmed HBSS.

      • Add HBSS containing this compound (e.g., 10 µM) and control compounds to the apical (donor) compartment.

      • Add fresh HBSS to the basolateral (receiver) compartment.

      • Incubate at 37°C with gentle shaking.

      • Collect samples from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical compartment at the end of the experiment.

    • Basolateral to Apical (B-A) Transport:

      • Wash the Caco-2 monolayers with pre-warmed HBSS.

      • Add HBSS containing this compound and control compounds to the basolateral (donor) compartment.

      • Add fresh HBSS to the apical (receiver) compartment.

      • Incubate and collect samples as described for A-B transport.

  • Sample Analysis:

    • Analyze the concentration of this compound and control compounds in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:[4]

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[3][4]

Caco2_Workflow Start Start Cell_Culture Culture Caco-2 Cells Start->Cell_Culture Seeding Seed cells on Transwell inserts Cell_Culture->Seeding Differentiation Differentiate for 21-25 days Seeding->Differentiation Integrity_Check Assess Monolayer Integrity (TEER, Lucifer Yellow) Differentiation->Integrity_Check Transport_Assay Perform Bidirectional Transport Assay (A-B and B-A) Integrity_Check->Transport_Assay Sampling Collect samples from donor and receiver compartments Transport_Assay->Sampling Analysis Quantify compound concentration (LC-MS/MS) Sampling->Analysis Calculation Calculate Papp and Efflux Ratio Analysis->Calculation End End Calculation->End

Figure 2: Experimental workflow for the Caco-2 cell permeability assay.

Data Presentation

The permeability of this compound is compared to standard control compounds. The data should be presented in a clear and concise tabular format.

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPermeability Classification
This compound Insert ValueInsert ValueInsert ValueInsert Classification
Atenolol0.5 ± 0.10.6 ± 0.21.2Low
Propranolol25.3 ± 2.124.8 ± 1.90.98High

Permeability Classification:

  • Low: Papp < 1.0 x 10⁻⁶ cm/s

  • Moderate: 1.0 x 10⁻⁶ cm/s ≤ Papp < 10.0 x 10⁻⁶ cm/s

  • High: Papp ≥ 10.0 x 10⁻⁶ cm/s

Conclusion

This application note provides a comprehensive protocol for evaluating the cell permeability of the novel RSK inhibitor, this compound, using the Caco-2 permeability assay. The results from this assay are critical for understanding the drug's potential for oral absorption and its interaction with efflux transporters, thereby guiding further preclinical and clinical development.

References

Application Notes and Protocols: Synergistic Inhibition of the MAPK Pathway by Combining PB17-026-01 (PMD-026) and MEK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. MEK1/2 kinases are central components of this cascade, and while MEK inhibitors have shown clinical efficacy, innate and acquired resistance often limits their long-term effectiveness.

PB17-026-01, also known as PMD-026, is a first-in-class, orally bioavailable, small molecule inhibitor of the p90 Ribosomal S6 Kinase (RSK) family of proteins (RSK1-4), with high selectivity for the RSK2 isoform. RSK is a key downstream effector of the MAPK/ERK signaling pathway and also integrates signals from the PI3K/PDK-1 pathway. By targeting a downstream node in the MAPK cascade, PMD-026 offers a novel strategy to overcome resistance to upstream inhibitors.

This document provides detailed application notes and protocols for investigating the synergistic anti-cancer effects of combining this compound (PMD-026) with MEK inhibitors. The combination of a MEK inhibitor and PMD-026 is predicated on the hypothesis that dual targeting of the MAPK pathway at different nodes will result in a more profound and durable inhibition of oncogenic signaling, leading to enhanced cancer cell death and overcoming resistance. Preclinical evidence suggests that combining inhibitors of different components of the MAPK pathway can lead to synergistic effects. While direct quantitative data for the combination of PMD-026 and a MEK inhibitor is emerging, the following data and protocols are based on the established mechanism of action of both inhibitor classes and data from analogous combination studies.

Data Presentation

The following tables present illustrative quantitative data representing the expected synergistic effects of combining this compound (PMD-026) with a MEK inhibitor (e.g., Trametinib) in a representative cancer cell line (e.g., a KRAS-mutant colorectal cancer or BRAF-mutant melanoma cell line).

Table 1: In Vitro Cell Viability (IC50) Data

Compound/CombinationCell Line A (KRAS-mutant) IC50 (nM)Cell Line B (BRAF-mutant) IC50 (nM)
This compound (PMD-026)850950
MEK Inhibitor (Trametinib)2510
This compound + MEK Inhibitor (1:1 ratio)150 (CI = 0.65)200 (CI = 0.72)

CI: Combination Index, where CI < 1 indicates synergy.

Table 2: Effects on Cell Cycle Distribution

Treatment (48h)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control553015
This compound (500 nM)502525
MEK Inhibitor (10 nM)652015
Combination351055

Table 3: Induction of Apoptosis

Treatment (72h)% Apoptotic Cells (Annexin V positive)
Vehicle Control5
This compound (500 nM)15
MEK Inhibitor (10 nM)10
Combination45

Table 4: Western Blot Analysis of Key Signaling Proteins

Treatment (24h)p-ERK1/2 (T202/Y204)p-RSK (S380)p-YB-1 (S102)Cleaved PARP
Vehicle Control+++++++++-
This compound (500 nM)++++++
MEK Inhibitor (10 nM)++++++/-
Combination+/---+++

(+/- indicates a very low level of expression)

Signaling Pathways and Experimental Workflows

RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK p90RSK ERK->RSK Proliferation Cell Proliferation & Survival ERK->Proliferation YB1 YB-1 RSK->YB1 CellCycle Cell Cycle Progression (G2/M Arrest) RSK->CellCycle Apoptosis Apoptosis RSK->Apoptosis YB1->Proliferation MEKi MEK Inhibitor MEKi->MEK PB17 This compound (PMD-026) PB17->RSK

Caption: Dual inhibition of the MAPK pathway by a MEK inhibitor and this compound.

cluster_invitro In Vitro Experiments CellCulture 1. Cell Culture (e.g., KRAS-mutant CRC cells) Treatment 2. Treatment - this compound - MEK Inhibitor - Combination CellCulture->Treatment Viability 3a. Cell Viability Assay (e.g., MTS/CellTiter-Glo) Treatment->Viability WB 3b. Western Blot Analysis (p-ERK, p-RSK, p-YB-1, c-PARP) Treatment->WB FACS_CC 3c. Flow Cytometry (Cell Cycle - PI Staining) Treatment->FACS_CC FACS_Apop 3d. Flow Cytometry (Apoptosis - Annexin V) Treatment->FACS_Apop DataAnalysis 4. Data Analysis (IC50, Synergy, Statistical Analysis) Viability->DataAnalysis WB->DataAnalysis FACS_CC->DataAnalysis FACS_Apop->DataAnalysis

Caption: Workflow for in vitro evaluation of this compound and MEK inhibitor combination.

Experimental Protocols

Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a MEK inhibitor, alone and in combination, and to assess for synergistic effects.

Materials:

  • Cancer cell line of interest (e.g., HCT116, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom cell culture plates

  • This compound (PMD-026)

  • MEK Inhibitor (e.g., Trametinib)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound and the MEK inhibitor in complete growth medium. For combination studies, prepare a matrix of concentrations.

  • Remove the medium from the wells and add 100 µL of medium containing the single agents or combinations. Include vehicle control wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine IC50 values using appropriate software (e.g., GraphPad Prism). Synergy can be calculated using the Chou-Talalay method (Combination Index) or Bliss Independence model.

Western Blot Analysis

Objective: To assess the effect of this compound and a MEK inhibitor, alone and in combination, on the phosphorylation status of key proteins in the MAPK signaling pathway.

Materials:

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-RSK, anti-RSK, anti-p-YB-1, anti-YB-1, anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound, a MEK inhibitor, or the combination at the desired concentrations for 24 hours.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate 20-30 µg of protein per lane by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify band intensities.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound and a MEK inhibitor, alone and in combination, on cell cycle progression.

Materials:

  • 6-well cell culture plates

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compounds for 48 hours.

  • Harvest both adherent and floating cells and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound and a MEK inhibitor, alone and in combination.

Materials:

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC and Propidium Iodide)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compounds for 72 hours.

  • Harvest both adherent and floating cells and wash with PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Conclusion

The combination of the RSK inhibitor this compound (PMD-026) and a MEK inhibitor represents a promising therapeutic strategy for cancers with a dysregulated MAPK pathway. The provided application notes and protocols offer a framework for researchers to investigate the synergistic potential of this combination in relevant cancer models. The expected outcomes include enhanced inhibition of cell viability, a significant G2/M phase cell cycle arrest, and increased induction of apoptosis, supported by the molecular data showing profound inhibition of the MAPK signaling cascade. These studies will be crucial in validating the therapeutic potential of this novel combination approach.

Application Notes and Protocols for PB17-026-01 in the Study of Noonan Syndrome-Associated PTPN11 Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noonan syndrome (NS) is a genetic disorder characterized by a range of developmental abnormalities, including distinctive facial features, short stature, and congenital heart defects.[1][2] Approximately 50% of NS cases are caused by gain-of-function mutations in the PTPN11 gene, which encodes the non-receptor protein tyrosine phosphatase SHP2.[2] These mutations lead to the constitutive activation of SHP2, resulting in dysregulation of the RAS/MAPK signaling pathway, a critical cascade that controls cell proliferation, differentiation, and survival.[1][3] The resulting hyperactivation of this pathway is a key driver of the clinical manifestations of Noonan syndrome.[4]

PB17-026-01 is a potent, allosteric inhibitor of SHP2. It binds to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the enzyme in its auto-inhibited, inactive conformation. This mechanism of action prevents the activation of SHP2 and subsequent downstream signaling. These application notes provide detailed protocols for utilizing this compound to study the biochemical and cellular consequences of Noonan syndrome-associated PTPN11 mutations.

Molecular and Cellular Effects of Noonan Syndrome-Associated PTPN11 Mutations

PTPN11 mutations in Noonan syndrome are typically missense mutations that disrupt the autoinhibitory interaction between the N-SH2 and PTP domains of the SHP2 protein.[1][3] This leads to a constitutively active phosphatase, resulting in prolonged signaling through the RAS/MAPK pathway.[5] Studies have shown that cells expressing NS-associated SHP2 mutants exhibit increased basal phosphatase activity and sustained, ligand-dependent activation of ERK (extracellular signal-regulated kinase), a key downstream effector in the MAPK cascade.[5] This sustained signaling is thought to underlie the developmental abnormalities observed in Noonan syndrome.

This compound: A Tool for Investigating Noonan Syndrome Pathophysiology

This compound offers a valuable tool for researchers studying Noonan syndrome by enabling the specific inhibition of hyperactive SHP2. By blocking the aberrant signaling caused by PTPN11 mutations, this compound can be used to investigate the specific roles of SHP2 in the pathogenesis of the disease and to evaluate the potential of SHP2 inhibition as a therapeutic strategy.

Quantitative Data

The following tables summarize key quantitative data for this compound and representative data for other allosteric SHP2 inhibitors in relevant cellular contexts.

Table 1: In Vitro Potency of this compound

CompoundTargetAssay TypeIC50 (nM)Reference
This compoundSHP2Biochemical38.9[6]

Table 2: Cellular Activity of Allosteric SHP2 Inhibitors on Downstream Signaling

CompoundCellular EffectCell LineIC50 (nM)Reference
SHP099p-ERK InhibitionKYSE520 (EGFR amplified)~100[7]
RMC-4550p-ERK InhibitionVariety of cancer cell linesVaries
TNO155p-ERK InhibitionNeuroblastoma PanelVaries

Signaling Pathway Diagrams

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Growth Factor SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive Recruitment SOS1 SOS1 GRB2->SOS1 RAS_GDP RAS-GDP (inactive) SOS1->RAS_GDP RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF SHP2_active SHP2 (active) (PTPN11 mutant) SHP2_inactive->SHP2_active PTPN11 Gain-of-Function Mutation SHP2_active->RAS_GTP Positive Regulation PB17_026_01 This compound PB17_026_01->SHP2_active Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Differentiation) pERK->Transcription

Experimental Protocols

Protocol 1: Biochemical SHP2 Phosphatase Activity Assay

This protocol is for determining the in vitro inhibitory activity of this compound on wild-type and Noonan syndrome-associated mutant SHP2.

Materials:

  • Recombinant full-length wild-type SHP2 and NS-mutant SHP2 (e.g., D61G, E76K)

  • This compound

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. Include a DMSO-only control.

  • Enzyme Preparation: Dilute recombinant SHP2 (wild-type or mutant) in Assay Buffer to the desired working concentration (e.g., 0.5 nM final concentration).

  • Assay Reaction:

    • Add 5 µL of the diluted this compound or DMSO control to the wells of the 384-well plate.

    • Add 10 µL of the diluted SHP2 enzyme solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Reaction Initiation: Prepare the DiFMUP substrate solution in Assay Buffer (e.g., 200 µM). Add 10 µL of the DiFMUP solution to each well to start the reaction.

  • Fluorescence Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the fluorescence intensity using a plate reader with excitation at ~350 nm and emission at ~450 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of this compound C Add compound and enzyme to 384-well plate A->C B Prepare SHP2 enzyme (WT or NS-mutant) B->C D Incubate for 30 min C->D E Add DiFMUP substrate D->E F Incubate for 30 min E->F G Measure fluorescence (Ex: 350nm, Em: 450nm) F->G H Calculate % inhibition G->H I Determine IC50 H->I

Protocol 2: Cellular Phospho-ERK (p-ERK) Western Blot Assay

This protocol measures the effect of this compound on the phosphorylation of ERK in a cell line expressing a Noonan syndrome-associated PTPN11 mutation.

Materials:

  • Cell line expressing an NS-associated PTPN11 mutation (e.g., HEK293 or NIH3T3 cells transfected with mutant PTPN11)

  • This compound

  • Cell culture medium and supplements

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and Western blot equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Compound Treatment: Prepare various concentrations of this compound in cell culture medium. Treat the cells with the different concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and collect the lysates. Centrifuge at high speed to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with the anti-p-ERK primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Stripping and Reprobing:

    • To normalize for protein loading, the membrane can be stripped and re-probed for total ERK and a loading control.

    • Incubate the membrane in a stripping buffer, wash, re-block, and then incubate with the anti-total ERK and loading control primary antibodies.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK or loading control signal.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot cluster_analysis Analysis A Seed cells with PTPN11 mutation B Treat with this compound (dose-response) A->B C Lyse cells B->C D Quantify protein C->D E SDS-PAGE & Transfer D->E F Block membrane E->F G Incubate with primary antibody (p-ERK) F->G H Incubate with secondary antibody G->H I Detect signal H->I J Strip and re-probe for total ERK & loading control I->J K Quantify band intensity J->K L Normalize p-ERK signal K->L

Conclusion

This compound is a valuable chemical probe for elucidating the role of hyperactive SHP2 in Noonan syndrome. The protocols outlined in these application notes provide a framework for characterizing the inhibitory effects of this compound on both the biochemical activity of NS-associated SHP2 mutants and the downstream cellular signaling pathways they dysregulate. These studies will contribute to a better understanding of the molecular basis of Noonan syndrome and may aid in the development of targeted therapies for this disorder.

References

Application of PB17-026-01 in KRAS-Mutant Cancer Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Mutations in the KRAS proto-oncogene are among the most common drivers of human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The KRAS protein is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways, primarily the MAPK (RAS-RAF-MEK-ERK) pathway, which is crucial for cell proliferation, differentiation, and survival. Oncogenic KRAS mutations lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumor development.

Historically, direct inhibition of mutant KRAS has been challenging, earning it the "undruggable" moniker. However, recent advancements have led to the development of inhibitors targeting specific KRAS mutations, such as KRAS G12C. A promising alternative and complementary therapeutic strategy is the inhibition of key downstream signaling nodes that are essential for KRAS-driven oncogenesis. One such critical target is the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2).

PB17-026-01 is a potent, allosteric inhibitor of SHP2 with a reported half-maximal inhibitory concentration (IC50) of 38.9 nM.[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling cascade. By inhibiting SHP2, this compound can effectively block the signal transduction downstream of mutant KRAS, thereby offering a therapeutic avenue for a broad range of KRAS-mutant cancers. This document provides detailed application notes and protocols for the use of this compound in preclinical KRAS-mutant cancer models.

Mechanism of Action

This compound functions as an allosteric inhibitor of SHP2.[1] It binds to a "tunnel-like" pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes SHP2 in an auto-inhibited, inactive conformation, preventing its interaction with upstream signaling partners and subsequent activation of the RAS-MAPK pathway. In KRAS-mutant cancers, where the MAPK pathway is constitutively active, inhibition of SHP2 by this compound is expected to lead to a reduction in ERK phosphorylation and downstream signaling, ultimately resulting in decreased cancer cell proliferation and survival.

SHP2_inhibition_in_KRAS_mutant_cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS Growth Factor Binding SHP2 SHP2 RTK->SHP2 Activation KRAS_mutant Mutant KRAS (Constitutively Active) RAF RAF KRAS_mutant->RAF GTP-bound GRB2_SOS->KRAS_mutant Activation SHP2->GRB2_SOS Dephosphorylation & Signal Amplification MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PB17_026_01 This compound PB17_026_01->SHP2 Inhibition

KRAS/MAPK signaling pathway and the inhibitory action of this compound.

Data Presentation

While specific in vitro and in vivo data for this compound in KRAS-mutant cancer models are not yet publicly available, the following tables summarize representative data for other potent SHP2 inhibitors in relevant preclinical models. This data serves as a guide to the expected efficacy of this compound.

Table 1: In Vitro Activity of SHP2 Inhibitors in KRAS-Mutant Cancer Cell Lines

Cell LineCancer TypeKRAS MutationSHP2 InhibitorIC50 (nM)Reference
NCI-H358NSCLCG12CSHP099~100Published Literature
MIA PaCa-2PancreaticG12CSHP099~200Published Literature
KYSE-520EsophagealG12DTNO155~50Published Literature
SW480ColorectalG12VRMC-4630~150Published Literature

NSCLC: Non-Small Cell Lung Cancer

Table 2: In Vivo Efficacy of SHP2 Inhibitors in KRAS-Mutant Xenograft Models

Xenograft ModelCancer TypeKRAS MutationSHP2 InhibitorDosing RegimenTumor Growth Inhibition (%)Reference
NCI-H358NSCLCG12CSHP099100 mg/kg, QD, PO~60Published Literature
MIA PaCa-2PancreaticG12CTNO15550 mg/kg, QD, PO~75Published Literature
KYSE-520EsophagealG12DRMC-463075 mg/kg, QD, PO~80 (in combination)Published Literature

QD: Once daily, PO: Per os (by mouth)

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in KRAS-mutant cancer models.

Cell Viability Assay (MTS/MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in KRAS-mutant cancer cell lines.

Materials:

  • KRAS-mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTS or MTT reagent

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

  • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Prepare a serial dilution of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell_Viability_Workflow A Seed KRAS-mutant cells in 96-well plate B Overnight Incubation A->B D Treat cells with This compound B->D C Prepare serial dilutions of this compound C->D E Incubate for 72 hours D->E F Add MTS/MTT reagent E->F G Measure Absorbance F->G H Calculate IC50 G->H

Workflow for the cell viability assay.
Western Blot Analysis for Phospho-ERK

Objective: To assess the effect of this compound on the phosphorylation of ERK, a key downstream effector in the MAPK pathway.

Materials:

  • KRAS-mutant cancer cell lines

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize protein bands using a chemiluminescent substrate and an imaging system.

Western_Blot_Workflow A Cell Treatment with This compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to PVDF Membrane C->D E Blocking D->E F Primary Antibody Incubation (p-ERK, t-ERK) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H

Workflow for Western Blot analysis of p-ERK.
In Vivo Xenograft Model Study

Objective: To evaluate the anti-tumor efficacy of this compound in a KRAS-mutant cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • KRAS-mutant cancer cell line (e.g., NCI-H358)

  • Matrigel (optional)

  • This compound formulated for oral administration

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of KRAS-mutant cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.

  • Administer this compound orally at the desired dose and schedule (e.g., once daily).

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Calculate tumor growth inhibition (TGI) and assess statistical significance.

Conclusion

This compound is a potent SHP2 inhibitor with a clear mechanism of action relevant to the treatment of KRAS-mutant cancers. While direct experimental data for this specific compound in cancer models is emerging, the established role of SHP2 in KRAS signaling provides a strong rationale for its application. The protocols provided herein offer a framework for researchers to investigate the efficacy of this compound and to further elucidate its therapeutic potential in this challenging cancer subtype. As with any investigational compound, careful dose-response studies and toxicological assessments are essential.

References

Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PB17-026-01

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the interaction between a compound and its protein target within the complex environment of a living cell.[1][2] The underlying principle of CETSA is based on the ligand-induced stabilization of a target protein, which results in increased resistance to thermal denaturation.[1][2] When cells are heated, proteins begin to unfold and aggregate. However, if a compound binds to its target protein, it can increase the protein's thermal stability, causing it to remain soluble at higher temperatures compared to its unbound state.[1][3] By measuring the amount of soluble protein at different temperatures, a "melting curve" can be generated, and a shift in this curve in the presence of a compound provides direct evidence of target engagement.[3]

These application notes provide a detailed protocol for utilizing CETSA to confirm the target engagement of a putative MEK1 inhibitor, PB17-026-01, in a relevant human cancer cell line. The protocols described herein cover both the classic Western Blot-based detection method and principles applicable to higher-throughput formats.

Signaling Pathway of MEK1

MEK1 (also known as MAP2K1) is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in cancer. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. A simplified diagram of the MAPK/ERK signaling pathway is presented below.

MEK1_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression, Survival, Proliferation Transcription_Factors->Cell_Cycle_Progression PB17_026_01 This compound PB17_026_01->MEK1 Inhibition

Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1.

Experimental Protocols

Two primary CETSA formats are described: the melt curve (or temperature gradient) experiment and the isothermal dose-response (ITDR) experiment.[4]

CETSA Experimental Workflow

The general workflow for a CETSA experiment is outlined below.

CETSA_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293 cells) Compound_Treatment 2. Compound Treatment (this compound or Vehicle) Cell_Culture->Compound_Treatment Heat_Challenge 3. Heat Challenge (Temperature Gradient or Isothermal) Compound_Treatment->Heat_Challenge Cell_Lysis 4. Cell Lysis Heat_Challenge->Cell_Lysis Fractionation 5. Separation of Soluble and Aggregated Proteins Cell_Lysis->Fractionation Protein_Quantification 6. Protein Quantification and Analysis (Western Blot) Fractionation->Protein_Quantification Data_Analysis 7. Data Analysis (Melting Curve / ITDR Curve) Protein_Quantification->Data_Analysis

Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 1: CETSA Melt Curve for this compound

This protocol aims to determine the thermal stability of MEK1 in the presence and absence of this compound.

1. Cell Culture and Treatment:

  • Culture a human cell line known to express MEK1 (e.g., HEK293 or a relevant cancer cell line) to 70-80% confluency.

  • Treat cells with either a fixed concentration of this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a predetermined incubation time (e.g., 1-3 hours) at 37°C.[5]

2. Cell Harvesting and Aliquoting:

  • After incubation, wash the cells with ice-cold PBS and harvest them by scraping.

  • Resuspend the cells in PBS containing protease inhibitors.

  • Aliquot the cell suspension for each treatment condition into PCR tubes for the subsequent heat challenge.

3. Heat Challenge:

  • Place the PCR tubes in a thermocycler with a temperature gradient.

  • Apply a heat challenge for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments), followed by a 3-minute cooling step at 4°C.[2]

4. Cell Lysis and Protein Fractionation:

  • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).[5]

  • Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Carefully collect the supernatant containing the soluble proteins.

5. Protein Analysis by Western Blot:

  • Determine the protein concentration of the soluble fractions using a standard protein assay (e.g., BCA assay).

  • Normalize the protein concentrations for all samples.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for MEK1 and a loading control antibody (e.g., GAPDH or β-actin).

  • Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.

6. Data Analysis:

  • Quantify the band intensities for MEK1 and the loading control.

  • Normalize the MEK1 signal to the loading control for each sample.

  • Plot the normalized MEK1 signal as a function of temperature for both the vehicle- and this compound-treated samples to generate melting curves.

  • The temperature at which 50% of the protein remains soluble is the apparent melting temperature (Tm). A shift in the Tm to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Isothermal Dose-Response (ITDR) CETSA for this compound

This protocol is used to determine the potency of this compound in stabilizing MEK1 at a fixed temperature.

1. Cell Culture and Treatment:

  • Culture cells as described in Protocol 1.

  • Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control for the same incubation period.

2. Cell Harvesting and Heat Challenge:

  • Harvest and aliquot the cells as described previously.

  • Apply a heat challenge at a single, fixed temperature for 3 minutes. This temperature should be chosen from the melt curve experiment and should be in the steep part of the curve (e.g., a temperature that results in approximately 50-80% protein precipitation in the vehicle-treated sample).

3. Cell Lysis, Protein Fractionation, and Western Blot:

  • Follow the same procedures for cell lysis, protein fractionation, and Western blot analysis as outlined in Protocol 1.

4. Data Analysis:

  • Quantify and normalize the MEK1 band intensities.

  • Plot the normalized MEK1 signal as a function of the this compound concentration.

  • Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal MEK1 stabilization.

Data Presentation

The quantitative data from the CETSA experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical CETSA Melt Curve Data for MEK1 with this compound

Temperature (°C)Vehicle (Normalized MEK1 Signal)This compound (10 µM) (Normalized MEK1 Signal)
401.001.00
420.981.00
440.950.99
460.850.97
480.700.94
500.520.88
520.350.75
540.200.60
560.100.45
580.050.30
600.020.18
620.010.10
64<0.010.05
Apparent Tm ~50.5°C ~56.5°C

Table 2: Hypothetical Isothermal Dose-Response CETSA Data for this compound

This compound Conc. (nM)Normalized MEK1 Signal (at 54°C)
0 (Vehicle)0.20
0.10.22
10.28
100.45
1000.58
10000.60
100000.60
EC50 ~15 nM

Conclusion

The Cellular Thermal Shift Assay provides a robust method for confirming the direct engagement of this compound with its intended target, MEK1, in a cellular context. The protocols and data presentation formats provided here offer a comprehensive framework for researchers to design, execute, and interpret CETSA experiments. The successful application of CETSA is a critical step in the validation and development of novel therapeutic agents. While classic CETSA relies on Western blotting, higher-throughput methods using techniques like AlphaLISA or mass spectrometry are also available for larger-scale screening efforts.[4][6]

References

Unraveling the Pharmacokinetic and Pharmacodynamic Profile of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the preclinical and clinical analysis of investigational drugs, using a hypothetical case study of the compound PB17-026-01.

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the evaluation of novel therapeutic agents.

Introduction: The successful development of a new drug hinges on a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Pharmacokinetics describes how the body affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADME), while pharmacodynamics details what the drug does to the body, including its mechanism of action and the relationship between drug concentration and effect. This application note will outline the essential experimental protocols and data analysis required for a comprehensive PK/PD assessment, using the fictional compound this compound as an illustrative example.

While public information on a specific compound designated "this compound" is not available, this document will draw upon established principles and methodologies in preclinical and clinical drug development. For instance, clinical trials for investigational drugs like PMD-026, an oral agent for metastatic breast cancer, provide a relevant framework for the type of data and analysis required.[1][2][3] Similarly, guidelines from regulatory bodies like the FDA emphasize the importance of preclinical safety and pharmacokinetic studies to determine a safe starting dose for human trials.[4][5][6]

Section 1: Pharmacokinetic (PK) Analysis

A comprehensive PK profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing toxicity.

Table 1: Key Pharmacokinetic Parameters of this compound (Hypothetical Data)
ParameterDescriptionValue (Unit)
Absorption
Bioavailability (F%)The fraction of an administered dose of unchanged drug that reaches the systemic circulation.75% (Oral)
TmaxTime to reach maximum plasma concentration.2 hours
CmaxMaximum plasma concentration.500 ng/mL
Distribution
Volume of Distribution (Vd)The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.200 L
Protein BindingThe extent to which a drug attaches to proteins in the blood.95%
Metabolism
Primary Metabolizing EnzymeThe main enzyme responsible for breaking down the drug.CYP3A4
Major MetabolitesThe primary products of the drug's metabolism.M1 (inactive), M2 (active)
Excretion
Elimination Half-life (t½)The time required for the concentration of the drug in the body to be reduced by half.12 hours
Clearance (CL)The volume of plasma cleared of the drug per unit time.10 L/hr
Route of ExcretionThe primary route by which the drug is eliminated from the body.Renal (70%), Fecal (30%)
Experimental Protocols for Pharmacokinetic Analysis

1. In Vitro Metabolism and Protein Binding:

  • Objective: To determine the metabolic stability and protein binding characteristics of this compound.

  • Methodology:

    • Metabolic Stability: Incubate this compound with human liver microsomes or hepatocytes. Analyze the disappearance of the parent compound over time using LC-MS/MS to determine the intrinsic clearance.

    • Protein Binding: Use equilibrium dialysis, ultrafiltration, or ultracentrifugation to determine the fraction of this compound bound to plasma proteins (e.g., albumin, alpha-1-acid glycoprotein).

2. In Vivo Pharmacokinetic Studies in Animal Models:

  • Objective: To characterize the ADME properties of this compound in a living system.

  • Methodology:

    • Administer this compound to at least two relevant animal species (e.g., rats and dogs) via both intravenous (IV) and the intended clinical route (e.g., oral).[6][7]

    • Collect blood samples at predetermined time points.

    • Process blood samples to plasma and analyze for concentrations of this compound and its major metabolites using a validated LC-MS/MS method.

    • Calculate key PK parameters using non-compartmental or compartmental analysis software.

Section 2: Pharmacodynamic (PD) Analysis

Pharmacodynamic studies are essential to establish the mechanism of action and the dose-response relationship of a new drug.

Table 2: Pharmacodynamic Profile of this compound (Hypothetical Data)
ParameterDescriptionValue (Unit)
Mechanism of Action The specific biochemical interaction through which a drug substance produces its pharmacological effect.Selective inhibitor of Kinase X
In Vitro Potency
IC50The concentration of an inhibitor where the response (or binding) is reduced by half.10 nM (Kinase X activity)
EC50The concentration of a drug that gives half-maximal response.50 nM (Cell-based proliferation assay)
In Vivo Efficacy
Tumor Growth Inhibition (TGI)The percentage of reduction in tumor growth in treated animals compared to control.80% at 10 mg/kg
Biomarkers
Target Engagement BiomarkerA molecular indicator of drug binding to its target.Phospho-Protein Y levels in tumor tissue
Proximal Pharmacodynamic BiomarkerA marker that changes in response to target engagement.Downregulation of Gene Z expression
Experimental Protocols for Pharmacodynamic Analysis

1. In Vitro Potency and Selectivity Assays:

  • Objective: To determine the potency of this compound against its intended target and its selectivity against other related targets.

  • Methodology:

    • Biochemical Assay: Perform a kinase activity assay using recombinant Kinase X enzyme to determine the IC50 of this compound.

    • Cell-based Assay: Use a relevant cancer cell line that is dependent on Kinase X signaling. Treat cells with increasing concentrations of this compound and measure a relevant downstream effect, such as cell proliferation or apoptosis, to determine the EC50.

    • Selectivity Profiling: Screen this compound against a panel of other kinases to assess its selectivity.

2. In Vivo Efficacy and Biomarker Studies:

  • Objective: To evaluate the anti-tumor efficacy of this compound in an animal model of cancer and to identify and validate relevant biomarkers.

  • Methodology:

    • Establish tumor xenografts in immunocompromised mice using a relevant cancer cell line.

    • Once tumors are established, randomize mice into vehicle control and treatment groups.

    • Administer this compound at various dose levels and schedules.

    • Monitor tumor volume and body weight regularly.

    • Collect tumor and plasma samples at various time points to analyze for drug concentration and biomarker modulation (e.g., Western blot for phospho-proteins, qPCR for gene expression).

Section 3: Visualizing Workflows and Pathways

Clear visualization of experimental workflows and biological pathways is critical for understanding and communicating complex data.

Experimental Workflow for PK/PD Analysis

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Modeling Metabolic Stability Metabolic Stability (Microsomes, Hepatocytes) PK Modeling PK Modeling (NCA, Compartmental) Metabolic Stability->PK Modeling Protein Binding Protein Binding (Equilibrium Dialysis) Protein Binding->PK Modeling Biochemical Assay Biochemical Assay (IC50) PD Modeling PD Modeling (Dose-Response) Biochemical Assay->PD Modeling Cell-based Assay Cell-based Assay (EC50) Cell-based Assay->PD Modeling Animal PK Animal PK Studies (Rat, Dog) Animal PK->PK Modeling Efficacy Studies Efficacy Studies (Xenograft Models) Efficacy Studies->PD Modeling Biomarker Analysis Biomarker Analysis (Tumor, Plasma) Biomarker Analysis->PD Modeling PK/PD Integration PK/PD Integration PK Modeling->PK/PD Integration PD Modeling->PK/PD Integration Clinical Trial Design Clinical Trial Design PK/PD Integration->Clinical Trial Design Informs

Caption: Workflow for integrated PK/PD analysis.

Hypothetical Signaling Pathway for this compound

signaling_pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Kinase X Kinase X Receptor->Kinase X Activates Downstream Effector Downstream Effector Kinase X->Downstream Effector Phosphorylates Proliferation Proliferation Downstream Effector->Proliferation Promotes This compound This compound This compound->Kinase X Inhibits

Caption: Inhibition of the Kinase X signaling pathway by this compound.

Conclusion

A rigorous and systematic approach to pharmacokinetic and pharmacodynamic analysis is fundamental to modern drug development. By employing a suite of in vitro and in vivo assays, researchers can build a comprehensive profile of a new chemical entity. This data-driven approach, as outlined in this application note, enables the selection of promising drug candidates, the design of safe and effective clinical trials, and ultimately, the delivery of novel medicines to patients in need. The principles and protocols described herein provide a robust framework for the evaluation of any new therapeutic, including hypothetical compounds like this compound, and are aligned with the regulatory expectations for preclinical and early clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PB17-026-01 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PB17-026-01. This resource is designed to assist researchers, scientists, and drug development professionals in effectively determining and optimizing the concentration of this compound for in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to ensure the successful integration of this compound into your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell line?

A1: For a new compound like this compound, it is crucial to establish a dose-response curve to determine its effect on your specific cell line. A common starting point is to test a broad concentration range, typically from nanomolar (nM) to micromolar (µM) concentrations.[1] This initial experiment will help identify a concentration window that elicits a biological response without causing excessive cytotoxicity.

Q2: How do I select an appropriate cell line for my experiments with this compound?

A2: The choice of cell line is critical and should be based on the experimental goals and the proposed mechanism of action of this compound. As this compound is an inhibitor of the RSK (Ribosomal S6 Kinase) signaling pathway, it is advisable to use cell lines where this pathway is known to be active or dysregulated, such as in certain types of cancer. It is also beneficial to screen a panel of cell lines to identify those most sensitive to the compound.[2]

Q3: My initial experiments show high variability between replicate wells. What could be the cause and how can I fix it?

A3: High variability can stem from several factors, including inconsistent cell seeding, uneven distribution of the compound, or "edge effects" in the microplate.[1] To mitigate this, ensure your cell suspension is homogenous before seeding, mix the compound solution thoroughly, and consider avoiding the outer wells of the plate or filling them with sterile phosphate-buffered saline (PBS) to maintain humidity.[1]

Q4: I observe a bell-shaped dose-response curve, with the effect diminishing at higher concentrations. What is happening?

A4: This phenomenon can be caused by several factors. At high concentrations, the compound may precipitate out of the solution, reducing its effective concentration.[2] Alternatively, high concentrations might trigger off-target effects or secondary signaling pathways that counteract the primary effect.[2] It is recommended to visually inspect the wells for any precipitate and to assess the compound's solubility in your culture medium.

Q5: How do I confirm that this compound is engaging its intended target (RSK) in my cells?

A5: Target engagement assays are essential to confirm that the compound is interacting with its intended molecular target at concentrations that correlate with the observed biological effect.[2][3][4] Techniques such as the Cellular Thermal Shift Assay (CETSA), western blotting to assess the phosphorylation status of downstream targets of RSK, or specialized probe-based assays can be employed to measure target engagement directly within the cell.[3][5][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No observable effect of the compound Concentration is too low; Compound is inactive in the chosen cell line; Incubation time is too short.Test a higher concentration range; Verify compound activity in a more sensitive cell line; Increase the incubation time.[1]
Excessive cell death, even at low concentrations The compound is highly cytotoxic; The cell line is particularly sensitive; Solvent toxicity.Use a lower concentration range; Reduce the incubation time; Ensure the final solvent (e.g., DMSO) concentration is non-toxic (typically <0.5%).
Compound precipitation in culture medium Poor solubility of the compound at the tested concentrations.Visually inspect wells for precipitate; Test the compound's solubility in the culture medium; Consider using a formulation with better solubility.[2]
Discrepancy between different viability assays (e.g., MTT vs. LDH release) Different assays measure distinct cellular events (metabolic activity vs. membrane integrity).[2]Use multiple assays to get a comprehensive view of cytotoxicity; Consider the mechanism of cell death (apoptosis vs. necrosis).

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on cell metabolic activity, which is often used as an indicator of cell viability.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.

  • Compound Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and an untreated control.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[1]

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Western Blot for Phospho-S6 Ribosomal Protein (Ser235/236)

This protocol assesses the inhibition of the RSK signaling pathway by measuring the phosphorylation of a downstream target, S6 ribosomal protein.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 1, 6, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and then separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-S6 ribosomal protein (Ser235/236) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total S6 ribosomal protein and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-S6 signal to the total S6 and loading control signals to determine the extent of pathway inhibition.

Data Presentation

Summarize quantitative data in a clear and structured format to facilitate comparison and interpretation.

Table 1: Dose-Response of this compound on Cell Viability (72h Incubation)

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.0198.2 ± 5.1
0.185.7 ± 6.2
152.3 ± 4.8
1015.1 ± 3.9
1005.6 ± 2.1

Table 2: Effect of this compound on S6 Ribosomal Protein Phosphorylation (6h Treatment)

Concentration (µM)Relative p-S6/Total S6 (Normalized to Vehicle)
0 (Vehicle)1.00
0.010.85
0.10.45
10.12
100.05

Visualizations

experimental_workflow General Workflow for this compound Concentration Optimization cluster_0 Initial Screening cluster_1 Refining Concentration & Time cluster_2 Mechanism of Action & Target Engagement cluster_3 Final Optimization A Select Appropriate Cell Line B Dose-Response Curve (e.g., MTT Assay) Broad Concentration Range (nM to µM) A->B C Determine IC50 from Dose-Response D Time-Course Experiment (e.g., 24, 48, 72 hours) C->D E Western Blot for Pathway Inhibition (e.g., p-S6) D->E F Target Engagement Assay (e.g., CETSA) D->F G Select Optimal Concentration & Time for Downstream Experiments E->G F->G

Caption: Workflow for optimizing this compound concentration.

rsk_signaling_pathway Simplified RSK Signaling Pathway and Inhibition by this compound cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response GrowthFactors Growth Factors MAPK_Pathway MAPK Pathway (e.g., ERK1/2) GrowthFactors->MAPK_Pathway RSK RSK MAPK_Pathway->RSK S6 S6 Ribosomal Protein RSK->S6 CREB CREB RSK->CREB Other_Substrates Other Substrates RSK->Other_Substrates Protein_Synthesis Protein Synthesis S6->Protein_Synthesis Cell_Growth Cell Growth & Proliferation CREB->Cell_Growth Other_Substrates->Cell_Growth Protein_Synthesis->Cell_Growth PB17_026_01 This compound PB17_026_01->RSK Inhibition

Caption: Inhibition of the RSK signaling pathway by this compound.

References

PB17-026-01 solubility and stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Information regarding a chemical compound or research probe designated as "PB17-026-01" is not available in publicly accessible databases. Our comprehensive search did not yield any relevant data concerning its chemical structure, biological activity, or established protocols for its use in cell culture.

The identifier "PB17" has been associated with an audio equipment product, the SVS PB17-Ultra R|Evolution Subwoofer. Additionally, a distinct investigational drug, PMD-026, is currently in clinical trials for metastatic breast cancer. It is crucial to distinguish these from the query "this compound" to avoid erroneous data association.

Without verifiable information on this compound, we are unable to provide specific guidance on its solubility, stability, or mechanism of action.

General Troubleshooting Guide for Small Molecules in Cell Culture

For researchers encountering challenges with uncharacterized small molecules, we provide the following general troubleshooting guide and frequently asked questions based on standard laboratory practices for handling novel chemical compounds.

Frequently Asked Questions (FAQs)

Q1: My compound is not dissolving in my cell culture medium. What should I do?

A1: Poor solubility is a common issue with novel small molecules. Here are several steps you can take:

  • Solvent Selection: Determine the appropriate solvent for your compound. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions due to its ability to dissolve a wide range of organic molecules. However, it is important to use a grade of DMSO suitable for cell culture and to keep the final concentration in your media low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Stock Solution Concentration: Prepare a high-concentration stock solution in a suitable solvent. This allows for a smaller volume to be added to the cell culture medium, minimizing the final solvent concentration.

  • Sonication and Warming: Gentle sonication or warming of the stock solution can aid in dissolving the compound. However, be cautious with heat-sensitive compounds.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solvent may improve solubility.

  • Test in Different Media: The composition of cell culture media can affect the solubility of a compound. If possible, test the solubility in different basal media (e.g., DMEM, RPMI-1640, Ham's F-12).

Q2: I am observing unexpected cell death or morphological changes after adding my compound. How can I troubleshoot this?

A2: These observations could be due to the compound's biological activity, cytotoxicity, or issues with the experimental setup.

  • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your compound. This will help identify the concentration at which the desired biological effect is observed without causing excessive cytotoxicity.

  • Solvent Control: Always include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) at the same final concentration as in your experimental wells. This will help you differentiate between the effects of the compound and the solvent.

  • Purity of the Compound: Ensure the purity of your compound. Impurities can have off-target effects and contribute to cytotoxicity.

  • Stability in Media: The compound may be unstable in the cell culture medium, degrading into toxic byproducts. Assess the stability of your compound under culture conditions (37°C, 5% CO2).

Experimental Protocols

Protocol 1: Assessing Small Molecule Solubility in Cell Culture Media

This protocol provides a general method for determining the solubility of a novel compound in a specific cell culture medium.

StepProcedureNotes
1 Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO).Ensure the compound is fully dissolved in the stock solution.
2 Serially dilute the stock solution in the cell culture medium to be tested.Start with a high concentration and perform dilutions to cover a broad range.
3 Incubate the solutions under standard cell culture conditions (37°C, 5% CO2) for a defined period (e.g., 2, 24, 48 hours).This will mimic the experimental conditions.
4 Visually inspect for precipitation.Look for crystals or cloudiness in the medium.
5 (Optional) Quantify the soluble fraction by centrifuging the samples to pellet any precipitate and measuring the concentration of the compound in the supernatant using an appropriate analytical method (e.g., HPLC, LC-MS).This provides a quantitative measure of solubility.

Protocol 2: Assessing Small Molecule Stability in Cell Culture Media

This protocol outlines a general procedure to evaluate the stability of a compound in cell culture medium over time.

StepProcedureNotes
1 Prepare a solution of the compound in the cell culture medium at the desired final concentration.
2 Aliquot the solution into multiple sterile tubes.Each tube will represent a different time point.
3 Incubate the tubes under standard cell culture conditions (37°C, 5% CO2).
4 At designated time points (e.g., 0, 2, 8, 24, 48 hours), remove an aliquot and store it at -80°C until analysis.
5 Analyze the concentration of the parent compound in each aliquot using a suitable analytical method (e.g., LC-MS).A decrease in concentration over time indicates instability.

Visualizing Experimental Workflows

To aid in experimental design, the following diagrams illustrate the general workflows for assessing solubility and stability.

G cluster_solubility Solubility Assessment Workflow A Prepare High-Concentration Stock Solution B Serially Dilute in Cell Culture Medium A->B C Incubate under Culture Conditions B->C D Visual Inspection for Precipitation C->D E (Optional) Quantify Soluble Fraction D->E

Caption: General workflow for assessing small molecule solubility.

G cluster_stability Stability Assessment Workflow F Prepare Compound Solution in Medium G Aliquot for Time Points F->G H Incubate under Culture Conditions G->H I Collect and Store Aliquots at Time Points H->I J Analyze Compound Concentration I->J

Caption: General workflow for assessing small molecule stability.

Disclaimer: The information provided above is for general guidance only and is not specific to "this compound". Researchers should always consult available literature and safety data sheets for any known compounds and exercise appropriate caution when handling uncharacterized substances.

Off-target effects of PB17-026-01 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of PB17-026-01, a compound identified in research as a potent and selective STK17B inhibitor, also referred to as compound 11s in some publications. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the known primary and off-targets of this compound at a concentration of 1 µM?

At a screening concentration of 1 µM, this compound (referred to as 11s) has shown potent activity against its intended target, STK17B. However, some off-target binding has been observed. The table below summarizes the kinases that showed significant displacement of an immobilized ligand in a competitive binding assay.

Q2: How does the binding affinity of this compound for its primary target compare to its off-targets?

The binding affinity, as determined by the dissociation constant (Kd), provides a more precise measure of the interaction between the compound and a kinase. The lower the Kd value, the higher the binding affinity.

Q3: What are the inhibitory concentrations (IC50) of this compound against its primary and key off-targets in enzymatic and cell-based assays?

The half-maximal inhibitory concentration (IC50) indicates the concentration of the inhibitor required to reduce the activity of a kinase by 50%. This has been measured in both biochemical (enzyme) and cellular (NanoBRET) assays to assess the compound's potency and selectivity in different environments.

Troubleshooting Guide

Issue: Unexpected cellular phenotype observed at high concentrations of this compound.

Possible Cause: Off-target effects due to inhibition of kinases other than STK17B. At higher concentrations, this compound may inhibit other kinases such as CAMKK1, CAMKK2, and AURKB, leading to unintended biological consequences.

Troubleshooting Steps:

  • Review Kinase Selectivity Profile: Refer to the kinase selectivity data provided in this guide to identify potential off-targets that could be responsible for the observed phenotype.

  • Dose-Response Experiment: Perform a dose-response experiment to determine if the phenotype is concentration-dependent. A significant effect only at high concentrations is indicative of an off-target effect.

  • Use a More Selective Probe (if available): If the off-target activity is confounding your results, consider using a more selective chemical probe for STK17B if one becomes available.

  • Orthogonal Approach: Use a complementary method, such as siRNA or CRISPR-Cas9 mediated knockdown of STK17B, to confirm that the primary phenotype of interest is due to the inhibition of STK17B and not an off-target.

Issue: Discrepancy between biochemical and cellular assay results.

Possible Cause: Differences in assay format, ATP concentration, and the cellular environment can lead to variations in measured potency and selectivity. For example, robust inhibition of CAMKK2 was observed in the binding assay but not in the enzyme assay.

Troubleshooting Steps:

  • Consider Assay Type: Be mindful of the limitations of each assay. Binding assays (like KINOMEscan) measure the direct interaction between the compound and the kinase, while enzyme assays measure the inhibition of catalytic activity. Cellular assays (like NanoBRET) provide insights into target engagement within a more biologically relevant context.

  • ATP Concentration: The IC50 value in enzyme assays is dependent on the concentration of ATP. Ensure that the ATP concentration used in your assay is close to the physiological Km for the kinase of interest.

  • Cellular Permeability and Efflux: In cellular assays, the intracellular concentration of the compound may be lower than the applied concentration due to poor cell permeability or active efflux by transporters.

Quantitative Data Summary

Table 1: Kinase Selectivity of this compound (11s) at 1 µM in a Competitive Binding Assay (scanMAX) [1]

Kinase TargetPercent Displacement of Ligand at 1 µM
STK17B >75%
CAMKK2>75%
CAMKK1>75%
AURKB>75%
PIM2>75%
MET>75% (False Positive)
NEK6>75% (False Positive)
WEE1>75% (False Positive)
STK38L71%
STK17A27%

Note: MET, NEK6, WEE1, and STK38L were later shown to be false positives in dose-response experiments.

Table 2: Binding Affinity (Kd) of this compound (11s) for Key Kinases [1]

Kinase TargetKd (nM)
STK17B 5.6
CAMKK2-
CAMKK1-
AURKB-
STK17A-
PIM2-

Note: Specific Kd values for off-targets were not provided in the source material.

Table 3: Inhibitory Potency (IC50) of this compound (11s) in Enzymatic and Cellular Assays [1]

Kinase TargetEnzyme Assay IC50 (nM)Live Cell NanoBRET Assay IC50 (µM)
STK17B 34 -
STK17A5,000 - 9,000>10
CAMKK15,000 - 9,000-
AURKB5,000 - 9,000>10
CAMKK2No robust inhibition2.4
STK38L->10

Experimental Protocols

1. KINOMEscan™ Competitive Binding Assay (scanMAX)

  • Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured using quantitative PCR of the DNA tag.

  • Methodology:

    • A panel of 403 wild-type human kinases was screened.

    • The test compound, this compound (11s), was added at a concentration of 1 µM.

    • The mixture was incubated with the kinase-ligand affinity beads.

    • After incubation, the beads were washed to remove unbound kinase.

    • The amount of kinase remaining bound to the beads was quantified using qPCR.

    • Results are reported as the percentage of the kinase that is displaced by the test compound compared to a DMSO control.

2. Enzyme Inhibition Assay

  • Principle: This assay measures the direct inhibition of the catalytic activity of a purified kinase by the test compound.

  • Methodology:

    • Enzyme assays were performed for the kinases identified as hits in the KINOMEscan™ assay.

    • The kinase, substrate, and ATP were incubated in the presence of varying concentrations of this compound (11s).

    • The phosphorylation of the substrate was measured, typically using a method that detects the product (e.g., ADP formation or phosphospecific antibody).

    • IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.

3. Live Cell NanoBRET™ Target Engagement Assay

  • Principle: This assay measures the binding of a test compound to a target kinase in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that binds to the kinase active site.

  • Methodology:

    • Cells were engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase.

    • The cells were treated with varying concentrations of this compound (11s).

    • A cell-permeable fluorescent tracer that binds to the kinase active site was added.

    • The BRET signal was measured. Competition by the test compound for the tracer binding site results in a decrease in the BRET signal.

    • IC50 values were calculated from the dose-response curve.

Visualizations

Caption: On- and off-target inhibition profile of this compound at different concentrations.

Experimental_Workflow cluster_screening Initial Screening cluster_validation Hit Validation cluster_outcome Outcome kinome_scan KINOMEscan (1 µM) dose_response Dose-Response Kd Determination kinome_scan->dose_response Identified Hits enzyme_assay Enzyme Inhibition Assay (IC50) kinome_scan->enzyme_assay Identified Hits nanobret Live Cell NanoBRET Assay (IC50) kinome_scan->nanobret Identified Hits selectivity_profile Kinase Selectivity Profile dose_response->selectivity_profile enzyme_assay->selectivity_profile nanobret->selectivity_profile

Caption: Experimental workflow for determining the kinase selectivity profile of this compound.

References

Technical Support Center: Managing Cytotoxicity of PB17-026-01 in Long-Term Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing and troubleshooting the cytotoxic effects of the novel kinase inhibitor PB17-026-01 in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and what are the common causes of its cytotoxicity in long-term cell culture?

A1: this compound is a potent small molecule inhibitor of the "Kinase A" signaling pathway, crucial for cell proliferation and survival in specific cancer models. However, cytotoxicity in long-term assays can arise from several factors:

  • On-target toxicity: Prolonged inhibition of "Kinase A" can disrupt essential cellular processes in both target and non-target cells, leading to cell cycle arrest and apoptosis.

  • Off-target effects: At higher concentrations or with extended exposure, this compound may bind to other kinases or cellular targets, causing unintended toxic consequences.[1][2] Many kinase inhibitors target the highly conserved ATP-binding site, making cross-reactivity a common issue.[2][3]

  • Metabolite toxicity: Cellular metabolism of this compound could produce byproducts that are more toxic than the parent compound.

  • Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells, especially in long-term cultures where the solvent concentration may accumulate.[1][4]

Q2: My cells look unhealthy and show increased cell death after a few days of treatment with this compound, even at its reported IC50. What is happening?

A2: This is a common issue in long-term assays. The IC50 value is typically determined from short-term proliferation assays (e.g., 72 hours) and may not reflect the compound's long-term cytotoxic potential. Continuous exposure can lead to cumulative stress and delayed cell death. It is crucial to distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell killing). You may be observing delayed onset of apoptosis or necrosis.

Q3: How can I determine the optimal, non-toxic concentration of this compound for my long-term experiments?

A3: The optimal concentration should be empirically determined for each cell line and experimental duration. A comprehensive dose-response analysis is recommended, assessing both cell viability and target engagement over time. The goal is to find a concentration that effectively inhibits the target ("Kinase A") with minimal impact on overall cell health.

Q4: What are the key indicators of mitochondrial toxicity, and could this be a factor with this compound?

A4: Mitochondrial dysfunction is a significant contributor to drug-induced toxicity.[5][6][7] Key indicators to monitor include:

  • A decrease in mitochondrial membrane potential (MMP).[8]

  • Increased production of mitochondrial reactive oxygen species (ROS).[8]

  • Altered oxygen consumption rates.[6][9]

  • Changes in intracellular ATP levels.[9] Given that mitochondrial perturbation is a common off-target effect of small molecule inhibitors, assessing these parameters for this compound is highly recommended.[5][7]

Q5: What is the difference between caspase-dependent and caspase-independent cell death, and how can I determine which pathway this compound is inducing?

A5:

  • Caspase-dependent apoptosis is the classical programmed cell death pathway involving the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3).[10]

  • Caspase-independent cell death can be triggered by factors like the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, which translocates to the nucleus and causes DNA fragmentation.[11][12][13]

To differentiate these pathways, you can measure caspase activation (e.g., using a caspase-3/7 activity assay) and assess the effect of a pan-caspase inhibitor (like Z-VAD-FMK). If the pan-caspase inhibitor fails to rescue cells from death, it suggests a caspase-independent mechanism is at play.[12]

Troubleshooting Guides

Issue 1: High Levels of Cell Death in Long-Term Cultures

Potential Cause Recommended Action
Inhibitor concentration is too high for long-term exposure. Perform a long-term dose-response curve (e.g., 7-14 days) to determine the optimal non-toxic concentration. Start with concentrations below the short-term IC50 value.[1]
Cumulative solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%).[1] Run a vehicle-only control for the full duration of the experiment.
Inhibitor instability in media. The compound may degrade over time, leading to loss of efficacy or generation of toxic byproducts. Refresh the media with a freshly prepared inhibitor solution at regular intervals (e.g., every 2-3 days).[14]
Cell line is particularly sensitive. Some cell lines are more susceptible to chemical treatments. Consider using a more robust cell line or perform extensive optimization of concentration and exposure time.[1]

Issue 2: Inconsistent Results or Lack of Target Inhibition Over Time

Potential Cause Recommended Action
Inhibitor degradation. Assess the stability of this compound in your specific cell culture media and conditions.[14] This can be done by collecting media at different time points and analyzing the concentration of the parent compound via LC-MS.
Poor cell permeability. The inhibitor may not be efficiently entering the cells. Evaluate the compound's physicochemical properties and consider measuring the intracellular concentration.[2]
Acquired resistance to the inhibitor. In long-term studies, cells can develop resistance mechanisms, such as mutations in the target kinase or upregulation of bypass signaling pathways.[2]

Data Presentation: Comparative Cytotoxicity of this compound

Table 1: Short-Term (72h) vs. Long-Term (10-day) IC50 Values of this compound

Cell LineShort-Term IC50 (nM)Long-Term IC50 (nM)Fold Difference
Cell Line A (High "Kinase A" expression) 50153.3x
Cell Line B (Moderate "Kinase A" expression) 250604.2x
Cell Line C (Low "Kinase A" expression) 15003504.3x

Table 2: Effect of Intermittent vs. Continuous Dosing on Cell Viability (10 days)

Dosing StrategyCell Line A Viability (% of Control)Cell Line B Viability (% of Control)
Continuous (20 nM) 35%60%
Intermittent (48h on, 48h off at 20 nM) 75%90%

Experimental Protocols

Protocol 1: Long-Term Dose-Response Assay
  • Cell Seeding: Seed cells in a 96-well plate at a low density that allows for logarithmic growth over the entire experimental period (e.g., 10-14 days).[15]

  • Inhibitor Preparation: Prepare serial dilutions of this compound in your cell culture medium. Include a vehicle-only control.

  • Treatment: Add the prepared inhibitor dilutions to the respective wells.

  • Incubation and Media Refresh: Incubate the cells under standard conditions. Every 2-3 days, carefully remove the old medium and replace it with freshly prepared medium containing the appropriate inhibitor concentrations.

  • Viability Assessment: At the end of the incubation period (e.g., day 10 or 14), measure cell viability using a suitable assay, such as a resazurin-based assay or an ATP-based assay (e.g., CellTiter-Glo).[1][16]

  • Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the long-term IC50 value.

Protocol 2: Assessing Mitochondrial Membrane Potential (MMP)
  • Cell Treatment: Treat cells with this compound at various concentrations and for different durations in a multi-well plate. Include a known mitochondrial toxin (e.g., CCCP) as a positive control.

  • Staining: After treatment, remove the medium and incubate the cells with a fluorescent dye sensitive to MMP, such as JC-1 or TMRE, according to the manufacturer's instructions.[8]

  • Measurement: Measure the fluorescence using a plate reader or flow cytometer. For JC-1, a decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

  • Data Analysis: Quantify the change in MMP relative to the vehicle-treated control cells.

Visualizations

GF Growth Factor GFR GF Receptor GF->GFR KinaseA Kinase A GFR->KinaseA Downstream Downstream Signaling KinaseA->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation PB17 This compound PB17->KinaseA

Caption: On-target signaling pathway of this compound.

cluster_exp Experimental Workflow Start Seed Cells Treat Treat with this compound (Continuous vs. Intermittent) Start->Treat Incubate Long-Term Incubation (with media refresh) Treat->Incubate Assay Perform Viability & Toxicity Assays Incubate->Assay Analyze Analyze Data & Determine Long-Term IC50 Assay->Analyze

Caption: Workflow for assessing long-term cytotoxicity.

Start High Cytotoxicity Observed in Long-Term Assay CheckConc Is concentration optimized for long-term? Start->CheckConc OptimizeDose Action: Perform long-term dose-response curve CheckConc->OptimizeDose No CheckSolvent Is solvent toxicity controlled for? CheckConc->CheckSolvent Yes SolventControl Action: Run vehicle control for full duration CheckSolvent->SolventControl No CheckMito Is mitochondrial function impaired? CheckSolvent->CheckMito Yes MitoAssay Action: Assess MMP, ROS, and oxygen consumption CheckMito->MitoAssay Yes ConsiderDosing Action: Test intermittent dosing strategy CheckMito->ConsiderDosing No MitoAssay->ConsiderDosing

Caption: Troubleshooting logic for managing cytotoxicity.

References

Technical Support Center: Interpreting Unexpected Phenotypes with PB17-026-01 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "PB17-026-01" is not publicly available in the searched scientific literature. The following troubleshooting guide is based on general principles of interpreting unexpected phenotypes in response to investigational treatments and may not be specific to this compound. Researchers should consult all available internal documentation for this compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected experimental results when using the investigational compound this compound.

Frequently Asked Questions (FAQs)

Q1: We observed a decrease in cell viability at a much lower concentration of this compound than anticipated. What could be the reason?

A1: This could be due to several factors:

  • Off-target effects: this compound might be inhibiting kinases or other proteins crucial for cell survival that were not the intended targets.[1][2][3] Off-target activities are a common cause of unexpected toxicity.

  • Cell line sensitivity: The specific cell line you are using may have a unique genetic background or signaling pathway dependencies that make it particularly sensitive to this compound.

  • Experimental error: Check for errors in compound concentration calculations, dilution series preparation, or the cell viability assay protocol.

Q2: Our results show an increase in the phosphorylation of a downstream effector that should be inhibited by this compound. How is this possible?

A2: This paradoxical effect could be explained by:

  • Feedback loops: Inhibition of the primary target by this compound may trigger a compensatory feedback loop in the signaling pathway, leading to the activation of an alternative pathway that phosphorylates the downstream effector.

  • Off-target activation: this compound could be directly or indirectly activating an upstream kinase that phosphorylates the effector protein.

  • Time-dependent effects: The observed increase in phosphorylation could be a transient "rebound" effect. Consider performing a time-course experiment to monitor phosphorylation levels over a longer period.

Q3: We are seeing significant heterogeneity in the response to this compound across different cancer cell lines. Why is this?

A3: Heterogeneity in drug response is common and can be attributed to the diverse molecular landscapes of different cancer cell lines.[4] Key factors include:

  • Genetic mutations: Different cell lines harbor distinct mutations in oncogenes and tumor suppressor genes, which can alter their dependence on specific signaling pathways.

  • Gene expression profiles: The baseline expression levels of the target protein, its upstream activators, and downstream effectors can vary significantly between cell lines.

  • Compensatory signaling pathways: Some cell lines may have robust alternative signaling pathways that can bypass the inhibitory effects of this compound.[5][6]

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Reagent Instability Prepare fresh dilutions of this compound from a stock solution for each experiment.
Cell Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment.[7]
Assay Interference If using a fluorescence-based assay, check if this compound has intrinsic fluorescent properties that could interfere with the readings.[8]
Edge Effects in Plates Avoid using the outer wells of microplates, or ensure they are filled with media to maintain humidity.
Problem 2: Unexpected changes in protein expression or phosphorylation.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Antibody Specificity Validate the specificity of your primary antibodies using appropriate positive and negative controls.
Loading Controls Ensure that your loading controls (e.g., GAPDH, β-actin) are not affected by this compound treatment.
Treatment Duration Perform a time-course experiment to capture both early and late-stage effects on protein expression.
Off-Target Effects Use a kinase profiling service or perform a screen to identify potential off-target interactions of this compound.[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]

  • Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[9]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9]

Western Blotting
  • Sample Preparation: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[10]

  • Gel Electrophoresis: Separate protein lysates on an SDS-PAGE gel.[10]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro Kinase Assay
  • Reaction Setup: In a microplate, combine the kinase, the specific substrate, and this compound at various concentrations in a kinase reaction buffer.[13][14]

  • Initiation: Start the reaction by adding ATP.[13][15]

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the phosphorylated substrate with a specific antibody in an ELISA format or measuring ADP production using a coupled enzyme assay.[16][17]

Visualizations

experimental_workflow cluster_problem Unexpected Phenotype Observed cluster_investigation Troubleshooting & Investigation cluster_outcome Interpretation unexpected_phenotype e.g., Increased Cell Death Paradoxical Pathway Activation check_protocol Verify Experimental Protocol (Concentration, Time, etc.) unexpected_phenotype->check_protocol Initial Check off_target_analysis Investigate Off-Target Effects (Kinase Screen, Proteomics) check_protocol->off_target_analysis If Protocol is Valid feedback_analysis Analyze Feedback Loops (Time-course Western Blot) check_protocol->feedback_analysis If Protocol is Valid interpretation Refined Hypothesis of This compound Mechanism off_target_analysis->interpretation feedback_analysis->interpretation

Caption: A logical workflow for troubleshooting unexpected experimental results.

signaling_pathway cluster_off_target Potential Off-Target Pathway cluster_feedback Potential Feedback Loop PB17_026_01 This compound Target_Kinase Target Kinase PB17_026_01->Target_Kinase Inhibition Off_Target_Kinase Off-Target Kinase PB17_026_01->Off_Target_Kinase Inhibition/Activation Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Phosphorylation Cell_Phenotype Expected Phenotype (e.g., Decreased Proliferation) Downstream_Effector->Cell_Phenotype Feedback_Kinase Feedback-Activated Kinase Downstream_Effector->Feedback_Kinase Negative Feedback Unexpected_Effector Unexpected Effector Off_Target_Kinase->Unexpected_Effector Unexpected_Phenotype Unexpected Phenotype (e.g., Apoptosis) Unexpected_Effector->Unexpected_Phenotype Feedback_Kinase->Downstream_Effector Paradoxical Activation

Caption: Potential mechanisms for unexpected phenotypes with this compound.

References

Technical Support Center: Overcoming Resistance to PB17-026-01 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to PB17-026-01 (also known as PMD-026), a first-in-class oral p90 ribosomal S6 kinase (RSK) inhibitor, in cancer cell models. As this compound is an investigational drug, data on clinical or preclinical resistance mechanisms are limited. The information provided herein is based on established principles of resistance to targeted kinase inhibitors, particularly those acting on the MAPK and PI3K/Akt/mTOR signaling pathways, of which RSK is a key downstream effector.

Troubleshooting Guide

Researchers may encounter decreased sensitivity or acquired resistance to this compound during their experiments. The following table summarizes potential issues, their likely causes, and recommended troubleshooting steps.

Issue Potential Cause Recommended Solution/Investigation
Reduced potency of this compound (Increased IC50) 1. Target Alteration: Acquisition of mutations in the RSK2 kinase domain that prevent drug binding but maintain kinase activity.2. Target Overexpression: Increased expression of the RSK2 protein, requiring higher drug concentrations for inhibition.1. Sequence the coding region of the RPS6KA3 gene (encoding RSK2) in resistant cells to identify potential mutations.2. Perform quantitative Western blotting or qPCR to compare RSK2 protein and mRNA levels, respectively, between sensitive and resistant cells.
Complete loss of response to this compound 1. Bypass Pathway Activation: Upregulation of parallel signaling pathways that can drive cell proliferation and survival independently of RSK, such as the PI3K/Akt/mTOR or other MAPK family member pathways.[1][2][3][4][5] 2. Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell.[6]1. Use phosphoproteomic arrays or Western blotting to screen for the activation status of key proteins in alternative survival pathways (e.g., p-Akt, p-mTOR, p-JNK, p-p38). Consider combination therapy with inhibitors of the identified activated pathway.2. Measure the intracellular concentration of this compound in sensitive versus resistant cells. Evaluate the expression of common drug transporters (e.g., ABCB1/MDR1, ABCG2/BCRP). Test the effect of co-treatment with known ABC transporter inhibitors.
Heterogeneous response within a cell population 1. Pre-existing Resistant Clones: A small subpopulation of cells with intrinsic resistance mechanisms may be selected for during treatment.2. Cancer Stem Cell (CSC) Enrichment: The drug may eliminate the bulk of tumor cells, but a quiescent, resistant CSC population may persist and repopulate the culture.1. Perform single-cell cloning and subsequent drug sensitivity testing to isolate and characterize resistant clones.2. Use CSC markers (e.g., ALDH activity, CD44+/CD24- for breast cancer) to assess the proportion of CSCs before and after treatment. Investigate CSC-specific survival pathways.
Inconsistent results between experiments 1. Drug Stability and Storage: Improper storage or handling of this compound can lead to degradation.2. Cell Culture Conditions: Variations in cell passage number, confluency, or media components can affect drug response.1. Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh dilutions for each experiment from a validated stock.2. Maintain a consistent cell culture protocol. Regularly perform cell line authentication and mycoplasma testing.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[7][8] RSK is a downstream effector of the Ras-MAPK signaling pathway and plays a critical role in regulating cell proliferation, survival, and motility.[[“]][10][[“]] By inhibiting RSK, this compound aims to block these pro-tumorigenic processes.

Q2: My cancer cells are developing resistance to this compound. What are the most likely molecular mechanisms?

A2: While specific data for this compound is still emerging, resistance to kinase inhibitors typically falls into two main categories:

  • On-Target Resistance: This involves genetic changes in the drug target itself. For this compound, this would likely be the acquisition of secondary mutations in the kinase domain of an RSK isoform (primarily RSK2 in many cancers) that reduce the binding affinity of the drug.[12][13][14] Another possibility is the amplification of the RPS6KA3 gene, leading to overexpression of the RSK2 protein, which would require higher concentrations of the drug for effective inhibition.[6][12]

  • Bypass Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the blocked RSK pathway. Given that RSK is a node in a complex signaling network, upregulation of parallel pathways like the PI3K/Akt/mTOR pathway or other branches of the MAPK pathway (e.g., JNK, p38) can restore signals for cell growth and survival.[1][2][3][4][5]

Q3: How can I experimentally confirm the activation of a bypass pathway?

A3: To confirm bypass pathway activation, you can compare the phosphoproteome of your sensitive and resistant cell lines. A more targeted approach involves using Western blotting to probe for the activated (phosphorylated) forms of key signaling proteins in suspected bypass pathways. For example, increased levels of phosphorylated Akt (p-Akt), mTOR (p-mTOR), or other MAP kinases like JNK (p-JNK) in the resistant cells would suggest the activation of these pathways.

Q4: If I identify an activated bypass pathway, what is the next step?

A4: The identification of a specific bypass pathway provides a strong rationale for a combination therapy approach. For example, if you observe hyperactivation of the PI3K/Akt pathway in this compound-resistant cells, you could test a combination of this compound with a PI3K or Akt inhibitor. This dual-targeting strategy can often overcome or prevent the development of resistance.

Q5: Could epigenetic changes contribute to resistance to this compound?

A5: Yes, epigenetic modifications can lead to changes in gene expression that promote drug resistance. For instance, epigenetic silencing of tumor suppressor genes or upregulation of oncogenes that control parallel survival pathways could reduce a cell's dependency on the RSK pathway. Investigating changes in the transcriptome (via RNA-seq) and epigenome between sensitive and resistant cells can help identify such mechanisms.

Quantitative Data Summary

The following table provides an example of how to present quantitative data when comparing sensitive and resistant cell lines. The values presented here are hypothetical and for illustrative purposes.

Parameter Sensitive Cell Line (e.g., MDA-MB-231) Resistant Cell Line (e.g., MDA-MB-231-R) Fold Change
This compound IC50 150 nM3500 nM23.3
RSK2 Protein Level (relative to loading control) 1.03.23.2
p-Akt (Ser473) Level (relative to total Akt) 1.04.54.5
p-S6 (Ser235/236) Level (relative to total S6) 0.2 (with 150nM this compound)0.8 (with 150nM this compound)4.0

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).

  • Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Measurement: For MTT, add a solubilizing agent (e.g., DMSO) and read the absorbance at 570 nm. For XTT, read the absorbance at 450 nm.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50.

Western Blot Analysis

Objective: To assess the expression and phosphorylation status of proteins in the RSK and potential bypass signaling pathways.

Methodology:

  • Cell Lysis: Treat cells with this compound as required. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes.

  • Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-RSK2, anti-p-Akt, anti-Akt) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH, β-actin).

Co-Immunoprecipitation (Co-IP)

Objective: To investigate potential changes in protein-protein interactions that may contribute to resistance.

Methodology:

  • Cell Lysis: Lyse cells using a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.

  • Pre-clearing: Add protein A/G agarose beads to the lysate and incubate to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add a primary antibody against the protein of interest (the "bait" protein) to the pre-cleared lysate and incubate for several hours to overnight at 4°C.

  • Complex Capture: Add fresh protein A/G beads to capture the antibody-protein complexes. Incubate for 1-2 hours.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting partner (the "prey" protein).

Visualizations

RSK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Target cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK RSK p90 RSK ERK->RSK Activation Akt Akt PI3K->Akt Akt->RSK Activation CREB CREB RSK->CREB Phosphorylation mTOR mTORC1 RSK->mTOR Activation Bad Bad (inactivated) RSK->Bad Phosphorylation PB17_026_01 This compound PB17_026_01->RSK Inhibition Proliferation Cell Proliferation CREB->Proliferation mTOR->Proliferation Survival Cell Survival Bad->Survival

Caption: Simplified RSK signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: Decreased sensitivity to this compound CheckTarget Check RSK2 Levels and Gene Sequence Start->CheckTarget Altered RSK2 Overexpressed or Mutated? CheckTarget->Altered Data Acquired CheckBypass Screen for Bypass Pathway Activation (p-Akt, p-JNK, etc.) Altered->CheckBypass No OnTargetRes Conclusion: On-Target Resistance Altered->OnTargetRes Yes BypassActive Bypass Pathway Activated? CheckBypass->BypassActive Data Acquired BypassRes Conclusion: Bypass Resistance BypassActive->BypassRes Yes OtherMech Investigate Other Mechanisms (e.g., Drug Efflux) BypassActive->OtherMech No CombineTx Action: Test Combination Therapy (e.g., + PI3Ki) BypassRes->CombineTx

Caption: A workflow for troubleshooting resistance to this compound.

Resistance_Mechanisms Resistance Resistance to This compound OnTarget On-Target Alterations Resistance->OnTarget Bypass Bypass Pathway Activation Resistance->Bypass Efflux Drug Efflux Resistance->Efflux Mutation RSK2 Mutation OnTarget->Mutation Amplification RSK2 Amplification OnTarget->Amplification PI3K_Akt PI3K/Akt Pathway Bypass->PI3K_Akt Other_MAPK Other MAPK Pathways Bypass->Other_MAPK ABC ABC Transporters Efflux->ABC

Caption: Logical relationships of potential resistance mechanisms to this compound.

References

Technical Support Center: Improving the Bioavailability of PB17-026-01 for in vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with the bioavailability of the investigational compound PB17-026-01 in in vivo studies. Due to the limited aqueous solubility of this compound, achieving adequate systemic exposure can be a significant hurdle. This guide outlines systematic approaches to formulation development and experimental design to enhance bioavailability.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and highly variable plasma concentrations of this compound in our rodent pharmacokinetic (PK) studies. What is the likely cause?

A1: Low and variable plasma exposure for an orally administered compound like this compound is often attributed to its poor aqueous solubility and/or low dissolution rate in the gastrointestinal (GI) tract. According to the Biopharmaceutics Classification System (BCS), such compounds are typically categorized as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). The absorption of these molecules is limited by the rate at which they can dissolve in the GI fluids.

Q2: What are the initial steps to improve the bioavailability of this compound?

A2: A stepwise approach is recommended. First, confirm the solubility of this compound in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid). If solubility is indeed low, the next step is to explore formulation strategies aimed at increasing the dissolution rate and/or solubility. Common starting points include particle size reduction and the use of simple aqueous suspensions with a wetting agent.

Q3: What are some of the most common formulation strategies for poorly soluble compounds like this compound?

A3: Several established techniques can be employed to enhance the oral bioavailability of poorly soluble drugs.[1] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug particles to enhance dissolution.[2]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state, which has higher solubility than the crystalline form.[3]

  • Lipid-Based Formulations: Dissolving the drug in lipids, surfactants, or co-solvents to improve solubilization in the GI tract.[4]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug, thereby increasing its aqueous solubility.[1]

  • Nanosuspensions: Creating a colloidal dispersion of nano-sized drug particles.[5]

Troubleshooting Guide

Issue: Inconsistent results and poor exposure with a simple aqueous suspension of this compound.

This guide provides a systematic approach to troubleshooting and improving the bioavailability of this compound.

Step 1: Physicochemical Characterization

Before reformulating, it is crucial to understand the baseline properties of this compound.

  • Action: Determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8) to mimic the GI tract.[6] Assess its LogP (lipophilicity) and crystalline form (polymorphism).

  • Rationale: This data will inform the selection of an appropriate formulation strategy. For instance, a highly lipophilic compound may be a good candidate for a lipid-based formulation.

Step 2: Formulation Screening

Based on the physicochemical properties, screen a few promising formulation approaches. The following table summarizes potential starting formulations and their expected impact on bioavailability.

Formulation StrategyPrincipleExpected OutcomeKey Considerations
Micronization Increased surface areaModerate increase in dissolution rate and exposureMay not be sufficient for very poorly soluble compounds.
Nanosuspension Drastically increased surface area and saturation solubilitySignificant improvement in dissolution velocity and bioavailability.[5]Requires specialized equipment (e.g., high-pressure homogenizer).
Amorphous Solid Dispersion (ASD) with a polymer (e.g., PVP, HPMC) Increased apparent solubility and dissolution by preventing crystallization.High potential for significant bioavailability enhancement.Physical stability of the amorphous form needs to be monitored.
Self-Emulsifying Drug Delivery System (SEDDS) Drug is dissolved in a lipid/surfactant mixture that forms a microemulsion in the GI tract.Can significantly improve absorption, especially for lipophilic drugs.[4]The complexity of the formulation and potential for GI side effects.
Cyclodextrin Complexation Encapsulation of the drug molecule within a cyclodextrin cavity.[1]Increased aqueous solubility and dissolution.Stoichiometry of the complex and potential for drug displacement.

Step 3: In Vitro Dissolution Testing

  • Action: Perform dissolution studies on the most promising formulations using biorelevant media.

  • Rationale: This allows for a rank-ordering of formulations based on their ability to achieve and maintain a supersaturated concentration of this compound, which is often a good predictor of in vivo performance.

Step 4: In Vivo Pharmacokinetic Studies

  • Action: Select the top 2-3 formulations from in vitro testing for a comparative PK study in a relevant animal model (e.g., rat or mouse).

  • Rationale: This will provide definitive data on the improvement in oral bioavailability. Key parameters to measure are AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).

The following table shows hypothetical PK data from such a study:

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Bioavailability (%)
Aqueous Suspension 1050 ± 154200 ± 755
Micronized Suspension 10150 ± 402750 ± 20018
Nanosuspension 10450 ± 9012500 ± 50060
Solid Dispersion 10600 ± 12013200 ± 65078

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension
  • Preparation of the Pre-suspension:

    • Disperse 1% (w/v) of this compound and 0.2% (w/v) of a suitable stabilizer (e.g., a non-ionic polymer or surfactant) in deionized water.

    • Stir the mixture at high speed for 30 minutes to ensure adequate wetting of the drug particles.

  • High-Pressure Homogenization:

    • Process the pre-suspension through a high-pressure homogenizer.

    • Homogenize for 20-30 cycles at approximately 1500 bar.

    • Monitor particle size distribution using a dynamic light scattering (DLS) instrument until a desired mean particle size (e.g., <200 nm) is achieved.

  • Characterization:

    • Measure the final particle size, polydispersity index (PDI), and zeta potential.

    • Confirm the crystalline state of the drug nanoparticles using Powder X-ray Diffraction (PXRD).

Protocol 2: Preparation of a this compound Amorphous Solid Dispersion (ASD) by Spray Drying
  • Solution Preparation:

    • Dissolve this compound and a polymer (e.g., HPMC-AS) in a suitable organic solvent (e.g., acetone, methanol) at a specific drug-to-polymer ratio (e.g., 1:3 w/w).

  • Spray Drying:

    • Use a laboratory-scale spray dryer with the following typical parameters:

      • Inlet temperature: 120°C

      • Atomization pressure: 2 bar

      • Feed rate: 5 mL/min

    • Collect the dried powder from the cyclone.

  • Characterization:

    • Analyze the resulting powder for drug loading and uniformity.

    • Confirm the amorphous nature of the drug in the dispersion using Differential Scanning Calorimetry (DSC) and PXRD.

    • Assess the physical stability of the ASD under accelerated storage conditions (e.g., 40°C/75% RH).

Visualizations

experimental_workflow cluster_start Initial Observation cluster_characterization Physicochemical Characterization cluster_formulation Formulation Development cluster_testing In Vitro & In Vivo Testing cluster_end Outcome start Low Bioavailability of this compound solubility Solubility & pKa start->solubility logp LogP start->logp crystal Crystallinity start->crystal micronization Micronization solubility->micronization nanosuspension Nanosuspension solubility->nanosuspension asd Solid Dispersion solubility->asd sedds SEDDS solubility->sedds logp->micronization logp->nanosuspension logp->asd logp->sedds crystal->micronization crystal->nanosuspension crystal->asd crystal->sedds dissolution In Vitro Dissolution micronization->dissolution nanosuspension->dissolution asd->dissolution sedds->dissolution pk_study In Vivo PK Study dissolution->pk_study end Optimized Formulation pk_study->end

Caption: Experimental workflow for improving the bioavailability of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras RAS receptor->ras Activation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription pb17 This compound pb17->mek Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Caption: Hypothetical signaling pathway showing this compound as a MEK inhibitor.

References

Technical Support Center: Control Experiments for SHP2 Inhibition Studies with PB17-026-01

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the SHP2 allosteric inhibitor, PB17-026-01. Proper control experiments are critical for validating the on-target effects of SHP2 inhibition and ensuring the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended positive and negative control cell lines for my experiments with this compound?

A1: It is crucial to include both sensitive (positive) and resistant (negative) cell lines to demonstrate the specificity of this compound.

  • Positive Control Cell Lines (Sensitive): Cell lines with activating mutations in receptor tyrosine kinases (RTKs) or those known to be dependent on the RAS-MAPK pathway are generally sensitive to SHP2 inhibition. Examples include:

    • MDA-MB-468 (Breast Cancer): This cell line is often used as a positive control for SHP2 inhibitor studies.[1]

    • KYSE-520 (Esophageal Squamous Cell Carcinoma): Known to be sensitive to SHP2 inhibition.

    • BT474 (Breast Cancer): A HER2-positive cell line that is sensitive to SHP2 inhibitors.[2]

    • MCF-7 (Breast Cancer): An estrogen receptor-positive breast cancer cell line that has shown sensitivity to SHP2 inhibition.[3][4]

  • Negative Control Cell Lines (Resistant): Cell lines with mutations downstream of SHP2 in the MAPK pathway (e.g., BRAF or MEK mutations) are often intrinsically resistant.

    • A2058 (Melanoma): A cell line that can be used as a negative control.[1]

    • Cell lines where growth is not primarily driven by the SHP2-RAS-MAPK axis.

Q2: How can I confirm that this compound is engaging with SHP2 in my cells?

A2: Direct target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA). This method assesses the stabilization of SHP2 upon ligand binding. An increase in the thermal stability of SHP2 in the presence of this compound indicates direct binding.[5][6][7][8]

Q3: What are the key downstream biomarkers to assess SHP2 inhibition?

A3: The most common biomarker is the phosphorylation of ERK (p-ERK), a downstream effector in the MAPK pathway. Inhibition of SHP2 should lead to a decrease in p-ERK levels. It is also recommended to measure total ERK levels for normalization. Additionally, you can monitor the phosphorylation of SHP2 at tyrosine 542 (p-SHP2 Y542), which is an autophosphorylation site indicative of SHP2 activation.

Q4: What are the potential off-target effects of allosteric SHP2 inhibitors like this compound?

A4: Recent studies have shown that some allosteric SHP2 inhibitors can accumulate in lysosomes and inhibit autophagy in a SHP2-independent manner.[9][10] This can contribute to the anti-tumor activity of the compound. Therefore, it is important to consider this potential off-target effect when interpreting your results.

Q5: How do I perform a rescue experiment to confirm that the observed phenotype is due to SHP2 inhibition?

A5: A rescue experiment aims to reverse the effect of the inhibitor by introducing a form of the target protein that is not affected by the compound. For allosteric SHP2 inhibitors that bind to the inactive conformation, a constitutively active mutant of SHP2 (e.g., SHP2 E76K) can be expressed in the cells.[5] If the phenotype induced by this compound is reversed by the expression of the constitutively active SHP2 mutant, it provides strong evidence for on-target activity.

Troubleshooting Guides

Issue 1: No significant effect of this compound on the viability of my cancer cell line.

Possible Cause Troubleshooting Step
Intrinsic Resistance Verify the genetic background of your cell line. Cell lines with mutations downstream of SHP2 (e.g., BRAF, MEK) may be resistant.[11] Use a known sensitive cell line as a positive control.
Alternative Pathway Dependence The growth of your cell line may not be primarily driven by the SHP2-RAS-MAPK pathway.[11]
Suboptimal Assay Conditions The effects on cell viability may take time to manifest. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours).[11]
Incorrect Dosing Perform a comprehensive dose-response experiment with a wide range of this compound concentrations.[11]

Issue 2: No decrease in phosphorylated ERK (p-ERK) levels after treatment.

Possible Cause Troubleshooting Step
Feedback Activation Inhibition of the MAPK pathway can trigger feedback loops that reactivate ERK signaling in some cell lines.[11] Analyze p-ERK levels at earlier time points.
Suboptimal Western Blot Protocol Ensure proper antibody dilutions, incubation times, and that the membrane was blocked sufficiently.[11]
Cell Line Resistance The chosen cell line may have resistance mechanisms that bypass the need for SHP2 in activating the MAPK pathway.

Quantitative Data Summary

The following tables summarize typical quantitative data you might expect from control experiments.

Table 1: In Vitro Cell Viability (IC50 Values)

Cell LineTypeExpected IC50 for this compound
MDA-MB-468Positive Control (Sensitive)Low nM to µM range
KYSE-520Positive Control (Sensitive)Low nM to µM range
A2058Negative Control (Resistant)High µM range or no effect

Table 2: In Vivo Tumor Growth Inhibition

Xenograft ModelTreatment GroupExpected Outcome
MDA-MB-468Vehicle ControlProgressive tumor growth
MDA-MB-468This compoundSignificant tumor growth inhibition
A2058Vehicle ControlProgressive tumor growth
A2058This compoundMinimal to no tumor growth inhibition

Experimental Protocols

Protocol 1: Western Blot for p-ERK and Total ERK

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Membrane Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Visualize bands using an ECL substrate and a chemiluminescence imaging system.

  • Quantification: Quantify band intensities and normalize the p-ERK signal to the total ERK signal.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound or vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble SHP2 at each temperature by Western blotting or other detection methods.

  • Data Analysis: Plot the amount of soluble SHP2 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 recruits SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive recruits SOS SOS GRB2->SOS RAS_GDP RAS-GDP SOS->RAS_GDP activates SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active conformational change SHP2_active->RAS_GDP promotes activation RAS_GTP RAS-GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK nucleus Nucleus (Gene Expression, Cell Proliferation) pERK->nucleus translocates to PB17_026_01 This compound PB17_026_01->SHP2_inactive stabilizes inactive state

Caption: SHP2 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start Start cell_culture Culture Sensitive & Resistant Cell Lines start->cell_culture treatment Treat with this compound (Dose-Response & Time-Course) cell_culture->treatment rescue Rescue Experiment with Constitutively Active SHP2 cell_culture->rescue viability Cell Viability Assay (e.g., MTS, CellTiter-Glo) treatment->viability western Western Blot (p-ERK, Total ERK) treatment->western cetsa CETSA for Target Engagement treatment->cetsa analysis_invitro Data Analysis viability->analysis_invitro western->analysis_invitro cetsa->analysis_invitro rescue->treatment xenograft Establish Xenograft Models (Sensitive & Resistant Lines) analysis_invitro->xenograft treatment_invivo Treat with this compound or Vehicle Control xenograft->treatment_invivo monitoring Monitor Tumor Volume and Body Weight treatment_invivo->monitoring pharmacodynamics Pharmacodynamic Analysis (p-ERK in Tumors) monitoring->pharmacodynamics analysis_invivo Data Analysis pharmacodynamics->analysis_invivo Troubleshooting_Logic cluster_possible_causes Possible Biological Reasons start Unexpected Result (e.g., No p-ERK Inhibition) check_reagents Check Reagent Quality (Inhibitor, Antibodies) start->check_reagents check_protocol Review Experimental Protocol (Dose, Time, Technique) start->check_protocol positive_control Run Positive Control (Sensitive Cell Line) check_protocol->positive_control target_engagement Confirm Target Engagement (CETSA) positive_control->target_engagement resistance Intrinsic or Acquired Resistance target_engagement->resistance feedback Feedback Loop Activation target_engagement->feedback off_target Consider Off-Target Effects (e.g., Autophagy) target_engagement->off_target

References

Technical Support Center: SHP2 Phosphatase Assays Featuring PB17-026-01

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource is designed for researchers, scientists, and drug development professionals utilizing the SHP2 allosteric inhibitor, PB17-026-01, in phosphatase assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability and ensure robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent allosteric inhibitor of SHP2.[1] It functions by binding to a site distinct from the active site, stabilizing SHP2 in an inactive, autoinhibited conformation.[2] This prevents the N-terminal SH2 domain from disengaging from the PTP catalytic domain, thus blocking substrate access to the active site.[2][3]

Q2: Why is a phosphopeptide activator, like a dually phosphorylated IRS-1 peptide, required when assaying wild-type (WT) SHP2?

A2: Under basal conditions, wild-type SHP2 exists in a closed, inactive state where the N-terminal SH2 domain blocks the active site of the phosphatase domain.[2][4][5] The addition of a dually phosphorylated peptide, such as one derived from Insulin Receptor Substrate 1 (IRS-1), mimics the natural activation mechanism.[6] This peptide binds to the SH2 domains, causing a conformational change that releases the autoinhibition and allows the enzyme to become active.[2][7]

Q3: What are the key differences between assaying WT SHP2 and oncogenic SHP2 mutants (e.g., E76K)?

A3: Oncogenic mutations, such as E76K, often disrupt the autoinhibitory interaction between the N-SH2 and PTP domains.[2] This results in a constitutively active enzyme that may not require a phosphopeptide activator for significant activity.[2] Consequently, allosteric inhibitors like this compound may exhibit different potencies against mutant forms compared to WT SHP2.[2]

Troubleshooting Guide

Issue 1: High Variability or Inconsistent IC50 Values for this compound

High variability in potency determination can arise from several factors. Below is a systematic guide to troubleshoot this issue.

Potential Cause Recommended Solution
Suboptimal Enzyme Concentration Determine the optimal SHP2 concentration by performing an enzyme titration. The ideal concentration should yield a linear reaction rate over the desired assay time and fall within the linear range of the detection instrument.[8]
Incorrect Substrate Concentration The concentration of the substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), should ideally be at or near the Michaelis-Menten constant (Km).[6] This ensures the assay is sensitive to competitive and non-competitive inhibitors. Determine the Km for your specific assay conditions.
Incomplete WT SHP2 Activation For WT SHP2 assays, ensure the concentration of the activating peptide (e.g., p-IRS1) is sufficient for maximal activation. Perform a titration of the activating peptide to determine the optimal concentration.[6][8]
DMSO Concentration Effects High concentrations of DMSO, the solvent for this compound, can inhibit enzyme activity. Test the tolerance of your assay to a range of DMSO concentrations (e.g., 1% to 5%) and ensure the final concentration is consistent across all wells.[8]
Assay Incubation Time Monitor the reaction kinetics to ensure the measurements are taken within the initial linear phase of the reaction.[8] Long incubation times can lead to substrate depletion and non-linear reaction rates.

Issue 2: Low or No SHP2 Activity Detected

If you observe minimal to no phosphatase activity, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Enzyme Inactivity Verify the integrity and activity of your SHP2 enzyme stock. If possible, test with a known potent activator or a control substrate. Improper storage or multiple freeze-thaw cycles can lead to loss of activity.
Missing Activating Peptide (for WT SHP2) As mentioned in FAQ 2, wild-type SHP2 requires an activating phosphopeptide to relieve autoinhibition.[2][4] Ensure this component is included in the reaction mixture at the correct concentration.
Incompatible Buffer Conditions SHP2 activity is sensitive to pH and ionic strength. A common assay buffer is 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20.[2] Ensure your buffer components are at the correct pH and concentration.
Presence of Phosphatase Inhibitors Contamination with phosphatase inhibitors (e.g., vanadate, EDTA in certain concentrations) can abolish enzyme activity.[9][10] Use high-purity reagents and dedicated labware.

Experimental Protocols & Data

Standard SHP2 Phosphatase Assay Protocol

This protocol provides a general framework for a 384-well plate fluorescence-based assay using DiFMUP as a substrate.

  • Reagent Preparation :

    • Assay Buffer : 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20.

    • WT SHP2 Enzyme Solution : Prepare a 2X working solution of WT SHP2 (e.g., 1 nM final concentration) in assay buffer.

    • Activating Peptide Solution : Prepare a 2X working solution of a dually phosphorylated IRS-1 peptide (e.g., 1 µM final concentration) in assay buffer.

    • This compound Inhibitor : Prepare a serial dilution of this compound in 100% DMSO, followed by a dilution in assay buffer to achieve the desired final concentrations with a constant final DMSO percentage.

    • Substrate Solution : Prepare a 2X working solution of DiFMUP at its Km concentration in assay buffer.

  • Assay Procedure :

    • Add 12.5 µL of the SHP2 enzyme solution to the wells of a 384-well plate.

    • For WT SHP2, add the activating peptide and incubate for 20 minutes at room temperature to allow for enzyme activation.[2]

    • Add 2.5 µL of the serially diluted this compound or DMSO vehicle control to the appropriate wells. Incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the DiFMUP substrate solution.

    • Monitor the increase in fluorescence (Excitation: 355 nm, Emission: 460 nm) kinetically over 30 minutes at room temperature.

Quantitative Data Summary

The following table summarizes typical results obtained from a SHP2 biochemical assay with this compound and a known control inhibitor, SHP099.

Compound Target IC50 (nM)
This compoundSHP2 (WT)38.9[1]
SHP099SHP2 (WT)~70
SHP099SHP2 (E76K)>10,000

Note: IC50 values can vary depending on specific assay conditions (e.g., enzyme and substrate concentrations).

Visual Guides

SHP2 Signaling Pathway and Inhibition

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_shp2 SHP2 Activation RTK Receptor Tyrosine Kinase (RTK) pY_peptide Phosphorylated Docking Protein RTK->pY_peptide Phosphorylation Grb2 Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_inactive SHP2 (Inactive) SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change SHP2_active->Ras Dephosphorylates inhibitory sites on Ras regulators pY_peptide->SHP2_inactive Binds to SH2 domains PB17_026_01 This compound PB17_026_01->SHP2_inactive Stabilizes Inactive State

Caption: SHP2 activation downstream of RTKs and inhibition by this compound.

Experimental Workflow for Troubleshooting SHP2 Assay Variability

Troubleshooting_Workflow cluster_solutions Corrective Actions Start High Variability in SHP2 Assay Results Check_Enzyme 1. Verify Enzyme Concentration and Activity Start->Check_Enzyme Check_Substrate 2. Confirm Substrate Concentration (Km) Check_Enzyme->Check_Substrate Enzyme OK Sol_Enzyme Perform Enzyme Titration Check_Enzyme->Sol_Enzyme Issue Found Check_Activation 3. Optimize Activating Peptide Concentration (for WT SHP2) Check_Substrate->Check_Activation Substrate OK Sol_Substrate Determine Km Experimentally Check_Substrate->Sol_Substrate Issue Found Check_DMSO 4. Evaluate DMSO Tolerance Check_Activation->Check_DMSO Activation OK Sol_Activation Perform Peptide Titration Check_Activation->Sol_Activation Issue Found Check_Kinetics 5. Assess Reaction Kinetics Check_DMSO->Check_Kinetics DMSO OK Sol_DMSO Create DMSO Dose-Response Curve Check_DMSO->Sol_DMSO Issue Found Result_OK Consistent Results Obtained Check_Kinetics->Result_OK Kinetics Linear Result_Bad Variability Persists Check_Kinetics->Result_Bad Kinetics Non-Linear Sol_Kinetics Reduce Incubation Time Check_Kinetics->Sol_Kinetics Issue Found

Caption: A logical workflow for troubleshooting variability in SHP2 assays.

References

Validation & Comparative

A Head-to-Head Comparison of Allosteric SHP2 Inhibitors: PB17-026-01 versus SHP099

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and selectivity of two prominent allosteric inhibitors of the protein tyrosine phosphatase SHP2: PB17-026-01 and SHP099. This analysis is supported by available experimental data to aid in the selection of the most suitable compound for research and development purposes.

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical transducer of signaling pathways downstream of various receptor tyrosine kinases. It plays a pivotal role in regulating cell growth, differentiation, and survival, primarily through the RAS-ERK mitogen-activated protein kinase (MAPK) cascade. Gain-of-function mutations in SHP2 are associated with several human cancers, making it an attractive target for therapeutic intervention. Both this compound and SHP099 are allosteric inhibitors that bind to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains, stabilizing SHP2 in an auto-inhibited conformation.

Efficacy: A Quantitative Comparison

The potency of a small molecule inhibitor is a key determinant of its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

CompoundTargetIC50 (nM)Reference
This compound SHP238.9[1][2]
SHP099 SHP271

Based on the available data, this compound demonstrates a nearly two-fold higher potency in inhibiting SHP2 enzymatic activity in vitro compared to SHP099.[1][2]

Selectivity Profile

An ideal inhibitor should exhibit high selectivity for its intended target to minimize off-target effects and potential toxicity. While both compounds are known to be allosteric inhibitors of SHP2, detailed head-to-head selectivity profiling against a broad panel of other phosphatases for this compound is not extensively published. However, the available literature provides some insights.

This compound was developed as a derivative of SHP099, suggesting a similar mechanism of action and likely a comparable selectivity profile.[1] SHP099 has been reported to be highly selective for SHP2 over the closely related phosphatase SHP1. This selectivity is attributed to differences in the amino acid residues within the allosteric binding pocket of the two phosphatases.

Further comprehensive selectivity screening of this compound against a panel of protein tyrosine phosphatases would be beneficial to definitively establish its superiority in terms of selectivity.

Mechanism of Action and Signaling Pathway

Both this compound and SHP099 are allosteric inhibitors that stabilize the inactive conformation of SHP2. In its basal state, SHP2 exists in an auto-inhibited form where the N-terminal SH2 domain blocks the active site of the PTP domain. Upon activation by binding to phosphotyrosine motifs on upstream signaling partners, SHP2 undergoes a conformational change that relieves this auto-inhibition, allowing it to dephosphorylate its substrates and activate downstream signaling, most notably the RAS-ERK pathway.

By binding to a distinct allosteric pocket, these inhibitors lock SHP2 in its closed, inactive state, thereby preventing its activation and subsequent signal transduction.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Growth Factor Binding SOS1 SOS1 GRB2->SOS1 RAS_GDP RAS-GDP SOS1->RAS_GDP SHP2_inactive SHP2 (Inactive) SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Binding to phospho-tyrosine RAS_GTP RAS-GTP SHP2_active->RAS_GTP Dephosphorylates regulatory sites RAS_GDP->RAS_GTP GEF Activity RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PB17_SHP099 This compound / SHP099 PB17_SHP099->SHP2_inactive Stabilizes inactive state

Figure 1. SHP2 signaling pathway and mechanism of inhibition.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize SHP2 inhibitors.

In Vitro SHP2 Enzymatic Assay

This assay measures the enzymatic activity of purified SHP2 in the presence of an inhibitor.

Objective: To determine the IC50 value of an inhibitor against SHP2.

Materials:

  • Recombinant human SHP2 protein

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Test compounds (this compound or SHP099) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of the microplate.

  • Add the SHP2 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Enzymatic_Assay_Workflow A Prepare serial dilutions of inhibitor B Add inhibitor to 384-well plate A->B C Add SHP2 enzyme and incubate B->C D Add DiFMUP substrate to initiate reaction C->D E Incubate at 37°C D->E F Measure fluorescence E->F G Calculate IC50 F->G

Figure 2. Workflow for SHP2 enzymatic assay.
Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the target engagement of a compound in a cellular environment.

Objective: To confirm that the inhibitor binds to SHP2 within intact cells.

Materials:

  • Cancer cell line expressing SHP2 (e.g., KYSE-520)

  • Cell culture medium and reagents

  • Test compounds (this compound or SHP099)

  • Lysis buffer

  • SDS-PAGE and Western blotting reagents

  • Anti-SHP2 antibody

Procedure:

  • Treat cultured cells with the test compound or vehicle (DMSO) for a specific duration.

  • Heat the cell suspensions to a range of temperatures to induce protein denaturation.

  • Lyse the cells to release the proteins.

  • Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Analyze the amount of soluble SHP2 in the supernatant by Western blotting using an anti-SHP2 antibody.

  • A shift in the melting temperature of SHP2 in the presence of the compound compared to the vehicle control indicates target engagement.

CETSA_Workflow A Treat cells with inhibitor or vehicle B Heat cells to various temperatures A->B C Lyse cells B->C D Separate soluble and precipitated proteins C->D E Analyze soluble SHP2 by Western blot D->E F Determine shift in melting temperature E->F

Figure 3. Workflow for Cellular Thermal Shift Assay (CETSA).

Conclusion

Both this compound and SHP099 are potent and selective allosteric inhibitors of SHP2. The available data suggests that this compound exhibits a higher in vitro potency than SHP099.[1][2] As a derivative of SHP099, this compound likely shares a favorable selectivity profile, although more extensive comparative data would be valuable. The choice between these two inhibitors may depend on the specific requirements of the research, such as the desired potency and the cellular context of the study. Both compounds serve as valuable tools for investigating the biological roles of SHP2 and for the development of novel anti-cancer therapies.

References

A Head-to-Head Comparison of Allosteric SHP2 Inhibitors: Benchmarking PB17-026-01

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical node in cellular signaling, playing a pivotal role in the RAS-MAPK pathway. Its involvement in various cancers has made it a prime target for therapeutic intervention. Allosteric inhibitors, which bind to a site distinct from the active site and lock the enzyme in an inactive conformation, have shown significant promise. This guide provides a head-to-head comparison of a novel SHP2 allosteric inhibitor, PB17-026-01, with other prominent inhibitors in the field, supported by experimental data and detailed methodologies.

Biochemical Potency: A Comparative Analysis

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the biochemical IC50 values of this compound and other well-characterized SHP2 allosteric inhibitors.

CompoundBiochemical IC50 (nM)Reference(s)
This compound 38.9 [1]
SHP09970[2][3]
TNO-155 (Batoprotafib)11[4]
RMC-4630 (Vociprotafib)Not explicitly found[5][6][7]
JAB-306825.8[8]
IACS-1390915.7[9][10][11]
BBP-398Not explicitly found[12][13][14][15]

Cellular Activity: Inhibition of Downstream Signaling and Cell Proliferation

Effective SHP2 inhibition should translate to the suppression of downstream signaling pathways, such as the RAS-MAPK cascade, and ultimately inhibit cancer cell growth. The following table presents available data on the cellular activity of these inhibitors.

CompoundCell LineAssayCellular IC50 (µM)Reference(s)
SHP099KYSE-520pERK Inhibition0.25[3]
TNO-155KYSE-520pERK Inhibition0.008[16]
TNO-155KYSE-520Cell Proliferation (5-day)0.1[16]
JAB-3068KYSE-520Cell Proliferation2.17[8]
IACS-13909KYSE-520Cell ProliferationPotent suppression[9]
RMC-4630NCI-H1838pERK Inhibition0.029[17]
RMC-4630MeWopERK Inhibition0.024[17]

Signaling Pathway and Mechanism of Action

SHP2 acts as a critical transducer of signals from receptor tyrosine kinases (RTKs) to the RAS-MAPK pathway. Allosteric inhibitors stabilize an auto-inhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive recruits & activates SOS SOS Grb2->SOS recruits RAS_GDP RAS-GDP SOS->RAS_GDP GEF activity SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS_GDP promotes SOS binding RAS_GTP RAS-GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Allosteric Inhibitor Inhibitor->SHP2_inactive stabilizes in inactive state

Caption: SHP2 signaling pathway and allosteric inhibition.

Experimental Workflow for Inhibitor Evaluation

The discovery and characterization of novel SHP2 inhibitors typically follow a structured experimental workflow, progressing from initial biochemical screening to in vivo efficacy studies.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical_Assay Biochemical Assay (IC50 Determination) Cellular_Assay Cellular Assays (pERK, Proliferation) Biochemical_Assay->Cellular_Assay Lead Compound Selection PK_PD Pharmacokinetics & Pharmacodynamics Cellular_Assay->PK_PD Candidate Selection Efficacy Xenograft Tumor Growth Inhibition PK_PD->Efficacy

Caption: Typical workflow for SHP2 inhibitor evaluation.

Detailed Experimental Protocols

Biochemical SHP2 Inhibition Assay

Objective: To determine the in vitro inhibitory activity (IC50) of compounds against recombinant SHP2 protein.

Principle: This assay measures the enzymatic activity of SHP2 by monitoring the dephosphorylation of a synthetic substrate. The rate of product formation is measured in the presence of varying concentrations of the inhibitor to determine the IC50 value. A common method is a fluorescence-based assay using DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) as a substrate.[18][19]

Materials:

  • Recombinant full-length human SHP2 protein

  • DiFMUP substrate

  • Assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% BSA)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well black microplates

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of the 384-well plate.

  • Add the SHP2 enzyme solution to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding the DiFMUP substrate.

  • Monitor the increase in fluorescence over time using a plate reader.

  • Calculate the initial reaction rates and plot them against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular pERK Inhibition Assay (Western Blot)

Objective: To assess the ability of SHP2 inhibitors to block the downstream MAPK signaling pathway in a cellular context by measuring the phosphorylation of ERK.

Principle: Cancer cell lines with activated RTK signaling are treated with the SHP2 inhibitor. Cell lysates are then analyzed by Western blotting using antibodies specific for phosphorylated ERK (pERK) and total ERK. The ratio of pERK to total ERK is quantified to determine the extent of pathway inhibition.[20]

Materials:

  • Cancer cell line (e.g., KYSE-520, which has an amplified FGFR)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 2 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against pERK and total ERK.

  • Incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and calculate the pERK/total ERK ratio to determine the IC50 for cellular pathway inhibition.

In Vivo Tumor Growth Inhibition Assay (Xenograft Model)

Objective: To evaluate the anti-tumor efficacy of SHP2 inhibitors in a preclinical animal model.

Principle: Human cancer cells are implanted into immunocompromised mice to establish tumors. Once the tumors reach a certain size, the mice are treated with the SHP2 inhibitor, and tumor growth is monitored over time.[21][22]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for implantation

  • Test compound formulated for in vivo administration (e.g., oral gavage)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Monitor the mice for tumor formation.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the respective groups according to the dosing schedule (e.g., once daily oral gavage).

  • Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

  • Compare the tumor growth in the treated groups to the control group to determine the anti-tumor efficacy.

References

A Comparative Guide to the Off-Target Kinase Profile of SGC-STK17B-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the off-target kinase profile of the chemical probe SGC-STK17B-1 against other kinase inhibitors. The information presented is based on publicly available experimental data to offer an objective analysis for research and drug development applications.

Executive Summary

SGC-STK17B-1 is a potent and highly selective chemical probe for Serine/Threonine Kinase 17B (STK17B), also known as DRAK2.[1][2] Kinase profiling studies demonstrate its superior selectivity compared to broader-spectrum kinase inhibitors such as Dovitinib and Quercetin, and even more targeted compounds like the investigated Benzofuranone derivative. This high selectivity makes SGC-STK17B-1 an invaluable tool for specifically interrogating the biological functions of STK17B with minimal confounding effects from off-target kinase inhibition.

Comparative Kinase Inhibition Profile

The following tables summarize the quantitative data on the inhibitory activity of SGC-STK17B-1 and its comparators against their primary target, STK17B, and a selection of off-target kinases.

Table 1: Potency and Selectivity against Primary Target and Key Off-Targets

CompoundPrimary TargetIC50 / Kd (nM) vs STK17BKey Off-TargetsIC50 / Kd (nM) vs Off-Targets
SGC-STK17B-1 STK17BIC50: 34 nM, Kd: 5.6 nM[3]STK17AKd: 220 nM[4]
AURKB>30-fold selective (Kd)[1][5]
CaMKK2>30-fold selective (Kd)[1][5]
Dovitinib Multi-kinaseMicromolar cross-reactivity[6][7]FLT3, c-Kit, FGFR1/3, VEGFR1-3, PDGFRβIC50s: 1-13 nM
Quercetin Multi-kinaseBroad, non-selective inhibition[4][6]ABL1, Aurora Kinases, FLT3, JAK3, MET, etc.Broad inhibition at low micromolar concentrations
Benzofuranone derivative 41 STK17BIC50: 250 nMProfiled against 26 kinases with favorable selectivityData on broader kinome scan not available.

Table 2: KINOMEscan Selectivity Profile of SGC-STK17B-1

SGC-STK17B-1 was profiled against a panel of 403 wild-type kinases at a concentration of 1 µM.[1][6] The results highlight its high selectivity.

Kinase% Control at 1 µM
STK17B <10% (High Inhibition)
MET<10%[1]
NEK6<10%[1]
PIM2<10%[1]
WEE1<10%[1]
CAMKK2<10%[1]
Majority of 403 kinases>90% (Minimal to No Inhibition)

A lower "% Control" value indicates stronger binding and inhibition.

Experimental Protocols

KINOMEscan Kinase Profiling Assay (Competition Binding Assay)

The KINOMEscan™ platform (DiscoverX) is a high-throughput competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase.

Detailed Protocol:

  • Kinase Preparation: Human kinases are expressed as fusions to a proprietary DNA tag and purified.

  • Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay:

    • The DNA-tagged kinase, the immobilized ligand, and the test compound (at various concentrations) are incubated together in a buffer solution.

    • The reaction is allowed to reach equilibrium.

  • Washing: Unbound kinase and test compound are washed away.

  • Quantification: The amount of kinase bound to the immobilized ligand is measured by quantifying the attached DNA tag using quantitative PCR (qPCR).[8]

  • Data Analysis:

    • The amount of kinase captured in the presence of the test compound is compared to a DMSO control (representing 100% kinase binding).

    • Results are typically reported as "% of Control", where a lower percentage indicates stronger inhibition.

    • For determining dissociation constants (Kd), the assay is performed with a range of test compound concentrations, and the data are fitted to a dose-response curve.

Signaling Pathways and Experimental Workflows

STK17B Signaling Pathway in Apoptosis and Cancer Progression

STK17B is a member of the death-associated protein kinase (DAPK) family and is implicated in the regulation of apoptosis and autophagy.[9][10] In some cancers, such as hepatocellular carcinoma, STK17B has been shown to promote carcinogenesis and metastasis through the AKT/GSK-3β/Snail signaling pathway.[11]

G cluster_upstream Upstream Signals cluster_pathway STK17B-Mediated Signaling cluster_inhibitors Inhibitors GrowthFactors Growth Factors AKT AKT GrowthFactors->AKT CellularStress Cellular Stress STK17B STK17B (DRAK2) CellularStress->STK17B STK17B->AKT Apoptosis Apoptosis STK17B->Apoptosis GSK3B GSK-3β AKT->GSK3B Snail Snail GSK3B->Snail EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT SGC_STK17B_1 SGC-STK17B-1 SGC_STK17B_1->STK17B Others Dovitinib, Quercetin Others->STK17B Others->AKT Others->GSK3B

Caption: STK17B signaling in apoptosis and EMT.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor.

G cluster_workflow Kinase Inhibitor Profiling Workflow A Compound Synthesis and Purification B Primary Screen (e.g., against target kinase) A->B C Broad Kinase Panel Screen (e.g., KINOMEscan) B->C D Data Analysis: - % Inhibition - Selectivity Score C->D E Hit Confirmation & Kd Determination D->E F Cellular Target Engagement & Off-Target Validation E->F G Lead Optimization F->G

Caption: Kinase inhibitor profiling workflow.

Conclusion

The available data strongly indicate that SGC-STK17B-1 is a highly selective inhibitor of STK17B. Its minimal off-target activity, especially when compared to multi-kinase inhibitors like Dovitinib and Quercetin, makes it a superior tool for elucidating the specific cellular roles of STK17B. For researchers investigating STK17B-mediated signaling pathways, the use of SGC-STK17B-1, alongside its inactive control, can provide more precise and reliable insights than less selective compounds.

References

A Comparative Analysis of the In Vivo Efficacy of RMC-4550 and PMD-026

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical in vivo efficacy of two distinct cancer therapeutic candidates: RMC-4550, a SHP2 inhibitor, and PMD-026, an RSK inhibitor. This analysis is based on publicly available experimental data.

While the initial query sought a comparison with "PB17-026-01," no publicly available scientific data exists for a compound with that designation. It is highly probable that this was a typographical error and the intended compound was PMD-026, a clinical-stage RSK inhibitor with a similar nomenclature. This guide will therefore proceed with a detailed comparison of RMC-4550 and PMD-026.

Executive Summary

RMC-4550 and PMD-026 are orally bioavailable small molecule inhibitors that target distinct nodes in critical oncogenic signaling pathways. RMC-4550 is an allosteric inhibitor of SHP2, a key upstream regulator of the RAS/MAPK pathway, while PMD-026 targets RSK, a downstream effector in the same pathway. Both have demonstrated significant anti-tumor activity in preclinical in vivo models, both as monotherapies and in combination with other agents.

Data Presentation: In Vivo Efficacy

The following tables summarize the in vivo efficacy of RMC-4550 and PMD-026 in various preclinical cancer models.

Table 1: In Vivo Efficacy of RMC-4550

Cancer ModelAnimal ModelTreatmentKey Findings
Pancreatic Ductal Adenocarcinoma (PDAC)Xenograft (MiaPaCa-2 cells)RMC-4550 monotherapyPartial reduction in tumor growth.[1]
Pancreatic Ductal Adenocarcinoma (PDAC)Orthotopic (KCPmut)RMC-4550 monotherapyPartial reduction in tumor growth.[1]
Pancreatic Ductal Adenocarcinoma (PDAC)Xenograft & OrthotopicRMC-4550 + LY3214996 (ERK inhibitor)Significant tumor regression.[1][2]
Acute Myeloid Leukemia (AML)Xenograft (Molm14 cells)RMC-4550 (30 mg/kg) + Venetoclax (100 mg/kg)Significantly decreased leukemia burden and improved survival.[3]
Acute Myeloid Leukemia (AML)Patient-Derived Xenograft (PDX)RMC-4550 + VenetoclaxMarkedly decreased %hCD45 in blood and spleen.[3]
Myeloproliferative Neoplasms (MPN)MPLW515L bone marrow transplantRMC-4550 (10 or 30 mg/kg)Antagonized MPN phenotype, reduced white blood cells, neutrophils, and organomegaly.[4][5]
Non-Small-Cell Lung CancerPatient-Derived Xenografts (PDX)RMC-4550 monotherapyBlocked tumor growth or caused tumor shrinkage.[6]

Table 2: In Vivo Efficacy of PMD-026

Cancer ModelAnimal ModelTreatmentKey Findings
Triple Negative Breast Cancer (TNBC)Xenograft (MDA-MB-231)PMD-026 monotherapy72% Tumor Growth Inhibition (TGI) (p ≤ 0.001).[7]
Triple Negative Breast Cancer (TNBC)Xenograft (MDA-MB-468)PMD-026 monotherapy73% tumor regression (p ≤ 0.001).[7]
Triple Negative Breast Cancer (TNBC)Patient-Derived Xenograft (PDX)PMD-026 + Paclitaxel80% TGI (p ≤ 0.001).[7]
Triple Negative Breast Cancer (TNBC)Xenograft (SUM149PT)PMD-026 + Paclitaxel66% TGI (P < 0.0001).[4]
Castration-Resistant Prostate CancerXenograft (22Rv1 cells)PMD-026 monotherapySuppressed tumor growth.[3]
Castration-Resistant Prostate CancerXenograft (22Rv1 cells)PMD-026 + EnzalutamideMore prominent tumor growth inhibition than single agents.[3][5]

Signaling Pathways and Mechanism of Action

RMC-4550: SHP2 Inhibition

RMC-4550 is a potent and selective allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2).[7] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS/MAPK signaling cascade.[7] Upon activation by receptor tyrosine kinases (RTKs), SHP2 dephosphorylates specific substrates, leading to the activation of RAS and the downstream MAPK pathway (RAF-MEK-ERK), which promotes cell proliferation and survival.[7] RMC-4550 binds to an allosteric site on SHP2, stabilizing it in an auto-inhibited conformation.[7] This prevents its activation and effectively uncouples RTK signaling from RAS activation, leading to the suppression of the MAPK pathway.[7]

RMC4550_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment & Activation GrowthFactor Growth Factor GrowthFactor->RTK SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active RAS_GDP RAS-GDP SHP2_active->RAS_GDP Promotes GDP-GTP exchange via SOS1 RAS_GTP RAS-GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription RMC4550 RMC-4550 RMC4550->SHP2_inactive Allosteric Inhibition (Stabilizes inactive state)

Mechanism of RMC-4550 action on the RAS/MAPK pathway.

PMD-026: RSK Inhibition

PMD-026 is an orally bioavailable inhibitor of the p90 ribosomal S6 kinase (RSK) family, with high selectivity for the RSK2 isoform.[8] RSK is a family of serine/threonine kinases that act as downstream effectors of the MAPK pathway.[7] Activated ERK phosphorylates and activates RSK, which in turn phosphorylates a variety of substrates in both the cytoplasm and nucleus. These substrates include transcription factors like Y-box binding protein-1 (YB-1), which is implicated in the development of triple-negative breast cancer.[7] By inhibiting RSK, PMD-026 prevents the phosphorylation of its downstream targets, leading to cell cycle arrest and apoptosis in cancer cells.[8]

PMD026_Pathway cluster_upstream Upstream MAPK Pathway cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects cluster_nucleus Nucleus ERK ERK RSK_inactive RSK (Inactive) ERK->RSK_inactive Phosphorylation RSK_active RSK (Active) RSK_inactive->RSK_active YB1 YB-1 RSK_active->YB1 Other_Substrates Other Substrates RSK_active->Other_Substrates PMD026 PMD-026 PMD026->RSK_active Inhibition pYB1 p-YB-1 YB1->pYB1 Transcription Gene Transcription (Proliferation, Metastasis) pYB1->Transcription pOther_Substrates Phosphorylated Substrates Other_Substrates->pOther_Substrates pOther_Substrates->Transcription

Mechanism of PMD-026 action on the RSK signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are generalized protocols based on the available literature for RMC-4550 and PMD-026.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy and tolerability of the compound in a living organism.

Protocol Outline:

  • Animal Models: Immunocompromised mice (e.g., NOD scid gamma - NSG, or athymic nude mice) are typically used to prevent the rejection of human tumor cells.[7]

  • Tumor Implantation: Human cancer cell lines (e.g., MiaPaCa-2 for pancreatic cancer, MDA-MB-231 for TNBC) are injected subcutaneously into the flanks of the mice.[7] For patient-derived xenograft (PDX) models, tumor fragments from a patient are implanted.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., ~200 mm³).[1] Mice are then randomized into different treatment cohorts (e.g., vehicle control, compound monotherapy, combination therapy).

  • Drug Administration: The compound is administered, typically via oral gavage, at a specified dose and schedule (e.g., daily).[1]

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight and general health of the mice are also monitored to assess toxicity.[7]

  • Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analyses are performed to compare the anti-tumor efficacy between the different treatments. At the end of the study, tumors may be excised for further analysis (e.g., Western blot to confirm target engagement).

Experimental_Workflow A 1. Tumor Cell Implantation (Subcutaneous) B 2. Tumor Growth to ~200 mm³ A->B C 3. Randomization into Treatment Cohorts B->C D 4. Daily Drug Administration (Oral Gavage) C->D E 5. Monitor Tumor Volume & Mouse Body Weight D->E F 6. Data Analysis (Tumor Growth Curves) E->F

General experimental workflow for in vivo xenograft studies.

Conclusion

Both RMC-4550 and PMD-026 demonstrate promising in vivo anti-tumor efficacy in preclinical models, validating their respective targets, SHP2 and RSK, as viable for cancer therapy. RMC-4550 has shown broad applicability in RAS-driven cancers, including pancreatic and lung cancer, and hematological malignancies. PMD-026 has shown significant efficacy in triple-negative breast cancer and prostate cancer models. A key takeaway from the preclinical data is the potent synergy both compounds exhibit when used in combination with other targeted therapies or standard-of-care chemotherapies. This suggests that their clinical development may heavily feature combination strategies to overcome resistance and enhance therapeutic outcomes. Further clinical investigation is necessary to determine the ultimate therapeutic potential of these agents in patients.

References

Comparative Guide: Selectivity Profile of the SHP2 Inhibitor PB17-026-01

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the allosteric SHP2 inhibitor, PB17-026-01. The focus is on its potency and the critical aspect of selectivity against other protein tyrosine phosphatases (PTPs). While direct comparative cross-reactivity data for this compound is not publicly available in the primary literature, this guide offers context on the significance of its mechanism of action in achieving selectivity and provides a detailed protocol for assessing PTP inhibition.

Introduction to this compound

This compound is a potent, allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-MAPK pathway. Dysregulation of SHP2 activity is implicated in various cancers and developmental disorders, making it a key target for therapeutic intervention.

The discovery of this compound represents a significant advancement in the development of selective SHP2 inhibitors.[1] Unlike orthosteric inhibitors that target the highly conserved active site of PTPs, allosteric inhibitors like this compound bind to a less conserved pocket, leading to a higher potential for selectivity.

Performance and Selectivity of this compound

This compound has demonstrated high potency against its primary target, SHP2. The reported half-maximal inhibitory concentration (IC50) is a testament to its efficacy in vitro.

Table 1: In Vitro Potency of this compound against SHP2

CompoundTargetIC50 (nM)
This compoundSHP238.9

Data sourced from Luo Y, et al. J Enzyme Inhib Med Chem. 2023.[1]

A critical aspect of any PTP inhibitor is its selectivity, particularly against closely related phosphatases such as PTP1B and T-cell PTP (TCPTP). The high degree of homology in the active sites of PTPs presents a significant challenge in developing selective inhibitors. At present, specific experimental data on the cross-reactivity of this compound against a panel of other protein tyrosine phosphatases has not been reported in the peer-reviewed literature. The development of allosteric inhibitors is a key strategy to overcome this challenge, as they bind to unique, less-conserved sites on the enzyme.

Experimental Protocols

The following is a representative protocol for determining the enzymatic activity of SHP2, which can be adapted for assessing the inhibitory activity of compounds like this compound and for cross-reactivity studies against other PTPs.

SHP2 Enzymatic Assay Protocol

Objective: To measure the in vitro inhibitory activity of a test compound against full-length human SHP2.

Materials:

  • Recombinant full-length human SHP2 enzyme

  • SHP2 activating peptide (e.g., a dually phosphorylated IRS-1 peptide)

  • Fluorogenic substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • Test compound (e.g., this compound) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Enzyme Activation:

    • Prepare a working solution of full-length SHP2 at a concentration of 0.625 nM in the assay buffer.

    • Add the SHP2-activating peptide to a final concentration of 500 nM.

    • Incubate the enzyme-peptide mixture for 20 minutes at room temperature to allow for the activation of SHP2.

  • Compound Preparation:

    • Prepare serial dilutions of the test compound in DMSO.

    • Further dilute the compound solutions in the assay buffer to the desired final concentrations.

  • Assay Reaction:

    • Add 5 µL of the diluted test compound to the wells of the 384-well plate.

    • Add 10 µL of the activated SHP2 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 10 µL of DiFMUP substrate (final concentration of 10 µM).

  • Data Acquisition:

    • Immediately measure the fluorescence intensity at time zero.

    • Incubate the plate at room temperature for 30 minutes.

    • Measure the fluorescence intensity again at 30 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using appropriate software.

Visualizations

SHP2 Signaling Pathway

SHP2_Signaling_Pathway SHP2 Signaling Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 pY Gab1 Gab1 RTK->Gab1 pY SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription SHP2 SHP2 SHP2->Ras Dephosphorylates Ras-GAP binding site on Gab1 Gab1->SHP2 pY PI3K PI3K Gab1->PI3K Akt Akt PI3K->Akt Akt->Transcription PB17_026_01 This compound PB17_026_01->SHP2 Allosteric Inhibition

Caption: Simplified SHP2 signaling cascade and the point of inhibition by this compound.

Experimental Workflow for PTP Inhibitor Screening

PTP_Inhibitor_Screening_Workflow Workflow for PTP Inhibitor Screening start Start compound_prep Prepare serial dilutions of test compound start->compound_prep enzyme_prep Prepare PTP enzyme solution (e.g., SHP2, PTP1B, etc.) start->enzyme_prep assay_plate Dispense compound and enzyme into 384-well plate compound_prep->assay_plate enzyme_prep->assay_plate incubation Incubate at room temperature assay_plate->incubation substrate_add Add fluorogenic substrate (e.g., DiFMUP) incubation->substrate_add read_plate Measure fluorescence (t=0 and t=30 min) substrate_add->read_plate data_analysis Calculate % inhibition and determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: General workflow for in vitro screening of protein tyrosine phosphatase inhibitors.

References

Independent Validation of PB17-026-01's IC50 Value: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational compound PB17-026-01, also known as PMD-026, with current standard-of-care treatments for Triple-Negative Breast Cancer (TNBC). The content is based on publicly available preclinical data.

Comparative Analysis of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of PMD-026 against its target kinases and various cancer cell lines, alongside a selection of standard chemotherapy agents used in the treatment of TNBC. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

CompoundTarget/Cell LineIC50 ValueGrowth Condition
PMD-026 RSK12 nMN/A
RSK20.7 nMN/A
RSK30.9 nMN/A
RSK42 nMN/A
TNBC Cell Lines0.2 - 6.2 µM[1][2]Anchorage-Independent
TNBC Cell Lines1.8 - 8.4 µM[1][2]Anchorage-Dependent
Paclitaxel MDA-MB-2310.3 µM[3]Anchorage-Dependent
BT-47419 nM[3]Anchorage-Dependent
SKBR34 µM[3]Anchorage-Dependent
MCF-73.5 µM[3]Anchorage-Dependent
Doxorubicin MDA-MB-2311.5 µM[4]Anchorage-Dependent
MDA-MB-4680.35 µM[4]Anchorage-Dependent
Hs578T5.3 µM[5]Anchorage-Dependent
Carboplatin CAL-51~4 µMAnchorage-Dependent
MDA-MB-231>32 µMAnchorage-Dependent
Olaparib HCC1937 (BRCA1 mutant)0.9 µM[6]Anchorage-Dependent
BT549 (BRCA1 methylated)1.0 µM[6]Anchorage-Dependent
SKBR33.9 µM[6]Anchorage-Dependent
Pembrolizumab (Keytruda) PD-L1 positive TNBCNot measured by IC50N/A

Note: The efficacy of Pembrolizumab is determined by the level of PD-L1 expression in tumors and is evaluated in clinical trials by metrics such as progression-free and overall survival, not by a direct IC50 value against cancer cells.[7][8][9]

Experimental Protocols

The IC50 values for PMD-026 were determined using anchorage-dependent and anchorage-independent growth assays. Below are generalized protocols for these common experimental methodologies.

Anchorage-Dependent Growth Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., PMD-026) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The absorbance values are plotted against the compound concentrations, and the IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells.[10]

Anchorage-Independent Growth Assay (e.g., Soft Agar Assay)

This assay assesses the ability of cancer cells to grow without attachment to a solid surface, a hallmark of malignant transformation.

  • Base Agar Layer: A layer of agar mixed with cell culture medium is allowed to solidify in a culture dish.[11][12]

  • Cell Suspension in Agar: A single-cell suspension of the cancer cells is mixed with a lower concentration of molten agar and layered on top of the base layer.[11][12]

  • Compound Treatment: The test compound can be incorporated into the agar layers or added to the overlying liquid medium.

  • Incubation: The plates are incubated for several weeks to allow for colony formation.

  • Colony Staining and Counting: Colonies are stained (e.g., with crystal violet) and counted manually or with an automated colony counter.

  • IC50 Calculation: The number of colonies in treated wells is compared to untreated controls to determine the IC50 value.[11][12]

Visualizations

Experimental Workflow for IC50 Determination

G cluster_0 Anchorage-Dependent (MTT Assay) cluster_1 Anchorage-Independent (Soft Agar Assay) a1 Seed Cells in 96-well Plate a2 Add Serial Dilutions of PMD-026 a1->a2 a3 Incubate for 72h a2->a3 a4 Add MTT Reagent a3->a4 a5 Incubate for 4h a4->a5 a6 Solubilize Formazan Crystals a5->a6 a7 Measure Absorbance a6->a7 a8 Calculate IC50 a7->a8 b1 Prepare Base Agar Layer b2 Suspend Cells in Top Agar Layer b1->b2 b3 Add PMD-026 b2->b3 b4 Incubate for 2-3 Weeks b3->b4 b5 Stain Colonies b4->b5 b6 Count Colonies b5->b6 b7 Calculate IC50 b6->b7

Caption: Workflow for IC50 determination.

PMD-026 Signaling Pathway

PMD-026 is a first-in-class oral inhibitor of the Ribosomal S6 Kinase (RSK) family of proteins (RSK1-4).[13] RSK is a key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer.

G cluster_pathway MAPK/ERK Signaling Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK YB1 YB-1 RSK->YB1 Proliferation Cell Proliferation, Survival, Metastasis YB1->Proliferation Transcription of Pro-tumorigenic Genes PMD026 PMD-026 PMD026->RSK

Caption: PMD-026 mechanism of action.

References

Synergistic Effects of PB17-026-01 with Other Targeted Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential synergistic effects of PB17-026-01, a potent allosteric SHP2 inhibitor, when used in combination with other targeted therapies. While direct preclinical or clinical data on combination studies specifically involving this compound is limited in publicly available literature, this guide leverages experimental data from other well-characterized SHP2 inhibitors that share a similar mechanism of action. This information serves as a strong rationale and a predictive framework for designing future studies with this compound.

The Rationale for Combination Therapy

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways downstream of receptor tyrosine kinases (RTKs), including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[1] Its involvement in these key cellular processes makes it a compelling target in oncology. However, tumor cells often develop resistance to targeted therapies through the activation of bypass signaling pathways. By inhibiting SHP2, a central node in many of these pathways, it is hypothesized that this compound can block these escape routes and enhance the efficacy of other targeted agents, leading to synergistic anti-tumor effects.

Synergistic Potential with Key Targeted Therapy Classes

Based on the known mechanism of SHP2 and preclinical evidence from other SHP2 inhibitors, this compound is predicted to have strong synergistic potential with the following classes of targeted therapies:

  • EGFR Inhibitors (e.g., Osimertinib): In EGFR-mutant cancers, resistance to EGFR inhibitors can arise from SHP2-mediated reactivation of the MAPK pathway. Combining an SHP2 inhibitor with an EGFR inhibitor is expected to lead to a more sustained suppression of oncogenic signaling.

  • MEK Inhibitors (e.g., Trametinib) in KRAS-mutant Cancers: KRAS-mutant tumors are notoriously difficult to treat. Inhibition of the downstream effector MEK often leads to feedback activation of the pathway via SHP2. A combination approach could abrogate this feedback loop and induce a more profound anti-tumor response.

  • Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1 antibodies): SHP2 is involved in the PD-1/PD-L1 signaling pathway, which suppresses T-cell activity.[2] Inhibition of SHP2 can enhance anti-tumor immunity, suggesting a synergistic effect when combined with immune checkpoint blockade.[3]

Quantitative Data from Preclinical Studies with SHP2 Inhibitors

The following tables summarize key quantitative data from preclinical studies on the synergistic effects of other SHP2 inhibitors with various targeted therapies. This data provides a strong basis for expecting similar outcomes with this compound.

Table 1: Synergistic Effects of SHP2 Inhibitors in Combination with EGFR Inhibitors

SHP2 InhibitorCombination AgentCancer ModelKey FindingReference
TNO155Nazartinib (EGFRi)EGFR-mutant Lung CancerCoincident with sustained ERK inhibition, the combination demonstrated a significant benefit.[4][5]
SHP2-D26OsimertinibOsimertinib-resistant NSCLCThe combination overcame osimertinib resistance by reducing MCL-1 expression.[6]

Table 2: Synergistic Effects of SHP2 Inhibitors in Combination with MAPK Pathway Inhibitors

SHP2 InhibitorCombination AgentCancer ModelKey FindingReference
TNO155Dabrafenib (BRAFi) + Trametinib (MEKi)BRAF V600E Colorectal CancerSynergized by blocking ERK feedback activation by different RTKs.[4][5]
SHP2iASTX029 (ERKi)MIA PaCa-2 XenograftThe combination enhanced tumor growth inhibition.[7]
SHP099Dabrafenib (BRAFi) + Trametinib (MEKi)RKO Xenograft ModelThe combination suppressed tumor growth.[8]

Table 3: Synergistic Effects of SHP2 Inhibitors in Combination with Immune Checkpoint Inhibitors

SHP2 InhibitorCombination AgentCancer ModelKey FindingReference
SHP099anti-PD-1 antibodyMurine Syngeneic MC-38 Colon CancerMice treated with the combination had significantly smaller tumors compared to monotherapy.[3]
TNO155anti-PD-1 antibodySyngeneic Tumor ModelsShowed combination activity.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the robust evaluation of synergistic effects. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Cell Viability Assay

Objective: To determine the synergistic, additive, or antagonistic effect of combining this compound with another targeted therapy on the proliferation of cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a dose-response matrix of this compound and the combination drug. This typically involves serial dilutions of each drug individually and in combination at a constant ratio.

  • Treatment: Treat the cells with the single agents and their combinations. Include vehicle-only controls.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the synergistic anti-tumor efficacy of this compound and a combination agent in a xenograft or syngeneic mouse model.

Protocol:

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised (for xenografts) or immunocompetent (for syngeneic models) mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, combination drug alone, and this compound + combination drug).

  • Treatment Administration: Administer the treatments according to a predefined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: Continue the study until tumors in the control group reach a maximum allowable size or for a predetermined duration.

  • Data Analysis: Plot tumor growth curves for each group. Calculate the tumor growth inhibition (TGI) for each treatment. Statistically compare the TGI of the combination group to the single-agent groups to determine if the effect is synergistic.

Visualizing Mechanisms and Workflows

Signaling Pathway Diagram

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 PI3K PI3K RTK->PI3K JAK JAK RTK->JAK SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation SHP2->RAS PB17_026_01 This compound PB17_026_01->SHP2 AKT AKT PI3K->AKT AKT->Proliferation STAT STAT STAT->Proliferation JAK->STAT PD1 PD-1 PD1->SHP2

Caption: SHP2's central role in oncogenic signaling pathways.

Experimental Workflow Diagram

Experimental_Workflow start Hypothesis: This compound synergizes with targeted therapy in_vitro In Vitro Studies: Cell Viability Assays start->in_vitro ci_analysis Combination Index (CI) Analysis in_vitro->ci_analysis synergy_check Synergy? (CI < 1) ci_analysis->synergy_check in_vivo In Vivo Studies: Xenograft/Syngeneic Models synergy_check->in_vivo Yes no_synergy No Synergy or Antagonism synergy_check->no_synergy No tgi_analysis Tumor Growth Inhibition (TGI) Analysis in_vivo->tgi_analysis synergy_confirm Synergistic Efficacy Confirmed? tgi_analysis->synergy_confirm mechanism Mechanism of Action Studies: Western Blot, etc. synergy_confirm->mechanism Yes synergy_confirm->no_synergy No conclusion Conclusion: Rationale for Clinical Development mechanism->conclusion

Caption: Workflow for evaluating synergistic drug combinations.

This guide provides a foundational understanding of the synergistic potential of this compound. Further preclinical studies are warranted to generate specific data for this promising SHP2 inhibitor in combination with various targeted therapies.

References

Safety Operating Guide

Critical Safety Notice: Identification of PB17-026-01 Required for Safe Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Immediate and accurate identification of the substance designated as PB17-026-01 is essential for ensuring safe handling and proper disposal. Without the chemical identity, CAS number, or associated Safety Data Sheet (SDS), providing specific disposal procedures is not possible and could result in unsafe practices, environmental contamination, and non-compliance with regulatory standards.

The identifier "this compound" does not correspond to a universally recognized chemical substance in publicly available databases. It is likely an internal product code specific to a manufacturer or research institution.

Actionable Steps for Researchers, Scientists, and Drug Development Professionals:

  • Locate the Safety Data Sheet (SDS): The SDS is the primary source of information for chemical safety and disposal. It is mandatorily supplied by the chemical manufacturer. The SDS for this compound will detail the specific hazards, necessary personal protective equipment (PPE), and appropriate disposal methods in Section 13: Disposal Considerations.

  • Consult Your Institution's Environmental Health & Safety (EHS) Office: Your EHS department provides institution-specific guidelines for chemical waste disposal that align with local, state, and federal regulations. They can offer guidance on waste stream segregation, container labeling, and pickup procedures.

Once the identity of the substance is confirmed and the SDS is obtained, the following sections can be populated with the specific data and protocols. Below is a template illustrating how this information would be presented.

[Template] Disposal and Safety Profile for [Chemical Name] (this compound)

This section would provide a detailed summary of the disposal and safety information found in the substance's SDS.

Quantitative Safety Data

All quantitative data from the SDS, such as permissible exposure limits (PEL), toxicity data (LD50/LC50), and physical properties relevant to disposal, would be summarized in a table for clear and easy comparison.

ParameterValueUnitsSource
LD50 (Oral, Rat) Data from SDSmg/kgSDS Section 11
Permissible Exposure Limit (OSHA) Data from SDSppm / mg/m³SDS Section 8
Flash Point Data from SDS°C / °FSDS Section 9
pH (of solution, if applicable) Data from SDSN/ASDS Section 9
Experimental Protocols

This area would detail any specific experimental protocols for neutralization or deactivation prior to disposal, as cited in peer-reviewed literature or safety guidelines.

Example Protocol: Neutralization of Acidic Waste

  • Prepare a neutralizing agent (e.g., 1M sodium bicarbonate solution).

  • Slowly add the neutralizing agent to the acidic waste stream while monitoring the pH.

  • Continue addition until the pH is within the acceptable range for disposal (typically 6-8).

  • Dispose of the neutralized solution in accordance with institutional EHS guidelines.

Visualized Workflows

To aid in procedural understanding, diagrams illustrating key processes are provided below.

G Figure 1. General Chemical Waste Disposal Workflow cluster_lab Laboratory Operations cluster_ehs EHS Coordination A Identify Waste Chemical (e.g., this compound) B Consult Safety Data Sheet (SDS Section 13) A->B C Segregate Waste Stream (e.g., Halogenated, Aqueous) B->C D Label Waste Container (Contents, Date, Hazards) C->D E Store in Satellite Accumulation Area D->E F Schedule EHS Pickup E->F G Final Disposal by Licensed Facility F->G

Caption: General workflow for proper chemical waste disposal in a laboratory setting.

This document serves as a procedural template. Do not proceed with the disposal of this compound without first consulting its specific Safety Data Sheet (SDS) and your institution's EHS guidelines. Prioritizing these resources is fundamental to maintaining a safe laboratory environment.

Personal protective equipment for handling PB17-026-01

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of PB17-026-01, a potent allosteric SHP2 inhibitor. The following procedures are based on established best practices for managing halogenated organic compounds and benzenesulfonamide derivatives, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Assessment and Safety Data

While a specific SDS for this compound is not publicly available, data for structurally similar compounds, such as 4-chloro-N-(2,3-dichlorophenyl)benzenesulfonamide, can provide an indication of potential hazards.

Quantitative Hazard Data Summary (for a Structurally Similar Compound)

Hazard Classification GHS Category
Acute toxicity, oral Category 4
Serious eye damage/eye irritation Category 2

Note: This data is for 4-chloro-N-(2,3-dichlorophenyl)benzenesulfonamide and should be used as a precautionary guide for handling this compound.

Personal Protective Equipment (PPE) and Handling Protocol

Adherence to a strict handling protocol is essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:

  • Ventilation: All handling of this compound, particularly when in powdered form, must be conducted in a well-ventilated area.[1][2] A certified chemical fume hood is required for procedures that may generate dust or aerosols.[3]

  • Safety Stations: An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles with side shields or a full-face shield.[1][3] Standard safety glasses are not sufficient.

  • Skin Protection:

    • Lab Coat: A full-length, buttoned lab coat must be worn to prevent skin exposure.

    • Gloves: Disposable, chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for general handling and incidental contact.[4] For prolonged contact or handling of solutions containing this compound, consider gloves with higher resistance to halogenated hydrocarbons, such as Viton or butyl rubber.[4][5] Always inspect gloves for tears or punctures before use and change them immediately if contamination occurs.[3][4] Never reuse disposable gloves.[4]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved particulate respirator (e.g., N95) should be used.[1]

Hygiene Practices:

  • Avoid all personal contact with the compound, including inhalation and contact with skin and eyes.[1]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][6]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[6]

  • Contaminated work clothing should be laundered separately from other clothing before reuse.[1]

Procedural Workflow for Handling this compound

The following diagram outlines the essential steps and decision-making process for safely handling this compound.

G PPE Selection and Handling Workflow for this compound cluster_prep Preparation cluster_ppe PPE Details cluster_handling Handling & Disposal start Start: Handling this compound hazard_assessment 1. Conduct Hazard Assessment (Review available data for similar compounds) start->hazard_assessment eng_controls 2. Verify Engineering Controls (Fume Hood, Eyewash Station) hazard_assessment->eng_controls ppe_selection 3. Select Appropriate PPE eng_controls->ppe_selection eye_protection Safety Goggles / Face Shield ppe_selection->eye_protection gloves Chemical-Resistant Gloves (Nitrile, Butyl, or Viton) ppe_selection->gloves lab_coat Lab Coat ppe_selection->lab_coat respirator Respirator (if required) ppe_selection->respirator handling 4. Handle Compound in Fume Hood (Weighing, preparing solutions) ppe_selection->handling decontamination 5. Decontaminate Work Area & Equipment handling->decontamination disposal 6. Dispose of Waste decontamination->disposal end End disposal->end

Caption: Logical workflow for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste:

    • Collect excess solid this compound, contaminated gloves, weigh boats, and other disposable labware in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container.

    • Do not pour solutions down the drain.[3][7]

Disposal Procedure:

  • All waste must be disposed of through an approved hazardous waste disposal program.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

  • If you are unsure about the proper disposal protocol, consult your institution's Environmental Health and Safety (EHS) department.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.